4-Amino-2-fluoro-5-nitrobenzonitrile
Description
Properties
IUPAC Name |
4-amino-2-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHREBHCCFVAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439555 | |
| Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143151-03-5 | |
| Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2-fluoro-5-nitrobenzonitrile: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluoro-5-nitrobenzonitrile, a highly functionalized aromatic compound, has emerged as a critical building block in medicinal chemistry and drug development. Its strategic substitution pattern, featuring an amino, a fluoro, a nitro, and a nitrile group, provides a versatile scaffold for the synthesis of complex heterocyclic molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, spectroscopic data for its characterization, and its significant applications in the development of targeted therapeutics, particularly protein kinase inhibitors.
Core Properties and Identification
CAS Number: 143151-03-5
Molecular Formula: C₇H₄FN₃O₂
Molecular Weight: 181.13 g/mol
This molecule's structure combines electron-donating and electron-withdrawing groups, creating a unique electronic environment that dictates its reactivity and utility as a synthetic intermediate.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not definitively reported; isomers have melting points in the range of 70-110°C. | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | N/A |
| Appearance | Typically a yellow to orange crystalline solid. | N/A |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 2,4-difluoro-5-nitrobenzonitrile, with ammonia. The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the strong electron-withdrawing effects of the para-nitro and ortho-cyano groups.
Experimental Protocol: Synthesis from 2,4-Difluoro-5-nitrobenzonitrile
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
2,4-Difluoro-5-nitrobenzonitrile
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in ethanol.
-
To the stirred solution, add aqueous ammonia (excess, e.g., 10-20 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the reaction mixture can be concentrated under reduced pressure.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove any unreacted starting material and impurities.
-
Dry the purified this compound under vacuum.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a suitable solvent as it dissolves the starting material and is miscible with aqueous ammonia.
-
Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of side products from reaction at the less reactive fluorine at the 2-position.
-
Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. While experimental spectra for this specific compound are not widely available in public databases, the following data for structurally similar compounds can be used as a reference for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The aromatic protons will likely appear as doublets, with coupling constants influenced by the fluorine atom. The chemical shift of the amine protons will be broad and can vary with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with adjacent electron-withdrawing and electron-donating groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amine) |
| 2230-2210 | C≡N stretching (nitrile) |
| 1550-1475 | Asymmetric NO₂ stretching |
| 1350-1300 | Symmetric NO₂ stretching |
| 1620-1580 | Aromatic C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 181. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the cyano group (CN).
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
This compound is a valuable precursor for the synthesis of a class of drugs known as protein kinase inhibitors.[1] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] By inhibiting specific kinases, it is possible to block the signaling pathways that drive tumor growth and proliferation.
Role in the Synthesis of EGFR Inhibitors
One of the most significant applications of this compound is in the synthesis of inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[2] The general synthetic strategy involves the reduction of the nitro group of this compound to an amine, creating a diamine intermediate. This diamine can then be cyclized to form a quinazoline or a similar heterocyclic core, which is a common scaffold in many EGFR inhibitors. The fluorine atom often remains in the final molecule, where it can enhance binding affinity and improve pharmacokinetic properties.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
GHS Pictograms:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the skin with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
It is essential to consult the full Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This compound is a key intermediate with significant potential in the field of drug discovery. Its unique chemical structure allows for its versatile use in the synthesis of complex heterocyclic compounds, most notably protein kinase inhibitors for the treatment of cancer. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working to develop the next generation of targeted therapies.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. Retrieved from [Link]
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BradyID.com. (n.d.). GHS Precautionary Statements - List and Codes. Retrieved from [Link]
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ChemSafetyPro.COM. (2015). Lists of GHS Precautionary Statement and P Code. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitrobenzonitrile. PubChem. Retrieved from [Link]
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-
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A Comprehensive Technical Guide to 4-Amino-2-fluoro-5-nitrobenzonitrile: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of 4-Amino-2-fluoro-5-nitrobenzonitrile (CAS No. 143151-03-5), a critical building block in contemporary medicinal chemistry.[1][2] With its unique substitution pattern, this molecule offers a versatile platform for the synthesis of complex heterocyclic systems, particularly those targeting protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this valuable compound.
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Oncology Research
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] Among the vast array of fluorinated synthons, substituted fluoronitrobenzonitriles have emerged as particularly valuable precursors. Their utility is especially prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers.[4][5]
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many malignancies.[5] Consequently, the development of small molecules that can selectively inhibit kinase activity is a major focus of oncological research.[4] this compound is a prime example of a "privileged scaffold" precursor, a molecular framework that can be readily elaborated to generate libraries of potent kinase inhibitors.[3] The presence of an amino group, a nitro group, a nitrile moiety, and a fluorine atom on the benzene ring provides a rich chemical handle for a variety of transformations, enabling the construction of diverse and complex molecular architectures.
This guide will delve into the core physicochemical properties of this compound, its reactivity, a representative synthetic protocol, and its application in the logical design of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While some experimental data for this compound is not extensively reported in publicly available literature, we can infer key characteristics from its structure and data from closely related analogues.
| Property | Value/Description | Source/Analogue |
| CAS Number | 143151-03-5 | [1][2] |
| Molecular Formula | C₇H₄FN₃O₂ | [1][2] |
| Molecular Weight | 181.13 g/mol | [1] |
| Appearance | Expected to be a crystalline solid, likely yellow to orange in color, typical for nitro-substituted anilines. | Inferred from related compounds |
| Melting Point | Not explicitly reported. For comparison, the related compound 2-Fluoro-5-nitrobenzonitrile has a melting point of 76-80 °C.[6] | [6] |
| Solubility | Expected to be sparingly soluble in water, with better solubility in polar organic solvents such as DMSO, DMF, and acetone. The related 2-Fluoro-5-nitrobenzonitrile is reported to be insoluble in water.[6] | Inferred from related compounds |
| Purity | Commercially available with purities of 98% or higher.[1][2] | [1][2] |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the substitution pattern, these protons will appear as doublets, with coupling constants influenced by the adjacent fluorine atom. The chemical shifts will be significantly influenced by the electron-withdrawing nitro and cyano groups and the electron-donating amino group. For comparison, the aromatic protons of 4-nitrobenzonitrile appear at approximately 8.15 and 8.45 ppm.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the benzene ring and the nitrile group. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be spread over a wide range due to the diverse electronic effects of the substituents. The nitrile carbon typically appears around 115-120 ppm. For reference, the aromatic carbons in 4-nitrobenzonitrile appear at approximately 124, 133, and 150 ppm, with the ipso-carbon to the nitrile at around 118 ppm.[8]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C≡N stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
N-O stretching (nitro group): Two strong bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1335-1365 cm⁻¹.
-
C-F stretching: A strong band in the region of 1000-1350 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
For comparison, 4-nitrobenzonitrile shows strong peaks for the nitro group and the nitrile group in its IR spectrum.[9]
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 181.13, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the cyano group (CN).
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups. The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro and cyano groups. The fluorine atom, being a good leaving group, is the primary site for such reactions.
The amino group can undergo a variety of reactions, including diazotization followed by substitution, acylation, and alkylation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The nitro group is readily reduced to an amino group, providing a key transformation for the synthesis of various diamino derivatives.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route would involve the amination of a suitable precursor. A representative protocol for a similar transformation, the synthesis of 5-Amino-2-fluorobenzonitrile from 2-fluoro-5-nitrobenzonitrile, is presented below. This protocol illustrates the reduction of the nitro group, a key step that would be applicable in a synthetic sequence leading to the target molecule.
Representative Protocol: Reduction of a Nitrobenzonitrile Derivative
This protocol is adapted from the synthesis of 5-Amino-2-fluorobenzonitrile and serves as a model for the reduction of the nitro group in a fluoronitrobenzonitrile scaffold.[10]
Reaction: Reduction of 2-fluoro-5-nitrobenzonitrile to 5-Amino-2-fluorobenzonitrile.
Materials:
-
2-fluoro-5-nitrobenzonitrile (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 10 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (e.g., 2.0 g) in ethyl acetate (e.g., 50 mL) in a round-bottom flask, add stannous chloride dihydrate (e.g., 27.0 g).
-
Heat the mixture to reflux with vigorous stirring for approximately 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Partition the reaction mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine all organic extracts and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, for example, by column chromatography.
Causality Behind Experimental Choices:
-
Stannous chloride dihydrate is a classical and effective reducing agent for converting aromatic nitro groups to amines.
-
Ethyl acetate is a suitable solvent that dissolves the starting material and is relatively easy to remove.
-
Refluxing provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
-
The sodium bicarbonate wash is crucial to neutralize any remaining acidic species and to facilitate the separation of the product into the organic phase.
-
Drying with sodium sulfate removes residual water from the organic phase before solvent evaporation.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its application as a versatile intermediate in the synthesis of potent and selective kinase inhibitors.[3] The strategic arrangement of its functional groups allows for a modular approach to drug design, where different moieties can be introduced to optimize binding to the target kinase.
A common strategy involves the reduction of the nitro group to an amine, followed by the construction of a heterocyclic core, such as a quinazoline or a pyrazolopyridine.[3][11] These scaffolds are known to be "privileged structures" that can effectively mimic the adenine core of ATP, the natural substrate for kinases, and form key hydrogen bonding interactions within the ATP-binding site.[3]
The fluorine atom can be displaced by a variety of nucleophiles in an SₙAr reaction, allowing for the introduction of different side chains that can occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity. The nitrile group can also be transformed into other functional groups to further modulate the pharmacological properties of the final compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the hazard profile can be inferred from related compounds such as other nitrobenzonitriles and fluoroanilines.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[12][13][14]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13][14]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[12][13] In case of contact, rinse immediately with plenty of water.[12][13]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]
Hazard Statements for a related compound (this compound):
-
H303: May be harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of functional groups makes it an ideal starting material for the construction of privileged scaffolds, particularly in the field of kinase inhibitor discovery. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective utilization in research and development. This guide provides a foundational understanding of this important compound, empowering scientists to leverage its potential in the ongoing quest for novel therapeutics.
Visualizations
Caption: Synthetic pathways originating from this compound.
References
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4-NITROBENZONITRILE EXTRA PURE. Loba Chemie. [Link]
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4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073. PubChem. [Link]
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2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417. PubChem. [Link]
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4-Amino-2-fluoro-5-methylbenzonitrile (C007B-506628). Cenmed Enterprises. [Link]
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A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
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The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]
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4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile. AdooQ BioScience. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
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4-Amino-2-fluoro-5-nitrobenzonitrile molecular weight and formula
An In-Depth Technical Guide to 4-Amino-2-fluoro-5-nitrobenzonitrile: A Cornerstone Intermediate in Modern Drug Discovery
Introduction: Unpacking a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally valuable due to a convergence of reactivity, structural stability, and biological relevance. This compound is a prime example of such a "privileged" intermediate. Its carefully arranged functional groups—a nucleophilic amine, an activating nitro group, a reactive fluorine, and a versatile nitrile—make it a highly sought-after building block for the synthesis of complex heterocyclic compounds, particularly in the realm of targeted therapies like kinase inhibitors.[1][2]
This guide provides an in-depth examination of this key intermediate, from its fundamental physicochemical properties to its strategic application in drug development, grounded in the principles of synthetic chemistry and mechanistic biology.
Core Physicochemical Properties
The utility of any chemical intermediate begins with a clear understanding of its fundamental properties. These data are critical for reaction planning, purification, and safety assessments.
| Property | Value | Source |
| CAS Number | 143151-03-5 | [3][4][5] |
| Molecular Formula | C₇H₄FN₃O₂ | [3] |
| Molecular Weight | 181.13 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Cyano-5-fluoro-2-nitroaniline | [3] |
| Purity | Typically ≥98% | [3][5] |
The Synthetic Rationale: A Tale of Electronic Effects
The synthetic value of this compound is rooted in the powerful electronic effects exerted by its substituents on the benzene ring. The nitro group (-NO₂) is a potent electron-withdrawing group, which, along with the nitrile (-CN), strongly activates the ring for nucleophilic aromatic substitution (SₙAr).
The fluorine atom at the 2-position is the key to this molecule's utility. In the context of SₙAr, halogens serve as excellent leaving groups. Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic and thus susceptible to nucleophilic attack. This predictable reactivity allows chemists to readily displace the fluorine atom with a wide range of nucleophiles (e.g., amines, thiols, alcohols), a cornerstone reaction in building the complex scaffolds of modern pharmaceuticals.[2]
A common synthetic route to obtain this intermediate may involve the selective amination of a precursor like 2,4-difluoro-5-nitrobenzonitrile.[5] The diagram below illustrates the general strategic use of this molecule in synthetic chemistry.
Caption: Synthetic utility of this compound.
Application in Drug Development: The Kinase Inhibitor Paradigm
Fluorinated aromatic compounds are increasingly prominent in new drugs.[6][7] Benzonitrile derivatives, in particular, have shown significant potential in oncology by acting as kinase inhibitors.[1] The nitrile group is a valuable pharmacophore, often acting as a hydrogen bond acceptor that can mimic the interactions of key residues in an enzyme's active site.[8]
This compound serves as an ideal starting point for building molecules that target protein kinases. The SₙAr reaction at the C2 position allows for the introduction of various side chains, which can be designed to occupy the hydrophobic pocket of the kinase ATP-binding site. The amino group at C4 can serve as an anchor or be further functionalized. Subsequently, the nitro group at C5 can be reduced to an amine, providing another handle for derivatization to enhance selectivity or improve pharmacokinetic properties. This multi-pronged reactivity allows for the rapid generation of a library of diverse compounds for screening and optimization.
Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes a representative SₙAr reaction using this compound as the substrate. This is a foundational experiment for any researcher aiming to use this intermediate for library synthesis.
Objective: To synthesize a 2-substituted-4-amino-5-nitrobenzonitrile derivative via SₙAr.
Materials:
-
This compound (1.0 eq)
-
Selected amine nucleophile (e.g., morpholine, 1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Ethyl acetate, brine, saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMSO).
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. DMSO is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the SₙAr mechanism.
-
-
Addition of Reagents:
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.
-
Rationale: The base is crucial for deprotonating the amine nucleophile (if it's a primary or secondary amine salt) or scavenging the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Add the amine nucleophile (1.1 eq) dropwise to the stirring suspension.
-
Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C.
-
Rationale: SₙAr reactions, while activated, often require thermal energy to proceed at a reasonable rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).
-
Rationale: This step partitions the organic product into the ethyl acetate layer, leaving inorganic salts and the polar solvent (DMSO) in the aqueous layer.
-
Wash the combined organic layers with water and then brine.
-
Rationale: Washing removes residual DMSO and salts. Brine helps to break up any emulsions and further dry the organic layer.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Rationale: Removing all water is essential before solvent evaporation and purification.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure desired compound.
-
Sources
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An In-depth Technical Guide to 4-Amino-2-fluoro-5-nitrobenzonitrile: A Core Scaffold for Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-amino-2-fluoro-5-nitrobenzonitrile, a highly functionalized aromatic intermediate of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical identity, outline a robust and mechanistically sound synthetic pathway, and explore its strategic application as a versatile building block in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower innovation in pharmaceutical research.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted benzonitrile characterized by a unique arrangement of four distinct functional groups: an amine (-NH₂), a fluorine (-F) atom, a nitro (-NO₂) group, and a nitrile (-C≡N) group. This specific substitution pattern imparts a unique reactivity profile that makes it a valuable precursor in multi-step organic synthesis.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its Chemical Abstracts Service (CAS) registry number is 143151-03-5 .[1][2]
The strategic placement of these functional groups is critical. The strong electron-withdrawing properties of the nitro and nitrile groups, combined with the electron-donating amine group and the electronegative fluorine atom, create a molecule with specific activation sites for subsequent chemical transformations, which will be discussed in the synthesis and application sections.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143151-03-5 | [1][2] |
| Molecular Formula | C₇H₄FN₃O₂ | [1] |
| Molecular Weight | 181.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Cyano-5-fluoro-2-nitroaniline | [1][2] |
| SMILES | N#CC1=CC(N)=C(F)C=C1[O-] | [1] |
| InChI Key | XAHREBHCCFVAHU-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is efficiently achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electronic properties of a readily available precursor, 2,4-difluoro-5-nitrobenzonitrile.
Experimental Protocol: Synthesis from 2,4-Difluoro-5-nitrobenzonitrile
This protocol is based on the established reactivity of activated difluoro-aromatic systems with nucleophiles.
-
Reactants:
-
2,4-Difluoro-5-nitrobenzonitrile (1.0 eq)
-
Aqueous ammonia (NH₃(aq)) or ammonia in a suitable organic solvent (e.g., dioxane, ethanol) (Excess, typically 2-5 eq)
-
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended to facilitate the dissolution of reactants and stabilize the charged intermediate.
-
Procedure:
-
Dissolve 2,4-difluoro-5-nitrobenzonitrile in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a temperature probe.
-
Cool the solution in an ice bath to 0-5 °C to control the initial exothermic reaction.
-
Add the ammonia solution dropwise to the stirred solution over 15-30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove residual solvent and salts.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
-
Mechanistic Causality and Regioselectivity
The success of this synthesis hinges on the principle of regioselective SNAr. The benzene ring is "activated" towards nucleophilic attack by the potent electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups. These groups stabilize the negative charge of the intermediate Meisenheimer complex.
The key question is why ammonia preferentially displaces the fluorine at the C4 position and not the C2 position. The rationale is twofold:
-
Para-Activation: The nitro group is positioned para to the fluorine at C4. This allows for direct delocalization of the negative charge from the attacking nucleophile onto the oxygen atoms of the nitro group through resonance, creating a highly stabilized Meisenheimer complex.
-
Ortho-Deactivation (Relative): While the nitrile group is ortho to the fluorine at C2, and the nitro group is meta, the stabilizing resonance effect is significantly stronger from the para-nitro group. Therefore, the energy barrier for the attack at C4 is substantially lower than at C2, driving the reaction to yield the 4-amino product with high selectivity.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Fluorinated aromatic compounds are foundational in modern drug design.[3][4] this compound is not merely a chemical curiosity but a "privileged" scaffold—a molecular framework that is pre-validated to interact with important biological targets. Its primary application is in the synthesis of heterocyclic kinase inhibitors.[5]
Role as a Trifunctional Building Block
The molecule's value lies in the orthogonal reactivity of its functional groups:
-
The Amino Group (-NH₂): This serves as a primary nucleophile or a handle for constructing heterocyclic rings. It can be acylated, alkylated, or, most importantly, condensed with other reagents to form quinazolines, pyrimidines, or pyridines—core structures of many FDA-approved kinase inhibitors.[6]
-
The Nitrile Group (-C≡N): This group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form nitrogen-containing heterocycles.
-
The Nitro Group (-NO₂): This group is readily reduced to a second amino group, providing another reactive site for building complex molecular architectures.[7] For instance, the resulting diamine can be used to construct fused ring systems.
The fluorine atom, while less reactive after the introduction of the powerful electron-donating amino group, continues to influence the molecule's electronic properties and can enhance binding affinity and metabolic stability in the final drug product.
Targeting Protein Kinases in Oncology
Protein kinases are a class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5]
Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP), thereby blocking its enzymatic activity. Scaffolds derived from this compound are adept at forming the necessary hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.
The diagram below provides a simplified conceptual view of a signaling pathway and its inhibition. A molecule synthesized from our precursor could function as the "Kinase Inhibitor" shown.
Caption: Simplified kinase signaling pathway and mechanism of ATP-competitive inhibition.
Conclusion
This compound is a testament to the power of strategic functionalization in organic chemistry. It is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined regioselective synthesis and the versatile reactivity of its functional groups provide a reliable and logical pathway to complex heterocyclic systems at the heart of modern targeted therapies. As the demand for novel kinase inhibitors and other targeted drugs continues to grow, the utility and importance of this core scaffold in both academic research and industrial drug development are set to expand.
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O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]
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Soloshonok, V. A., & Izawa, K. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(5), 2199. [Link]
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A Technical Guide to the Solubility of 4-Amino-2-fluoro-5-nitrobenzonitrile for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of Solubility in Research and Development
In the realm of chemical research and pharmaceutical development, the solubility of a compound is a critical physicochemical property that dictates its suitability for a multitude of applications. For a molecule like 4-Amino-2-fluoro-5-nitrobenzonitrile, a substituted benzonitrile derivative, understanding its behavior in various solvents is paramount. This knowledge informs everything from reaction conditions and purification strategies to its potential as a building block in the synthesis of bioactive molecules and its formulation into drug delivery systems. This in-depth guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents, the underlying chemical principles, and detailed protocols for its experimental determination.
Molecular Structure and its Influence on Solubility
To predict the solubility of this compound, we must first analyze its molecular structure. The molecule possesses a rigid aromatic ring substituted with four distinct functional groups: an amino group (-NH₂), a fluoro group (-F), a nitro group (-NO₂), and a nitrile group (-C≡N). Each of these groups imparts specific properties that collectively determine the compound's overall polarity and its ability to interact with solvent molecules.
The fundamental principle governing solubility is "like dissolves like," which states that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1]
The functional groups on this compound contribute to its polarity in the following ways:
-
Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in protic polar solvents like water and alcohols.
-
Nitro Group (-NO₂): The nitro group is strongly polar and a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.
-
Nitrile Group (-C≡N): The nitrile group is also polar and can act as a hydrogen bond acceptor.[2]
-
Fluoro Group (-F): While fluorine is highly electronegative, its effect on solubility can be complex. The carbon-fluorine bond is polar, but the small size and low polarizability of the fluorine atom can sometimes lead to reduced solubility in polar solvents compared to other halogens. However, it can participate in hydrogen bonding as an acceptor.[3]
The presence of multiple polar functional groups suggests that this compound is a polar molecule. Consequently, it is expected to exhibit greater solubility in polar solvents compared to nonpolar solvents.
Predicted Solubility Profile
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Protic Polar | Low to Sparingly Soluble | Despite the presence of hydrogen bonding groups, the rigid aromatic core is hydrophobic. The overall molecule is likely not soluble enough for many aqueous applications without pH modification or co-solvents. |
| Methanol | Protic Polar | Moderately to Highly Soluble | Methanol is a polar protic solvent that can effectively solvate the polar functional groups through hydrogen bonding. |
| Ethanol | Protic Polar | Moderately Soluble | Similar to methanol, but its slightly larger nonpolar alkyl chain may slightly reduce its solvating power for this compound. |
| Acetone | Aprotic Polar | Moderately to Highly Soluble | Acetone is a good polar aprotic solvent that can act as a hydrogen bond acceptor, effectively interacting with the amino and nitro groups. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Highly Soluble | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many polar organic compounds. |
| Dimethylformamide (DMF) | Aprotic Polar | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating a wide range of polar molecules. |
| Acetonitrile | Aprotic Polar | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should be a reasonably good solvent for this compound. |
| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | Moderately Soluble | THF is less polar than acetone or DMSO but should still be able to dissolve a significant amount of the compound. |
| Ethyl Acetate | Aprotic, Moderately Polar | Sparingly to Moderately Soluble | Ethyl acetate is a moderately polar solvent and is expected to have some solvating power for the compound. |
| Dichloromethane (DCM) | Aprotic, Nonpolar (low polarity) | Sparingly Soluble | DCM has low polarity and is not expected to be a good solvent for this polar molecule. |
| Toluene | Nonpolar | Insoluble to Very Sparingly Soluble | Toluene is a nonpolar aromatic solvent and is unlikely to effectively solvate the polar functional groups of the solute. |
| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic solvent and is predicted to have negligible solvating power for this compound. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[4][5] For higher throughput screening, particularly in early drug discovery, kinetic solubility assays are often employed.[6][7]
Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).
-
Quantification: Dilute the sample with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility in units such as mg/mL or µg/mL.
Diagram of the Shake-Flask Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
Kinetic solubility is often measured in drug discovery to quickly assess a compound's dissolution characteristics from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[7][9]
Protocol (Nephelometric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well containing the diluted compound.
-
Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound, and this concentration is reported as the kinetic solubility.
Logical Relationship between Molecular Structure and Solubility
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An In-depth Technical Guide to the Proper Storage and Handling of 4-Amino-2-fluoro-5-nitrobenzonitrile
This guide provides a comprehensive framework for the safe and effective storage and handling of 4-Amino-2-fluoro-5-nitrobenzonitrile (CAS No. 143879-92-5), a key intermediate in pharmaceutical research and development. Adherence to these protocols is critical for ensuring the compound's stability, preserving experimental integrity, and maintaining a safe laboratory environment.
Compound Profile and Inherent Risks
This compound is a substituted aromatic nitrile. Its molecular structure, featuring an amino group, a fluorine atom, and a nitro group, dictates its reactivity and associated hazards. The primary risks identified in safety data sheets (SDS) include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) upon inhalation of its dust form. Understanding these risks is the foundation of proper handling.
The nitroaromatic functionality suggests a need to assess its stability, as related compounds can exhibit sensitivity to light and temperature. While specific stability data for this compound is not extensively published, general principles for handling cytotoxic or mutagenic powdered compounds should be applied due to its classification as a hazardous substance.[1][2]
Table 1: Key Physicochemical and Safety Data
| Property | Value / Information | Source |
| CAS Number | 143879-92-5 | [3] |
| Molecular Formula | C₇H₄FN₃O₂ | [3] |
| Molecular Weight | 181.13 g/mol | [3] |
| Physical Form | Solid, typically a powder | N/A |
| GHS Hazard Statements | H315, H319, H335, H402 | |
| Signal Word | Warning | [3] |
| Incompatible Materials | Strong oxidizing agents | [4] |
Long-Term Storage Protocol
The primary objective of long-term storage is to prevent chemical degradation, which can compromise the purity and reactivity of the compound, leading to failed experiments and questionable results. The key environmental factors to control are temperature, moisture, and light.
Core Principle: Store in a cool, dry, dark, and well-ventilated environment.
Step-by-Step Storage Protocol:
-
Temperature Control: Store containers in a designated, cool location. While some suppliers recommend room temperature[5], a more conservative and often recommended approach for complex organic molecules is refrigeration. Keeping the compound in a well-ventilated place is crucial.[4][6]
-
Moisture Prevention: The compound should be stored in a tightly sealed container to prevent moisture ingress.[6] For added protection, especially in humid environments, place the primary container inside a secondary container with a desiccant, such as silica gel.
-
Light Exclusion: While specific photostability data is limited, nitroaromatic compounds can be light-sensitive.[7] Store the container in a light-blocking outer container or in a dark cabinet to prevent photochemical degradation.
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, further preserving the compound's integrity.
-
Segregation: Store the compound away from strong oxidizing agents, acids, and bases to prevent accidental contact and reaction.[4]
The following diagram illustrates the decision-making process for appropriate storage.
Caption: Decision workflow for initiating long-term storage.
Active Handling and Use
Handling this compound requires a stringent focus on preventing personnel exposure and cross-contamination. All operations involving the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to control airborne particles.[4]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a P2 or P100 particulate filter is necessary.[4]
Step-by-Step Weighing and Aliquoting Protocol:
-
Preparation: Before bringing the compound into the work area, ensure the chemical fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, solvent, vortexer) is within reach. Cover the work surface with a disposable absorbent pad.[8]
-
Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which could compromise its stability.
-
Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of powder to a tared weigh boat. Avoid any actions that could generate dust clouds.
-
Closure: Immediately and tightly reseal the main container after dispensing.
-
Dissolution: If preparing a solution, add the weighed solid to the solvent in your target vessel. Use a vortexer or stirrer to ensure complete dissolution. The choice of solvent may impact solubility; for nitrophenol-related compounds, adjusting pH or using co-solvents can be effective, but must be validated for your specific assay.[9]
-
Cleanup: Dispose of all contaminated materials (weigh boats, pads, gloves) in a designated hazardous waste container. Decontaminate the work surface and any equipment used according to your institution's safety protocols. Wash hands thoroughly after the procedure.[4]
The diagram below outlines the standard workflow for safely handling the powdered compound.
Caption: Sequential workflow for handling solid this compound.
Emergency Procedures: Spills and Exposure
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
-
Minor Spill (Solid): For small powder spills within a fume hood, carefully sweep up the material using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Place the collected material and cleaning tools into a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the immediate area and prevent entry. Alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.
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Guide for handling cytotoxic drugs and related waste (Date N/A). WorkSafe QLD. [Link]
-
4-Nitrophenol - Wikipedia (Date N/A). Wikipedia. [Link]
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Safety Data Sheet: 4-Aminobenzonitrile (2025-03-31). Carl ROTH. [Link]
-
Note on stability of p‐nitrophenol in aqueous solutions (2025-08-06). ResearchGate. [Link]
-
Safe handling of cytotoxics: guideline recommendations (Date N/A). PubMed Central (PMC). [Link]
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ASHP Guidelines on Handling Hazardous Drugs (Date N/A). American Society of Health-System Pharmacists. [Link]
-
Safe handling and waste management of hazardous drugs (Date N/A). eviQ. [Link]
-
Assessing the transformation kinetics of 2- and 4-nitrophenol in the atmospheric aqueous phase (2025-08-06). ResearchGate. [Link]
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Safe handling of cytotoxic drugs in the workplace (Date N/A). Health and Safety Executive (HSE). [Link]
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A Comprehensive Technical Guide to the Reactivity of Functional Groups in 4-Amino-2-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group and three distinct electron-withdrawing groups—fluoro, nitro, and nitrile—creates a complex and fascinating reactivity profile. This guide provides an in-depth exploration of the chemical behavior of each functional group, offering insights into the electronic interplay that governs the molecule's synthetic utility. Understanding this intricate reactivity is paramount for leveraging this versatile building block in the design and synthesis of novel therapeutic agents and advanced materials.
This document will delve into the specific reactions of the amino, fluoro, nitro, and nitrile moieties, providing detailed mechanistic explanations, validated experimental protocols, and a comprehensive analysis of the regioselectivity in various transformations.
The Interplay of Functional Groups: An Electronic Overview
The reactivity of this compound is dictated by the electronic push-and-pull of its substituents. The amino group (-NH₂) is a potent electron-donating group, activating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO₂), nitrile (-CN), and fluoro (-F) groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. The strong deactivating effect of the nitro and nitrile groups significantly tempers the activating nature of the amino group.
However, this electronic tug-of-war is precisely what makes the molecule a valuable synthetic intermediate. The powerful electron-withdrawing capacity of the nitro and nitrile groups, positioned ortho and para to the fluorine atom, renders the C-F bond highly susceptible to nucleophilic aromatic substitution (SNAr).
Reactivity of the Fluoro Group: A Gateway to Diverse Scaffolds
The fluorine atom at the C2 position is the most labile group for nucleophilic displacement due to the strong activation by the para-nitro and ortho-cyano groups. This high reactivity makes it a prime site for introducing a wide array of nucleophiles, enabling the synthesis of diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction at the C2 position proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is facilitated by the electron-withdrawing nitro and nitrile groups.
Caption: Generalized SNAr mechanism at the C2 position.
Experimental Protocol: Synthesis of a Piperazine Derivative
This protocol describes the substitution of the fluorine atom with tert-butyl piperazine-1-carboxylate, a common transformation in the synthesis of pharmaceutical intermediates.[1]
| Reagents & Materials | Quantities (Example) |
| This compound | 1.0 eq |
| tert-butyl piperazine-1-carboxylate | 1.1 eq |
| Potassium carbonate (K₂CO₃) | 2.0 eq |
| Anhydrous acetonitrile (CH₃CN) | 0.5 M solution |
| Round-bottom flask, magnetic stirrer, reflux condenser | - |
Procedure:
-
To a round-bottom flask, add this compound, tert-butyl piperazine-1-carboxylate, and potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Reactivity of the Nitro Group: A Handle for Further Functionalization
The nitro group at the C5 position is a versatile functional handle, primarily through its reduction to an amino group. This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a potent electron-donating group, and opens up a plethora of synthetic possibilities, including the formation of diamino derivatives for cyclization reactions.
Reduction to an Amino Group
The reduction of the aromatic nitro group can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common. The choice of method depends on the presence of other reducible functional groups and the desired selectivity.
Experimental Protocol: Catalytic Hydrogenation
This method is generally clean and high-yielding.
| Reagents & Materials | Quantities (Example) |
| 4-Amino-2-(substituted)-5-nitrobenzonitrile | 1.0 eq |
| 10% Palladium on carbon (Pd/C) | 5-10 mol% |
| Methanol or Ethanol | - |
| Hydrogen gas (H₂) | Balloon pressure |
| Hydrogenation apparatus or flask with balloon | - |
| Celite® for filtration | - |
Procedure:
-
In a suitable reaction vessel, dissolve the nitro-containing starting material in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 3 hours.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired amino product.
Alternative Method: Reduction with Stannous Chloride (SnCl₂)
This is a classic method for nitro group reduction and is tolerant of many other functional groups.[2]
| Reagents & Materials | Quantities (Example) |
| 2-fluoro-5-nitrobenzonitrile (analogous compound) | 2.0 g |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | 27.0 g |
| Ethyl acetate | 50 mL |
| Saturated sodium bicarbonate solution | - |
Procedure:
-
To a solution of the nitro compound in ethyl acetate, add stannous chloride dihydrate.
-
Bring the mixture to reflux for 1.5 hours and then allow it to cool.
-
Partition the mixture between ethyl acetate and saturated sodium bicarbonate solution.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Wash the combined organic phases with water, dry over sodium sulfate, filter, and concentrate to yield the product.[2]
Reactivity of the Amino Group: Modulating the Ring's Nucleophilicity
The amino group at the C4 position, while being a strong activating group, has its reactivity significantly attenuated by the potent electron-withdrawing effects of the nitro and nitrile groups. This reduced nucleophilicity can be a challenge in certain reactions but can also be exploited for selective transformations.
Acylation
Acylation of the amino group is a common strategy to protect it or to introduce further functionality. The reaction with acid chlorides or anhydrides proceeds to form an amide. This transformation further deactivates the aromatic ring.
Caption: Workflow for the acylation of the amino group.
Experimental Protocol: Acetylation
A general procedure for the acetylation of an amino group is as follows:
| Reagents & Materials | Quantities (Example) |
| This compound | 1.0 eq |
| Acetic anhydride or Acetyl chloride | 1.1 eq |
| Pyridine or another non-nucleophilic base | As solvent or catalyst |
| Suitable aprotic solvent (e.g., DCM, THF) | - |
Procedure:
-
Dissolve this compound in a suitable aprotic solvent containing a base like pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to obtain the acetylated product.
Electrophilic Aromatic Substitution
Due to the strong deactivating effect of the nitro and nitrile groups, electrophilic aromatic substitution on this compound is expected to be challenging. The amino group directs ortho and para. The para position is occupied by the nitro group. The two ortho positions are C3 and C5. The C5 position is sterically hindered by the nitro group, and the C3 position is electronically deactivated by the adjacent fluoro and nitrile groups. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur, and the regioselectivity would be complex.
Reactivity of the Nitrile Group: A Versatile Handle for Heterocycle Synthesis
The nitrile group (-CN) is a valuable functional group that can undergo a variety of transformations, including hydrolysis to a carboxylic acid and participation in cycloaddition reactions to form heterocyclic systems.
Hydrolysis to a Carboxylic Acid
The hydrolysis of the nitrile group can be performed under acidic or basic conditions to yield a carboxylic acid.[3] This transformation is useful for introducing a carboxylic acid moiety, which can then be used for further derivatization.
Mechanism of Acid-Catalyzed Hydrolysis
-
Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.
-
Nucleophilic attack by water.
-
Tautomerization to an amide intermediate.
-
Further hydrolysis of the amide to the carboxylic acid.[3]
Caption: Stepwise hydrolysis of the nitrile group.
Experimental Protocol: Basic Hydrolysis
A general procedure for the basic hydrolysis of a benzonitrile is as follows:
| Reagents & Materials | Quantities (Example) |
| This compound | 1.0 eq |
| Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Excess |
| Water/Ethanol mixture | - |
| Hydrochloric acid (HCl) for acidification | - |
Procedure:
-
Dissolve the benzonitrile in a mixture of water and a co-solvent like ethanol.
-
Add a significant excess of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or the cessation of ammonia evolution).
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the product precipitates.
-
Filter the solid product, wash with cold water, and dry.
Conclusion
This compound is a molecule with a rich and nuanced reactivity profile. The strategic interplay of its electron-donating and electron-withdrawing functional groups allows for a high degree of control over its chemical transformations. The activated fluoro group provides a reliable entry point for nucleophilic substitution, while the nitro group can be readily converted to an amine to unlock further synthetic pathways. The amino and nitrile groups, though their reactivity is modulated by the electronic environment, offer additional opportunities for functionalization. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this versatile building block in the rational design and synthesis of complex molecules with desired chemical and biological properties.
References
-
Chemistry of Nitriles. Chemistry LibreTexts. Available from: [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
Sources
key precursors for 4-Amino-2-fluoro-5-nitrobenzonitrile synthesis
An In-depth Technical Guide to the Key Precursors for the Synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and key precursors for the preparation of this compound, a valuable building block in medicinal chemistry and drug discovery. The narrative focuses on a logical and efficient synthetic route, elucidating the causality behind experimental choices and providing detailed, field-proven protocols. The core of this strategy revolves around the preparation of the key intermediate, 2,4-difluoro-5-nitrobenzonitrile, and its subsequent selective amination. This guide is designed to be a self-validating system, with each protocol and mechanistic explanation grounded in authoritative references.
Strategic Overview of the Synthetic Approach
The synthesis of this compound is most effectively achieved through a multi-step process that begins with commercially available starting materials. The overall strategy is to first construct the core structure of the molecule, 2,4-difluorobenzonitrile, then introduce the nitro group via electrophilic aromatic substitution, and finally, install the amino group at the 4-position through a regioselective nucleophilic aromatic substitution (SNAr).
The chosen synthetic route is outlined below. This pathway is favored due to the relatively mild reaction conditions, high regioselectivity, and the commercial availability of the initial precursors.
Caption: Overall synthetic workflow for this compound.
Synthesis of the Key Precursor: 2,4-Difluorobenzonitrile
The journey to our target molecule begins with the synthesis of 2,4-difluorobenzonitrile. This precursor is synthesized from 2,4-difluorobromobenzene, a readily available starting material. The conversion of the bromo-substituent to a nitrile is a crucial step, and several methods exist for this transformation. A robust and scalable approach involves a palladium-catalyzed cyanation reaction.
Mechanistic Insight: Palladium-Catalyzed Cyanation
The conversion of an aryl halide to an aryl nitrile using a cyanide source and a palladium catalyst is a powerful transformation in organic synthesis. The reaction typically proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The use of a palladium catalyst allows for milder reaction conditions compared to traditional methods like the Rosenmund-von Braun reaction which often requires high temperatures and copper(I) cyanide.
Experimental Protocol: Synthesis of 2,4-Difluorobenzonitrile
This protocol is adapted from a patented procedure, demonstrating a practical and efficient method for the synthesis of 2,4-difluorobenzonitrile[1].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2,4-Difluorobromobenzene | 192.99 | 57.6 g | 1.0 |
| Potassium Ferrocyanide trihydrate | 422.39 | 20 g | 0.15 |
| bis(dibenzylideneacetone)palladium(0) | 575.09 | 0.17 g | 0.001 |
| Potassium Carbonate | 138.21 | 33 g | 1.0 |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 500 mL | - |
Procedure:
-
To a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N,N-dimethylacetamide (500 mL), 2,4-difluorobromobenzene (57.6 g, 300 mmol), potassium ferrocyanide trihydrate (20 g, 45 mmol), bis(dibenzylideneacetone)palladium(0) (0.17 g, 0.3 mmol), and potassium carbonate (33 g, 300 mmol).
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction.
-
Heat the reaction mixture to 140°C with vigorous stirring and maintain this temperature for 5 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is subjected to fractional distillation under reduced pressure to afford 2,4-difluorobenzonitrile as a white crystalline solid.
-
Expected yield: ~70%; Purity: >97%; Melting point: 46-48°C.
Nitration of 2,4-Difluorobenzonitrile: Synthesis of 2,4-Difluoro-5-nitrobenzonitrile
With 2,4-difluorobenzonitrile in hand, the next step is the introduction of a nitro group at the 5-position. This is achieved through an electrophilic aromatic substitution reaction using a nitrating agent, typically a mixture of fuming nitric acid and fuming sulfuric acid (oleum).
Mechanistic Rationale and Regioselectivity
The nitration of 2,4-difluorobenzonitrile is governed by the directing effects of the existing substituents. The fluorine atoms are ortho, para-directing but deactivating, while the cyano group is meta-directing and strongly deactivating. The position of nitration is a result of the interplay of these electronic effects. The most activated position for electrophilic attack is C5, which is ortho to the fluorine at C4 and meta to the cyano group and the fluorine at C2. This results in the highly regioselective formation of 2,4-difluoro-5-nitrobenzonitrile.
Experimental Protocol: Synthesis of 2,4-Difluoro-5-nitrobenzonitrile
This protocol is based on established methodologies for the nitration of aromatic compounds[2][3].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2,4-Difluorobenzonitrile | 139.1 | 13.9 g | 1.0 |
| Fuming Sulfuric Acid (20% SO₃) | - | 40 mL | - |
| Fuming Nitric Acid (>90%) | 63.01 | 7.0 mL | ~1.5 |
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add fuming sulfuric acid (40 mL).
-
Cool the flask in an ice-salt bath to 0-5°C.
-
While stirring vigorously, slowly add fuming nitric acid (7.0 mL) dropwise, ensuring the temperature of the mixture does not exceed 10°C.
-
After the addition is complete, cool the nitrating mixture back down to 0-5°C.
-
Slowly add 2,4-difluorobenzonitrile (13.9 g, 100 mmol) in small portions to the prepared nitrating mixture. Carefully control the rate of addition to keep the internal temperature below 10°C.
-
Once the addition is complete, allow the reaction to stir at a controlled temperature of 5-10°C for 2-3 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice (~500 g) with rapid stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol or a similar suitable solvent to yield 2,4-difluoro-5-nitrobenzonitrile as a solid.
Final Step: Selective Amination of 2,4-Difluoro-5-nitrobenzonitrile
The final and most critical step is the regioselective introduction of the amino group at the 4-position to yield the target molecule, this compound. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction using ammonia.
The Principle of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (in this case, the nitro and cyano groups) on the aromatic ring. These groups stabilize the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack. The reaction proceeds via an addition-elimination mechanism.
Caption: Mechanism of the SNAr reaction for the synthesis of the target molecule.
In 2,4-difluoro-5-nitrobenzonitrile, the fluorine atom at the 4-position is para to the cyano group and ortho to the nitro group, making it highly activated towards nucleophilic attack. The fluorine at the 2-position is less activated. This difference in activation allows for the highly regioselective substitution at the C4 position.
Experimental Protocol: Synthesis of this compound
This protocol is modeled after a patented procedure for a similar ammonolysis reaction on a fluorinated benzonitrile derivative[4].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2,4-Difluoro-5-nitrobenzonitrile | 184.1 | 18.4 g | 1.0 |
| Ethanol | 46.07 | 350 mL | - |
| Liquid Ammonia | 17.03 | ~25.5 g | ~15 |
Procedure:
-
In a high-pressure reactor, dissolve 2,4-difluoro-5-nitrobenzonitrile (18.4 g, 100 mmol) in ethanol (350 mL).
-
Cool the reactor and carefully introduce liquid ammonia (approximately 25.5 g, 1.5 mol).
-
Seal the reactor and heat the mixture to 120°C with stirring.
-
Maintain the reaction at this temperature for 8-10 hours. The internal pressure will increase, so ensure the reactor is rated for the expected pressure.
-
Monitor the reaction progress by HPLC or LC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
The reaction mixture is then concentrated under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Conclusion
The synthesis of this compound is efficiently achieved through a three-step sequence starting from 2,4-difluorobromobenzene. The key precursors, 2,4-difluorobenzonitrile and 2,4-difluoro-5-nitrobenzonitrile, are synthesized via well-established cyanation and nitration reactions, respectively. The final transformation to the target molecule is accomplished through a highly regioselective nucleophilic aromatic substitution with ammonia. This guide provides the necessary theoretical background and practical protocols to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
- CN100457721C, Process for preparing 2,4-difluorocyanobenzene, (2009).
-
Cao, Y., et al. (2020). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. ResearchGate. Available at: [Link]
- CN1810775B, Preparation process of 4-amino-2-trifluoromethyl benzonitrile, (2008).
Sources
Methodological & Application
The Strategic Utility of 4-Amino-2-fluoro-5-nitrobenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Versatile Scaffold for Targeted Therapeutics
In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The rational design of small molecule inhibitors often relies on "privileged scaffolds" – molecular frameworks that are amenable to diverse chemical modifications and can interact with the ATP-binding site of various kinases. 4-Amino-2-fluoro-5-nitrobenzonitrile has emerged as a highly valuable and versatile building block in this context. Its unique electronic and structural features, including a fluorine atom activated for nucleophilic aromatic substitution (SNAr) and multiple functional groups for subsequent transformations, make it an ideal starting material for the construction of complex heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidine core, which is found in numerous clinically relevant kinase inhibitors.
This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the broader applicability of this key intermediate for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material is paramount for successful and safe synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 143151-03-5 | [1] |
| Molecular Formula | C7H4FN3O2 | |
| Molecular Weight | 181.13 g/mol | |
| Appearance | Pale yellow to yellow solid | |
| Purity | Typically ≥95% | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Safety Precautions: this compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.
The Synthetic Rationale: A Stepwise Approach to Kinase Inhibitor Scaffolds
The synthetic utility of this compound hinges on a logical and sequential series of transformations. The electron-withdrawing nature of the nitro and cyano groups strongly activates the fluorine atom at the C2 position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of nucleophiles, which is often the first step in building the desired heterocyclic core. The existing amino group and the nitrile functionality are then poised for subsequent cyclization reactions.
A common and powerful strategy involves the reaction with a hydrazine derivative to form a pyrazole ring, which is a key component of many kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in this activated system, readily displaced by nucleophiles such as hydrazines. This reaction is typically carried out in a polar aprotic solvent like ethanol or isopropanol, often in the presence of a mild base.
-
Reduction of the Nitro Group: The nitro group is a versatile handle that can be reduced to an amine under various conditions. Common methods include catalytic hydrogenation (e.g., with Pd/C) or using reducing agents like tin(II) chloride or iron in acidic media. The resulting diamine is a key intermediate for further cyclization.
-
Cyclocondensation to form the Heterocyclic Core: The newly formed diamine, along with the nitrile group, can undergo cyclocondensation with a one-carbon synthon (e.g., formic acid, formamide, or triethyl orthoformate) to construct the pyrimidine ring of the pyrazolo[3,4-d]pyrimidine scaffold.
The following diagram illustrates this generalized synthetic workflow:
Sources
Application Note & Protocols: Selective Reduction of the Nitro Group in 4-Amino-2-fluoro-5-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the selective reduction of the nitro group in 4-Amino-2-fluoro-5-nitrobenzonitrile to yield 4,5-Diamino-2-fluorobenzonitrile. The target product is a critical building block in the synthesis of high-value pharmaceutical compounds and advanced materials. The primary challenge in this transformation is achieving high chemoselectivity, preserving the existing amino, fluoro, and nitrile functionalities. This document explores three robust and field-proven methodologies: Catalytic Transfer Hydrogenation, classical metal/acid reduction, and a mild dithionite-based method. Each protocol is presented with a detailed rationale, step-by-step instructions, and safety considerations to ensure reproducibility and success for researchers, scientists, and professionals in drug development.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a highly functionalized aromatic compound. Its reduction product, 4,5-Diamino-2-fluorobenzonitrile[1][2], serves as a versatile precursor for the synthesis of heterocyclic systems, such as benzimidazoles, which are core scaffolds in numerous biologically active molecules. The conversion of the nitro group to an amine is one of the most fundamental transformations in organic synthesis[3][4].
However, the presence of multiple reducible or sensitive functional groups—a primary amine, a fluoro substituent, and a nitrile—on the aromatic ring presents a significant synthetic challenge. A successful reduction methodology must be highly chemoselective to avoid unwanted side reactions such as:
-
Dehalogenation: Reductive removal of the fluorine atom, particularly common with certain palladium catalysts[5].
-
Nitrile Reduction: Conversion of the cyano group to an aminomethyl group, which can occur under harsh hydrogenation conditions[6][7].
-
Over-reduction: Formation of undesired intermediates like nitroso or hydroxylamine species.
This guide provides a logical framework for selecting an appropriate reduction method and offers detailed protocols to navigate these challenges effectively.
General Reaction Scheme
Caption: General transformation of the nitrobenzonitrile starting material.
Decision Framework for Method Selection
The choice of a reduction method is critical and depends on factors such as available equipment, scale, cost, and the specific sensitivities of the substrate. The following workflow provides a logical path for selecting the most suitable protocol.
Caption: Decision workflow for selecting the optimal reduction protocol.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Formic Acid
Principle & Rationale: Catalytic transfer hydrogenation (CTH) is an advantageous alternative to methods requiring high-pressure hydrogen gas, offering enhanced safety and operational simplicity.[8] Formic acid or its salts (like ammonium formate) serve as an in situ source of hydrogen.[8][9] Palladium on carbon (Pd/C) is a highly efficient catalyst for this process. This method is often very clean and provides high yields. While Pd/C can sometimes cause dehalogenation, the use of transfer hydrogenation conditions at moderate temperatures often mitigates this side reaction, preserving the C-F bond.[10] This base-free method is also highly chemoselective for the nitro group over the nitrile.[11]
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Formic Acid (HCOOH, ≥95%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Celite® or a similar filter aid
-
Rotary evaporator
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 27.3 mmol, 1.0 eq).
-
Solvent Addition: Add 100 mL of methanol to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Pd/C (0.3 g, ~5-10 mol% by weight) to the solution. Caution: Pd/C is flammable when dry; handle with care.
-
Reagent Addition: Slowly add formic acid (5.0 mL, ~133 mmol, ~5 eq) dropwise to the stirred suspension. An initial effervescence (CO₂ evolution) may be observed.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Ensure the filter cake is never allowed to dry completely in the air. Rinse the cake with an additional 20-30 mL of methanol. c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: a. Dissolve the crude residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining formic acid. b. Wash with brine (50 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product. c. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
Expected Outcome: 4,5-Diamino-2-fluorobenzonitrile is obtained as a solid with an expected yield of 85-95%.
Protocol 2: Metal/Acid Reduction using Iron Powder
Principle & Rationale: The reduction of aromatic nitro compounds using iron metal in an acidic medium (the Béchamp reduction) is one of the oldest, most reliable, and cost-effective methods available.[3][12] This reaction is a heterogeneous process where iron acts as the electron donor.[13] It is renowned for its excellent chemoselectivity, typically leaving halogens, nitriles, and carbonyl groups intact.[5][14] The use of ammonium chloride or a small amount of acid provides the necessary protons and helps maintain a near-neutral pH, preventing hydrolysis of sensitive groups.
Materials and Equipment:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl) or concentrated HCl
-
Ethanol (EtOH) and Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Celite®
Procedure:
-
Setup: In a 500 mL round-bottom flask, suspend this compound (10.0 g, 54.6 mmol, 1.0 eq) in a mixture of ethanol (150 mL) and water (50 mL).
-
Reagent Addition: Add ammonium chloride (14.6 g, 273 mmol, 5.0 eq) followed by iron powder (15.2 g, 273 mmol, 5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial moderation of the heat source.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 3-5 hours). The disappearance of the yellow color of the nitro compound is a good visual indicator.
-
Work-up: a. Once complete, cool the reaction to room temperature. b. Filter the hot suspension through a pad of Celite® to remove the iron oxides and unreacted iron. c. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL). d. Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Purification: a. The resulting aqueous residue can be extracted with ethyl acetate (3 x 100 mL). b. Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. c. Evaporate the solvent to afford the crude product, which is often of high purity. Recrystallization can be performed if needed.
Expected Outcome: Yields for this method are typically in the range of 80-90%.
Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
Principle & Rationale: Sodium dithionite is a mild, inexpensive, and versatile reducing agent used for the selective reduction of nitroarenes.[15][16] The reaction proceeds via electron transfer and is typically carried out in a protic solvent system like ethanol/water or THF/water.[17] This method offers a metal-free alternative to catalytic hydrogenation and strong acid conditions, which is beneficial for substrates sensitive to such environments.[15] It is known for its high chemoselectivity and tolerance of a wide range of functional groups.[18]
Materials and Equipment:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄, ensure it is fresh and white)
-
Ammonium hydroxide (NH₄OH) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Setup: Dissolve this compound (5.0 g, 27.3 mmol, 1.0 eq) in a mixture of THF (100 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Base Addition: Add ammonium hydroxide solution (28%, 20 mL) or sodium bicarbonate (9.2 g, 109 mmol, 4.0 eq) to the solution to maintain a basic pH.
-
Dithionite Addition: To the vigorously stirred solution, add sodium dithionite (23.8 g, 136.5 mmol, 5.0 eq) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 50 °C, using an ice bath if necessary.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Check for the absence of the starting material by TLC.
-
Work-up: a. Once the reaction is complete, separate the organic layer. b. Extract the aqueous layer with ethyl acetate (2 x 75 mL). c. Combine all organic layers.
-
Purification: a. Wash the combined organic phase with brine (100 mL). b. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. c. The resulting solid is typically of high purity.
Safety Note: Sodium dithionite can decompose, especially when in contact with acid or organic solvents, potentially releasing toxic SO₂ gas.[17] Perform the reaction in a well-ventilated fume hood.
Comparative Summary of Methods
| Feature | Protocol 1: CTH (Pd/C, HCOOH) | Protocol 2: Metal/Acid (Fe) | Protocol 3: Sodium Dithionite |
| Principle | Catalytic Hydrogen Transfer | Stoichiometric Metal Reduction | Stoichiometric Sulfur Reagent |
| Selectivity | Excellent; low risk to nitrile & C-F bond | Excellent; very reliable for preserving halogens & nitriles[5][14] | Excellent; mild and metal-free |
| Typical Yield | 85-95% | 80-90% | 80-95% |
| Conditions | Reflux (65-80 °C), 2-4 hours | Reflux (80-85 °C), 3-5 hours | Room temp to 50 °C, 2-3 hours |
| Advantages | High yield, clean reaction, no high-pressure H₂ | Very low cost, highly scalable, robust | Mild conditions, metal-free, simple setup |
| Disadvantages | Cost of palladium catalyst, potential for catalyst poisoning | Large amount of solid waste (iron oxides), requires hot filtration | Large excess of reagent needed, potential H₂S/SO₂ odor/off-gassing[17] |
| Safety | Flammable catalyst (Pd/C) | Flammable solvent, exothermic reaction | Dithionite instability, potential SO₂ release[17] |
Conclusion
The selective reduction of this compound to 4,5-Diamino-2-fluorobenzonitrile can be achieved with high efficiency and yield using several distinct methods.
-
Catalytic Transfer Hydrogenation is ideal for researchers seeking a clean, high-yielding reaction without the need for high-pressure hydrogenation equipment.
-
Iron/Acid Reduction remains the go-to method for large-scale, cost-effective synthesis where robustness and reliability are paramount.
-
Sodium Dithionite offers a mild, metal-free alternative, perfect for sensitive substrates or when avoiding metal contamination is critical.
The choice of protocol should be guided by the specific requirements of the synthesis, including scale, cost, available resources, and downstream applications. Each method detailed in this guide provides a validated pathway to this valuable synthetic intermediate.
References
- Vertex AI Search. (2026). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress.
- Queen's University Belfast. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
- Organic Chemistry Portal. (2021). Amine synthesis by nitro compound reduction.
- ACS Publications. (2005).
- ResearchGate. (n.d.). Reduction of aryl nitro compounds with reduction sensitive functional groups.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- BenchChem. (2025). Technical Support Center: Optimizing Sodium Dithionite Reductions.
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- NIH. (n.d.).
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives….
- Calvin Digital Commons. (n.d.).
- Wikipedia. (n.d.). Reduction of nitro compounds.
- 960化工网. (2014).
- ChemScene. (n.d.). 4,5-Diamino-2-fluorobenzonitrile.
- ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- ChemSpider. (2007). Nitrile reduction using Pd/C. Synthetic Pages.
- ChemicalBook. (2023). 4,5-DiaMino-2-fluorobenzonitrile.
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- 1. chemscene.com [chemscene.com]
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- 18. researchgate.net [researchgate.net]
Synthesis of Biologically Relevant Heterocyclic Compounds from 4-Amino-2-fluoro-5-nitrobenzonitrile: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, 4-Amino-2-fluoro-5-nitrobenzonitrile stands out as a highly functionalized and versatile precursor. Its unique arrangement of an amino group, a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring offers a rich platform for the construction of diverse and complex heterocyclic systems.
This technical guide provides an in-depth exploration of the synthetic pathways to valuable heterocyclic compounds, namely benzimidazoles and quinoxalines, starting from this compound. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss the significance of the resulting compounds in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Core Synthetic Strategy: The Gateway to Fused Heterocycles
The primary synthetic route to benzimidazoles and quinoxalines from this compound hinges on a critical two-step sequence:
-
Reduction of the Nitro Group: The journey begins with the selective reduction of the nitro group to an amine. This transformation converts the starting material into the key intermediate, 4,5-diamino-2-fluorobenzonitrile . This ortho-diamine is the pivotal precursor for the subsequent cyclization reactions.
-
Cyclization to Form the Heterocyclic Core: The newly formed ortho-diamine is then reacted with appropriate reagents to construct the desired heterocyclic ring.
-
For benzimidazoles , the diamine is condensed with an aldehyde.
-
For quinoxalines , the diamine is reacted with a 1,2-dicarbonyl compound.
-
This strategic approach allows for the modular synthesis of a wide range of derivatives by simply varying the aldehyde or dicarbonyl compound used in the cyclization step.
Diagram of the Core Synthetic Pathway
Caption: General synthetic scheme from this compound.
Part 1: Synthesis of 6-Cyano-5-fluorobenzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the cyano and fluoro substituents on the benzimidazole core, derived from the starting material, can significantly influence the pharmacological profile of the final compounds, often enhancing their binding affinity to biological targets.
Application Notes: The Significance of Fluorinated Cyanobenzimidazoles
Fluorine-containing organic molecules are of immense interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic properties. The cyano group, a versatile functional handle, can participate in hydrogen bonding and can be further transformed into other functional groups, providing avenues for library development and structure-activity relationship (SAR) studies.
Substituted benzimidazoles have been investigated as:
-
Anticancer Agents: Many benzimidazole derivatives exhibit potent antitumor activity by targeting various cellular pathways.[1]
-
Antimicrobial Agents: The benzimidazole scaffold is present in several antifungal and antibacterial drugs.[2]
-
Antiviral Agents: Certain benzimidazole derivatives have shown efficacy against a range of viruses.
The synthesis of 6-cyano-5-fluorobenzimidazoles from this compound provides a direct route to a library of compounds with high potential for biological screening and lead optimization in these therapeutic areas.
Experimental Protocols
This section details a reliable two-step protocol for the synthesis of 6-cyano-5-fluorobenzimidazoles. A one-pot variation is also described for improved efficiency.
The selective reduction of the nitro group is paramount. Catalytic hydrogenation is a clean and efficient method.
Protocol 1: Catalytic Hydrogenation
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under a stream of inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4,5-diamino-2-fluorobenzonitrile. This intermediate is often used in the next step without further purification.
-
Data Presentation: Reduction of Nitroanilines
| Method | Reducing Agent | Solvent | Temperature | Time | Typical Yield | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | Room Temp. | 2-4 h | >95% | [3] |
| Chemical Reduction | SnCl₂·2H₂O | Ethyl Acetate | Reflux | 1.5 h | ~90% | [4] |
Protocol 2: Condensation with Aldehydes
-
Materials:
-
4,5-Diamino-2-fluorobenzonitrile (from Step 1)
-
Aromatic or aliphatic aldehyde (1.0 - 1.2 eq)
-
Ethanol or Acetic Acid
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidant)
-
-
Procedure:
-
Dissolve the crude 4,5-diamino-2-fluorobenzonitrile (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the desired aldehyde (1.0 - 1.2 eq) to the solution.
-
If desired, add sodium metabisulfite (1.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Diagram of the Benzimidazole Synthesis Workflow
Caption: Workflow for the two-step synthesis of 6-cyano-5-fluorobenzimidazoles.
Part 2: Synthesis of 7-Cyano-6-fluoroquinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5] The 7-cyano-6-fluoroquinoxaline scaffold is a promising platform for the development of novel therapeutic agents.
Application Notes: The Potential of Fluorinated Cyanoquinoxalines
The quinoxaline ring system is a key component in several approved drugs and clinical candidates. The introduction of fluorine and a cyano group can further enhance the therapeutic potential of this scaffold.
-
Kinase Inhibitors: The quinoxaline core is a common feature in many kinase inhibitors used in cancer therapy. The cyano and fluoro substituents can provide additional binding interactions within the ATP-binding pocket of kinases.
-
Antiparasitic Agents: Quinoxaline derivatives have shown promise as agents against various parasites, including those responsible for malaria and schistosomiasis.[5]
-
Materials Science: Quinoxalines are also utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Experimental Protocols
The synthesis of 7-cyano-6-fluoroquinoxalines follows a similar two-step approach, with the key difference being the use of a 1,2-dicarbonyl compound in the cyclization step.
The same reduction protocols described for the synthesis of benzimidazoles (Protocol 1) are applicable here to obtain the crucial ortho-diamine intermediate.
Protocol 3: Condensation with 1,2-Dicarbonyl Compounds
-
Materials:
-
4,5-Diamino-2-fluorobenzonitrile (from Step 1)
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) (1.0 eq)
-
Ethanol or Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 4,5-diamino-2-fluorobenzonitrile (1.0 eq) in ethanol or a mixture of ethanol and acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization if necessary.
-
Data Presentation: Quinoxaline Synthesis
| Diamine Precursor | Dicarbonyl Compound | Solvent | Conditions | Product | Typical Yield |
| 4,5-Diamino-2-fluorobenzonitrile | Benzil | Ethanol/Acetic Acid | Reflux, 2h | 7-Cyano-6-fluoro-2,3-diphenylquinoxaline | Good to Excellent |
| 4,5-Diamino-2-fluorobenzonitrile | Glyoxal (40% in H₂O) | Ethanol | Reflux, 1h | 7-Cyano-6-fluoroquinoxaline | Moderate to Good |
| 4,5-Diamino-2-fluorobenzonitrile | 2,3-Butanedione | Ethanol | Reflux, 1h | 7-Cyano-6-fluoro-2,3-dimethylquinoxaline | Good to Excellent |
Diagram of the Quinoxaline Synthesis Workflow
Caption: Workflow for the two-step synthesis of 7-cyano-6-fluoroquinoxalines.
Conclusion and Future Outlook
This compound is a readily accessible and highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The straightforward, two-step synthesis of 6-cyano-5-fluorobenzimidazoles and 7-cyano-6-fluoroquinoxalines provides a robust platform for the generation of compound libraries for drug discovery and materials science research. The protocols outlined in this guide are designed to be reliable and adaptable, allowing researchers to explore a wide chemical space. The unique combination of fluoro and cyano substituents on these heterocyclic cores offers exciting opportunities for the development of novel molecules with enhanced biological activity and tailored physical properties. As the demand for innovative therapeutics and advanced materials continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in shaping the future of chemical synthesis.
References
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. ([Link])
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. ([Link])
- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P
-
Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. ([Link])
-
Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. ([Link])
-
A new synthesis of amino acid-based enantiomerically pure substituted 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. ([Link])
-
A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ([Link])
-
Activities of Quinoxaline, Nitroquinoxaline, and[1][4][6]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. ([Link])
Sources
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 5. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Utilization of 4-Amino-2-fluoro-5-nitrobenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the applications of 4-Amino-2-fluoro-5-nitrobenzonitrile, a highly functionalized and versatile building block in medicinal chemistry. We will explore its strategic importance, inherent reactivity, and provide detailed protocols for its transformation into valuable scaffolds for drug discovery, with a primary focus on the synthesis of kinase inhibitors.
Introduction: The Strategic Value of a Multifunctional Scaffold
This compound is an aromatic compound engineered with a unique constellation of functional groups: an amine, a fluorine atom, a nitro group, and a nitrile. This specific arrangement is not accidental; it imparts a distinct and highly useful reactivity profile that medicinal chemists can exploit for the efficient construction of complex heterocyclic molecules.
The true value of this reagent lies in its pre-activated state and orthogonal functionalities:
-
Activated Aromatic System : The potent electron-withdrawing effects of the nitro (NO₂) and cyano (CN) groups render the aromatic ring electron-deficient. This electronic profile makes the fluorine atom at the C2 position an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1]
-
Ortho-Amino Group : The primary amine (NH₂) at the C4 position serves as a key nucleophile and a handle for subsequent cyclization reactions. Its presence is fundamental for building fused heterocyclic systems.
-
Transformable Nitro Group : The nitro group, beyond its role in ring activation, is a synthetic placeholder. It can be selectively reduced to a primary amine, unveiling a new reactive site and setting the stage for the formation of diamine intermediates, which are crucial precursors for many heterocyclic cores.
-
Versatile Nitrile Group : The nitrile can participate in various chemical transformations, including cyclizations to form nitrogen-containing heterocycles, or it can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.
This combination of features makes this compound a "privileged" starting material, particularly in the synthesis of scaffolds designed to target protein kinases.
Core Application: Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] Many kinase inhibitors are designed as ATP-competitive agents, requiring a core scaffold that can mimic the purine ring of ATP to bind effectively within the enzyme's active site.[2]
This compound is an ideal precursor for constructing such scaffolds, including pyrazolo[3,4-b]pyridines and related heterocyclic systems. The general synthetic strategy involves a sequential modification of the functional groups to build the final fused-ring structure.
Signaling Pathway Context: Inhibition of a Tyrosine Kinase
To understand the therapeutic rationale, consider a typical receptor tyrosine kinase (RTK) signaling pathway. The binding of a growth factor ligand induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This event requires ATP as a phosphate donor and initiates a downstream cascade leading to cell proliferation and survival. Small molecule inhibitors synthesized from precursors like this compound are designed to occupy the ATP-binding pocket, preventing phosphorylation and thereby blocking the entire signaling cascade.
Caption: Simplified RTK pathway and mechanism of ATP-competitive inhibition.
Experimental Protocols & Methodologies
The following protocols outline a representative, three-step workflow to convert this compound into a versatile diamino-substituted intermediate, which is primed for cyclization into various heterocyclic cores.
Visualized Experimental Workflow
Sources
The Strategic Utility of 4-Amino-2-fluoro-5-nitrobenzonitrile in the Synthesis of Privileged Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient drug discovery.[1] These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them fertile ground for the development of novel therapeutics.[2] The strategic derivatization of these core structures allows for the rapid generation of compound libraries with a higher probability of biological activity. This guide focuses on the pivotal role of 4-Amino-2-fluoro-5-nitrobenzonitrile , a highly functionalized and versatile building block, in the synthesis of such privileged scaffolds, with a particular emphasis on quinazoline and benzimidazole derivatives, which are prominent in many approved drugs, particularly kinase inhibitors.[3][4]
The unique arrangement of functional groups in this compound — an amino group, a fluorine atom, a nitro group, and a nitrile moiety — provides a rich tapestry of reactivity for the synthetic chemist. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, making the fluorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This inherent reactivity, coupled with the potential for subsequent transformations of the amino and nitro groups, positions this molecule as a key starting material for the construction of complex heterocyclic systems.
Core Principles of Reactivity and Synthetic Strategy
The synthetic utility of this compound in generating privileged scaffolds hinges on a few key chemical transformations, primarily:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, situated ortho to the strongly electron-withdrawing nitro group, is highly susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is typically the first step in building complexity from the starting material.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a vicinal diamine functionality. This transformation is crucial for the subsequent cyclization to form benzimidazole rings.
-
Cyclization Reactions: The amino and nitrile functionalities, either present in the starting material or generated through preceding steps, are key players in the formation of the heterocyclic cores of privileged scaffolds like quinazolines.
The following sections will provide detailed protocols and mechanistic insights into how these core principles are applied to synthesize quinazoline and benzimidazole scaffolds.
Application I: Synthesis of the 4-Aminoquinazoline Scaffold
The 4-aminoquinazoline core is a well-established privileged scaffold, found in numerous kinase inhibitors approved for the treatment of cancer, such as gefitinib and erlotinib.[2][6] The synthesis of this scaffold from this compound is a multi-step process that leverages the reactivity of both the amino and nitrile groups.
Causality Behind Experimental Choices
The synthetic strategy involves an initial reaction of the amino group with dimethylformamide-dimethylacetal (DMF-DMA) to form a formamidine intermediate. This step serves to activate the ortho-position to the amino group for subsequent cyclization. The subsequent reaction with an amine leads to the formation of the quinazoline ring through a Dimroth rearrangement.[7] The choice of a strong base in the initial step of a related synthesis using ynones and 2-aminobenzonitriles highlights the need to facilitate the initial nucleophilic attack.[8]
Experimental Workflow: Synthesis of 4-Aminoquinazolines
Caption: Workflow for the synthesis of the 4-aminoquinazoline scaffold.
Detailed Protocol: Synthesis of a 7-Nitro-4-aminoquinazoline Derivative
This protocol is adapted from established methods for the synthesis of 4-aminoquinazolines from 2-aminobenzonitrile derivatives.[7]
Step 1: Formation of the Formamidine Intermediate
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add dimethylformamide-dimethylacetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude formamidine intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to the 4-Aminoquinazoline Scaffold
-
To the crude formamidine intermediate from Step 1, add a solution of the desired primary amine (e.g., aniline or a substituted aniline, 1.2 eq) in glacial acetic acid (5 mL/mmol).
-
Heat the reaction mixture to 120-130 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinazoline derivative.
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Primary Amine (R-NH₂) | DMF-DMA, Acetic Acid | Toluene, Acetic Acid | 110-130 | 5-7 | 60-80 (estimated) |
Table 1: Summary of reaction conditions for the synthesis of 4-aminoquinazolines.
Application II: Synthesis of the Benzimidazole Scaffold
Benzimidazoles are another class of privileged scaffolds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The synthesis of benzimidazoles from this compound involves an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization.
Causality Behind Experimental Choices
The initial SNAr reaction with a primary or secondary amine serves to introduce a key diversity element. The choice of a suitable base (e.g., K₂CO₃ or Et₃N) is crucial to facilitate the nucleophilic attack by deprotonating the amine. The subsequent reduction of the nitro group is a critical step to generate the necessary o-phenylenediamine intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation. Finally, cyclization with an aldehyde or a carboxylic acid derivative under acidic or thermal conditions yields the benzimidazole core.
Experimental Workflow: Synthesis of 2-Substituted Benzimidazoles
Caption: Workflow for the synthesis of 2-substituted benzimidazoles.
Detailed Protocol: Synthesis of a 2-Substituted 5-Amino-6-cyanobenzimidazole
This protocol is based on established procedures for SNAr reactions and benzimidazole synthesis.[4][9]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude o-phenylenediamine derivative, which is often used directly in the next step.
Step 3: Cyclization to the Benzimidazole Scaffold
-
Dissolve the crude o-phenylenediamine from Step 2 (1.0 eq) and a desired aldehyde or carboxylic acid (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
If using a carboxylic acid, a dehydrating agent or heating to high temperatures may be necessary. For aldehydes, a mild acid catalyst may be beneficial.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| SNAr | Amine, Base (K₂CO₃) | DMF | 25-100 | 2-6 | 70-90 (estimated) |
| Reduction | H₂, Pd/C | Methanol | 25 | 2-4 | >90 (crude) |
| Cyclization | Aldehyde/Carboxylic Acid | Ethanol/Acetic Acid | Reflux | 2-8 | 60-85 (estimated) |
Table 2: Summary of reaction conditions for the synthesis of 2-substituted benzimidazoles.
Trustworthiness and Self-Validating Systems
The protocols described above are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and final products should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcomes are based on the predictable reactivity of the functional groups present in this compound and its derivatives. The provided yield estimates are based on similar transformations reported in the literature and serve as a benchmark for successful execution of the protocols.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of privileged scaffolds in medicinal chemistry. Its unique combination of functional groups allows for a range of strategic chemical manipulations, leading to the efficient construction of complex heterocyclic systems such as quinazolines and benzimidazoles. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important intermediate in the quest for novel and effective therapeutic agents. The logical and predictable nature of the reactions involved, coupled with straightforward analytical monitoring, ensures that these synthetic routes are both reliable and adaptable for the generation of diverse compound libraries.
References
- Song, W., He, S., Yuan, Z., & Hu, Q. (2018). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- Yuan, Z., Hu, Q., He, S., & Song, W. (2017).
- Yamaguchi, T., et al. (2021). In vitro display evolution of unnatural peptides spontaneously cyclized via intramolecular nucleophilic aromatic substitutions.
- Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-31.
- Khabnadideh, S., et al. (2019). Synthesis of 4-aminoquinazoline derivatives.
- Bui, T. T., & Nguyen, T. L. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(48), 30281-30303.
- Ilies, M., & Ilas, J. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Organics, 4(4), 514-531.
- Goksen, U. S., et al. (2019).
- Li, J., et al. (2014). Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1839.
- BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Al-Otaibi, M. A., et al. (2008). Design, Synthesis and in Vitro Antitumor Activity of 4-aminoquinoline and 4-aminoquinazoline Derivatives Targeting EGFR Tyrosine Kinase. Bioorganic & Medicinal Chemistry, 16(16), 7543-7551.
- Google Patents. (2009). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Karminski-Zamola, G., et al. (2006). Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. Molecules, 11(9), 713-722.
- PubChem. (2023).
- Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
- Google Patents. (2010). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273.
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- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- Rossi, R. A., & Penenory, A. B. (2009). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 109(5), 2213-2250.
- BenchChem. (2025).
- BenchChem. (2025). In-Depth Efficacy Analysis of 2-(Cyclic Amino)
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3.
- Strieth-Kalthoff, F., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(42), 18121-18129.
- Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles | Request PDF.
- Wilshire, J. F. K. (1967). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 20(8), 1663-1670.
- AChemBlock. (n.d.). 4-Amino-2-fluoro-5-nitro-benzonitrile 95% | CAS: 143151-03-5.
- de Fatima, A., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
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protocol for derivatizing the amino group of 4-Amino-2-fluoro-5-nitrobenzonitrile
An Application Guide to the Strategic Derivatization of 4-Amino-2-fluoro-5-nitrobenzonitrile
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This technical document provides a comprehensive guide for the chemical derivatization of the primary amino group of this compound. This substrate is a highly functionalized aromatic system, presenting unique challenges and opportunities in synthetic chemistry due to the interplay of its electron-withdrawing substituents. The protocols detailed herein are designed for researchers in pharmaceutical and materials science, offering robust, validated methods for N-acylation and N-sulfonylation. We delve into the chemical principles behind these transformations, providing step-by-step procedures and the rationale for experimental design choices, ensuring both reproducibility and a deeper understanding of the underlying reactivity.
Introduction: Understanding the Substrate
This compound is a valuable building block in medicinal chemistry and materials science. Its structure is characterized by a benzene ring substituted with four distinct functional groups: an amino (-NH₂), a fluoro (-F), a nitro (-NO₂), and a nitrile (-CN) group. The primary amino group serves as a key synthetic handle for molecular elaboration.
The reactivity of this amino group is significantly modulated by the powerful electron-withdrawing effects of the para-nitrile and ortho-nitro groups.[1] These groups pull electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group via both inductive and resonance effects. This electronic depletion has a critical consequence: it renders the amine significantly less basic and less nucleophilic compared to aniline.[1] Such amines are often termed "weakly basic amines," and their derivatization requires specific considerations to achieve efficient conversion.[2][3][4]
This guide focuses on two of the most fundamental and widely applicable derivatization strategies for aromatic amines: N-acylation and N-sulfonylation. These reactions provide stable amide and sulfonamide linkages, respectively, which are prevalent motifs in countless biologically active molecules.
Strategic Overview of Derivatization
The choice of derivatization strategy depends on the desired properties of the final molecule. Both acylation and sulfonylation are reliable methods to cap the amino group, enabling further synthetic transformations or directly yielding the target compound.
Diagram 1: Key derivatization pathways for the amino group.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol details the formation of an N-acyl derivative (an amide) via reaction with an acyl chloride. Acylation is a robust reaction that replaces a hydrogen atom of the amino group with an acyl group (R-C=O).[5] The resulting amide is significantly less basic and nucleophilic than the starting amine.
Causality and Experimental Rationale
The direct reaction between the weakly nucleophilic amine and an acyl chloride is often slow. The reaction produces hydrochloric acid (HCl), which can protonate the starting amine, rendering it unreactive. Therefore, a non-nucleophilic organic base, such as pyridine or triethylamine, is essential. The base serves to neutralize the HCl as it is formed, shifting the equilibrium towards the product and ensuring the primary amine remains in its free, reactive state.[1][5] Anhydrous conditions are critical to prevent hydrolysis of the reactive acyl chloride.
Experimental Procedure: Synthesis of N-(4-cyano-5-fluoro-2-nitrophenyl)acetamide
Diagram 2: Step-by-step workflow for N-acylation.
Materials and Reagents:
-
This compound
-
Acetyl chloride (or other acyl chloride, e.g., benzoyl chloride)
-
Pyridine or Triethylamine (anhydrous)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add anhydrous pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Quenching): Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench excess acyl chloride and neutralize the acid.
-
Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides
This protocol describes the synthesis of an N-sulfonyl derivative (a sulfonamide) using a sulfonyl chloride, such as benzenesulfonyl chloride. This reaction, related to the Hinsberg test, is a cornerstone of amine chemistry.[5] Sulfonamides are exceptionally stable and are key pharmacophores in many classes of drugs.
Causality and Experimental Rationale
Similar to acylation, the sulfonylation reaction generates HCl, necessitating the use of a base like pyridine.[6] Pyridine is often used as both the base and the solvent for this transformation. The mechanism involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamide's N-H proton is acidic due to the powerful electron-withdrawing sulfonyl group, a property that influences its solubility in alkali.[5]
Experimental Procedure: Synthesis of N-(4-cyano-5-fluoro-2-nitrophenyl)benzenesulfonamide
Materials and Reagents:
-
This compound
-
Benzenesulfonyl chloride (or p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (used as both solvent and base, approx. 0.2 M concentration) in a round-bottom flask with magnetic stirring.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.2 eq) to the solution. A precipitate of pyridinium hydrochloride may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the reaction is sluggish at room temperature, as determined by TLC monitoring.
-
Workup (Quenching): Pour the reaction mixture over crushed ice and acidify to pH ~2 with 1 M HCl. This will precipitate the product and dissolve the pyridine as its hydrochloride salt.
-
Isolation/Extraction: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with water. If the product is oily, extract the mixture with ethyl acetate (3x volumes).
-
Washing (for extraction): If extracted, wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or silica gel column chromatography to afford the pure sulfonamide.
Summary of Experimental Parameters and Self-Validation
For successful synthesis, careful control of reaction parameters and diligent in-process validation are paramount. The following table summarizes typical conditions.
| Parameter | Protocol 1: N-Acylation | Protocol 2: N-Sulfonylation | Self-Validation Checkpoint |
| Electrophile | Acetyl Chloride (1.2 eq) | Benzenesulfonyl Chloride (1.2 eq) | Verify purity of reagents before use. |
| Base | Pyridine or Triethylamine (1.5 eq) | Pyridine (Solvent/Base) | Use anhydrous base. |
| Solvent | Anhydrous DCM or THF | Anhydrous Pyridine | Use anhydrous solvents to prevent hydrolysis. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature (or 40-50 °C) | Control temperature during exothermic additions. |
| Reaction Time | 4-12 hours | 6-18 hours | Monitor by TLC for complete consumption of starting material. |
| Purification | Recrystallization / Chromatography | Recrystallization / Chromatography | Assess purity of final product by HPLC/LC-MS.[7] |
| Characterization | NMR, IR, MS | NMR, IR, MS | Confirm structure and identity of the final compound. |
Conclusion
The protocols provided herein offer reliable and well-rationalized methods for the N-acylation and N-sulfonylation of this compound. Understanding the reduced nucleophilicity of the substrate due to its electronic structure is key to appreciating the necessity of bases and anhydrous conditions. These derivatization techniques open the door to a vast array of more complex molecules for drug discovery and materials science applications. Researchers and scientists are encouraged to use these methods as a robust starting point for their synthetic endeavors.
References
-
Godovikova, T. I., Rakitin, O. A., & Khmel'nitskii, L. I. (1983). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Russian Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Request PDF. [Link]
-
Royal Society of Chemistry. (n.d.). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. RSC Publishing. [Link]
-
MDPI. (2023). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. Processes. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. [Link]
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
ACS Publications. (2006). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids. The Journal of Physical Chemistry A. [Link]
-
ACS Publications. (1955). The Diazotization of Very Weakly Basic Amines. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. Request PDF. [Link]
-
ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
PubMed. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. [Link]
-
YouTube. (2022). Aromatic amino acids, resonance/electron delocalization, and phenylalanine biochemistry. [Link]
-
Bentham Science. (n.d.). Amino Acids Analysis Using in Loop Derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Current Analytical Chemistry. [Link]
-
Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link]
- Google Patents. (n.d.). process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. US20100210845A1.
-
Sihauli Chemicals Private Limited. (n.d.). 4-Aminobenzonitrile. [Link]
-
MDPI. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules. [Link]
-
MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts. [Link]
-
ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]
-
ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. [Link]
-
Scientific Research Publishing. (2022). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Open Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile. CN101648890A.
-
Chemsrc. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzonitrile. [Link]
Sources
Application Notes and Protocols for Functional Group Transformations of the Nitrile in 4-Amino-2-fluoro-5-nitrobenzonitrile
Introduction: The Strategic Importance of 4-Amino-2-fluoro-5-nitrobenzonitrile
This compound is a highly functionalized aromatic scaffold of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern—an electron-donating amino group and electron-withdrawing fluoro and nitro groups ortho and para to a nitrile—creates a molecule with distinct and exploitable reactivity. This application note provides a detailed guide to the key chemical transformations of the nitrile moiety, offering researchers and drug development professionals both theoretical insights and practical, field-tested protocols. Understanding how to selectively manipulate the nitrile group in the presence of other sensitive functionalities is crucial for leveraging this versatile building block in the synthesis of complex molecular architectures, including potent kinase inhibitors and other advanced materials.
Chemoselectivity and Reactivity Considerations
The synthetic utility of this compound is dictated by the electronic interplay of its substituents. The strong electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating amino group, renders the aromatic ring electron-deficient and significantly influences the reactivity of the nitrile.
-
Nitrile Group Activation: The electron-withdrawing nitro group, positioned para to the nitrile, significantly enhances the electrophilicity of the nitrile carbon. This activation facilitates nucleophilic attack, making transformations such as hydrolysis and cycloaddition more facile compared to unactivated benzonitriles.
-
Influence of the Ortho-Fluoro Group: The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect, further activating the nitrile group. Sterically, it can influence the approach of bulky reagents.
-
The Amino Group's Role: The para-amino group is a strong electron-donating group by resonance. However, its effect is somewhat attenuated by the powerful electron-withdrawing nitro group on the same ring. The amino group itself is a site of reactivity (e.g., acylation, alkylation) and its presence must be considered when designing synthetic strategies.
-
Challenges in Chemoselectivity: The primary challenge in manipulating the nitrile group of this molecule is achieving selectivity over the other functional groups. The nitro group is readily reducible, and the amino group can be reactive under various conditions. Therefore, the choice of reagents and reaction conditions is paramount to achieving the desired transformation without unintended side reactions.
I. Reduction of the Nitrile to a Primary Amine
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, in the case of this compound, the presence of a readily reducible nitro group presents a significant chemoselectivity challenge.
Causality Behind Experimental Choices
Standard nitrile reduction methods, such as catalytic hydrogenation with palladium on carbon, will readily reduce the nitro group. Therefore, a reducing agent that selectively targets the nitrile in the presence of a nitro group is required. Borane complexes, particularly in the presence of a Lewis acid, have been shown to be effective for the selective reduction of nitriles over nitro groups.[1] The Lewis acid, such as BF₃·OEt₂, coordinates to the nitrile nitrogen, activating it towards hydride attack from the borane. This approach often allows for the reduction to proceed under milder conditions, which can help preserve the nitro functionality.
Proposed Protocol: Selective Borane-Mediated Reduction
This protocol is a proposed starting point for the selective reduction of the nitrile group, based on established methods for the reduction of nitriles in the presence of nitro groups.[1]
Reaction Scheme:
Materials:
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve this compound (1.0 eq) in anhydrous 2-MeTHF (10-15 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (2.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a suspension of sodium borohydride (2.0-3.0 eq) in anhydrous 2-MeTHF.
-
Add the NaBH₄ suspension portion-wise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the reaction and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (4-Amino-2-fluoro-5-nitrophenyl)methanamine.
Self-Validation and Trustworthiness:
-
Reaction Monitoring: The disappearance of the starting material and the appearance of a more polar product (the amine) can be readily monitored by TLC.
-
Work-up: The careful quenching with methanol and subsequent neutralization with NaHCO₃ are critical for safety and for ensuring the product is in its free base form for extraction.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of the benzylic CH₂ protons and the absence of the nitrile carbon signal in the NMR spectra would be indicative of a successful reduction.
II. Hydrolysis of the Nitrile to a Carboxylic Acid
The hydrolysis of nitriles to carboxylic acids is a classic transformation, typically requiring harsh conditions such as strong acid or base and heat.[2] The electron-deficient nature of the nitrile in this compound should facilitate this process.
Causality Behind Experimental Choices
Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by nucleophilic attack by water.[3] For electron-deficient benzonitriles, this reaction can be driven to completion with strong acids like sulfuric acid.[4] However, the highly acidic conditions and elevated temperatures can pose a risk of unwanted side reactions, such as hydrolysis of the nitro group or degradation of the aromatic ring. Therefore, careful control of the reaction conditions is crucial.
Proposed Protocol: Strong Acid-Catalyzed Hydrolysis
This protocol is a robust starting point for the hydrolysis of the nitrile, based on general procedures for electron-deficient benzonitriles.[4]
Reaction Scheme:
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for acidification)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 70% H₂SO₄ v/v).
-
Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of the more polar carboxylic acid.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
A precipitate of the crude carboxylic acid should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
For purification, the crude product can be dissolved in a dilute aqueous NaOH solution, filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with a dilute HCl solution to a pH of 2-3.
-
Collect the purified 4-Amino-2-fluoro-5-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Self-Validation and Trustworthiness:
-
Reaction Monitoring: The conversion can be followed by the significant change in polarity between the nitrile and the carboxylic acid on a TLC plate.
-
Work-up and Purification: The precipitation from ice-water followed by an acid-base purification is a standard and effective method for isolating and purifying aromatic carboxylic acids.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (observing the characteristic C=O and O-H stretches of the carboxylic acid), and mass spectrometry.
III. Conversion of the Nitrile to a 5-Substituted-1H-tetrazole
The [3+2] cycloaddition of a nitrile with an azide is the most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[5] This transformation is particularly well-suited for electron-deficient nitriles like this compound, as the electron-withdrawing groups activate the nitrile towards cycloaddition.
Causality Behind Experimental Choices
The reaction is typically carried out using sodium azide in the presence of a Lewis acid catalyst, such as zinc(II) salts or ammonium chloride.[6][7] The Lewis acid coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion. The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is common to ensure the solubility of the reagents and to allow for heating to drive the reaction to completion.
Proposed Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition
This protocol provides a reliable method for the conversion of the nitrile to a tetrazole, based on well-established procedures for electron-deficient nitriles.[6]
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc(II) bromide (ZnBr₂) or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate
Procedure:
-
Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and zinc(II) bromide (1.0-1.2 eq) or ammonium chloride (1.5-2.0 eq).
-
Add anhydrous DMF as the solvent (10-15 mL per gram of nitrile).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. The tetrazole product will be significantly more polar than the starting nitrile.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water and stir.
-
Acidify the aqueous mixture to pH 2-3 by the slow addition of 1 M HCl. This will protonate the tetrazole and cause it to precipitate.
-
Stir the mixture for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation and Trustworthiness:
-
Safety: The protocol explicitly states the hazards associated with sodium azide and the precautions to be taken.
-
Reaction Monitoring: The formation of the highly polar tetrazole product is easily monitored by TLC.
-
Work-up: The acidic work-up is crucial for the isolation of the 1H-tetrazole product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The disappearance of the nitrile signal in the ¹³C NMR and IR spectra and the appearance of signals corresponding to the tetrazole ring are key indicators of a successful reaction.
Summary of Transformations
| Transformation | Key Reagents | Product | Key Considerations |
| Nitrile Reduction | BF₃·OEt₂, NaBH₄ | (4-Amino-2-fluoro-5-nitrophenyl)methanamine | High chemoselectivity is required to avoid reduction of the nitro group. Milder conditions are preferred. |
| Nitrile Hydrolysis | Concentrated H₂SO₄, H₂O | 4-Amino-2-fluoro-5-nitrobenzoic acid | Harsh conditions may lead to side reactions. Careful temperature control and monitoring are essential. |
| Tetrazole Formation | NaN₃, ZnBr₂ or NH₄Cl | 5-(4-Amino-2-fluoro-5-nitrophenyl)-1H-tetrazole | The reaction is facilitated by the electron-deficient nature of the nitrile. Safety precautions for handling azides are critical. |
Visualizing the Transformations
Reduction of Nitrile to Primary Amine
Caption: Borane-mediated reduction of the nitrile.
Hydrolysis of Nitrile to Carboxylic Acid
Caption: Acid-catalyzed hydrolysis of the nitrile.
Conversion of Nitrile to Tetrazole
Caption: Lewis acid-catalyzed tetrazole synthesis.
References
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
- Yao, Y., Zhou, Y., Lin, B., & Yao, C. (2013). Clicking chemistry for the synthesis of 5-substituted 1H-tetrazoles from boron-azides and nitriles. Tetrahedron Letters, 54(33), 4471-4473.
- Hojabri, L., & Gholipour, B. (2011). Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. The Journal of Organic Chemistry, 76(11), 4465-4475.
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
- Jagadish, B., & Beller, M. (2016). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 339-378). Thieme.
- Gribble, G. W. (2000). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 29(5), 335-346.
-
Wikipedia contributors. (2023). Nitrile reduction. In Wikipedia, The Free Encyclopedia. [Link]
-
Török, B., & London, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 235-246. [Link]
-
Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on Azide–Nitrile Cycloadditions: On the Dialkyltin Oxide–Trimethylsilyl Azide Route and a New Vilsmeier–Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(12), 4465-4475. [Link]
- Sieland, B., Hoppe, A., Stepen, A. J., & Paradies, J. (2022). Frustrated Lewis Pair‐Catalyzed Hydroboration of Nitriles: FLP Versus Borenium Catalysis. Chemistry–A European Journal, 28(51), e202201538.
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Liang, T., & Sharpless, K. B. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International journal of molecular sciences, 13(4), 4696-4703. [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
- Monguchi, Y., et al. (2013). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 78(13), 6596-6604.
- Ghorbani-Vaghei, R., & Veisi, H. (2015). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. RSC advances, 5(100), 82069-82073.
-
Abbas, K. A., & Al-Hamdany, R. (2006). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A, 61(11), 603-608. [Link]
- Scott, D. J., et al. (2018). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 9(33), 6843-6848.
-
De Jong, A. J., & De Vries, J. G. (2018). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
- Shrivash, M. K., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-227.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]
-
Chemistry LibreTexts. (2023, October 30). Hydrolysis of Nitriles. [Link]
Sources
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Strategic Utilization of 4-Amino-2-fluoro-5-nitrobenzonitrile in the Development of Anti-Cancer Agents
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Amino-2-fluoro-5-nitrobenzonitrile in the synthesis and development of novel anti-cancer agents. While direct literature citing the use of this specific isomer in marketed anti-cancer drugs is nascent, its chemical architecture presents a compelling platform for the construction of potent kinase inhibitors. We will explore its strategic value as a versatile building block, detailing its reactivity and proposing a robust synthetic pathway to a key heterocyclic scaffold known for its anti-cancer properties. This guide includes detailed, step-by-step protocols for synthesis, purification, and biological evaluation, underpinned by a mechanistic rationale for experimental choices.
Introduction: The Strategic Value of this compound in Oncology Drug Discovery
The pursuit of targeted therapies remains a cornerstone of modern oncology research. Small molecule kinase inhibitors have emerged as a particularly successful class of therapeutics, offering improved efficacy and reduced toxicity compared to traditional cytotoxic agents[1]. The design and synthesis of these inhibitors often rely on "privileged scaffolds," heterocyclic core structures that can be readily modified to achieve potent and selective inhibition of specific kinases implicated in cancer progression.
This compound (CAS: 143151-03-5) is a highly functionalized aromatic compound poised for significant utility in this field. Its molecular structure is a confluence of reactive sites, each offering a handle for strategic chemical transformations:
-
Amino Group: A versatile nucleophile and a key site for building out the molecular complexity of the final compound.
-
Fluorine Atom: Activated by the adjacent nitro group, it is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for constructing carbon-heteroatom bonds.
-
Nitro Group: A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. It can also be readily reduced to an amino group, providing another point for cyclization or further derivatization.
-
Nitrile Group: This functional group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form various heterocyclic systems.
This unique combination of functional groups makes this compound an ideal starting material for the synthesis of a variety of heterocyclic scaffolds, particularly those found in kinase inhibitors. While its close isomer, 4-fluoro-3-nitrobenzonitrile, has been more widely documented as a precursor for pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, the strategic placement of the amino group in this compound offers alternative and potentially advantageous synthetic routes.[2]
Proposed Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design. Derivatives of this scaffold have shown potent activity against a range of kinases, including cyclin-dependent kinases (CDKs), spleen tyrosine kinase (Syk), and Janus kinases (JAKs), all of which are validated targets in oncology.
Here, we propose a synthetic strategy that leverages the unique reactivity of this compound to construct this valuable heterocyclic system. The overall workflow is depicted below.
Synthetic Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Amino-2-fluoro-5-nitrobenzonitrile
Welcome to the technical support center for the purification of 4-Amino-2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful purification of this important chemical intermediate. The unique electronic properties of this molecule, arising from the interplay of an electron-donating amino group and electron-withdrawing nitro and cyano groups on a fluorinated benzene ring, present specific challenges and opportunities in its purification. This guide will walk you through the causality behind our recommended experimental choices to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue, but the pure compound should be a yellow to brown solid. What is the likely cause of this?
A1: The dark coloration and oily nature of your crude product are likely due to the presence of colored byproducts, such as azo or azoxy compounds. These can form from the condensation of intermediate nitroso and hydroxylamine species during the synthesis, particularly in reduction reactions to form related amino compounds. Additionally, residual starting materials or solvent can contribute to the impure appearance. A yellow to brown crystalline solid is the expected appearance of the purified product.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The most probable impurities will depend on the synthetic route employed. If the 4-amino group is introduced via reduction of a dinitro precursor or a related nitro-containing starting material, you may have unreacted starting materials. For instance, in syntheses starting from 2-fluoro-5-nitrobenzonitrile to produce related amino compounds, the starting nitro compound is a common impurity.[1] Isomeric impurities, formed due to the directing effects of the substituents on the benzene ring during nitration or other aromatic substitution reactions, are also a possibility.
Q3: Which purification technique, recrystallization or column chromatography, is better for this compound?
A3: Both techniques are viable, and the best choice depends on the impurity profile and the desired final purity.
-
Recrystallization is an excellent choice for removing small amounts of impurities and for large-scale purifications, provided a suitable solvent is found. It is often more economical and can yield highly crystalline material.
-
Column chromatography is more effective for separating mixtures with multiple components or impurities with similar solubility to the desired product. It offers finer control over separation but can be more time-consuming and require larger volumes of solvent.
For this compound, a sequential approach is often most effective: an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization to obtain a highly pure, crystalline final product.
Q4: I am concerned about the stability of the fluoro and nitro groups during purification. Are there any conditions I should avoid?
A4: The fluoro and nitro groups on the aromatic ring are generally stable under standard purification conditions. However, it is advisable to avoid strongly basic conditions, especially at elevated temperatures, as this could potentially lead to nucleophilic aromatic substitution of the fluorine atom. Similarly, while the nitro group is relatively robust, highly acidic conditions combined with heat could promote side reactions. Sticking to neutral or mildly acidic/basic conditions during chromatography and using neutral solvents for recrystallization is a safe approach.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound (153-157°C), or the solution is supersaturated. | • Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. • Ensure the solution is not superheated. • Try a lower-boiling point solvent system. • Slow down the cooling process. |
| Low recovery of purified product. | • The compound is too soluble in the chosen solvent, even at low temperatures. • Too much solvent was used. | • Perform a thorough solvent screen to find a solvent with a steep solubility curve. • Use the minimum amount of hot solvent necessary to dissolve the crude product. • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Purity does not improve significantly after recrystallization. | The chosen solvent does not effectively differentiate between the compound and the impurities. | • Screen for a different solvent or a solvent mixture. For structurally similar compounds like 4-amino-2-chloro-benzonitrile, an ether/hexane mixture has been used successfully.[2] Toluene has been used for refining 4-amino-2-trifluoromethyl benzonitrile and could also be effective.[3] |
| Product is discolored (darker than expected). | Presence of colored impurities (e.g., azo/azoxy compounds) or degradation products. | • Add a small amount of activated charcoal to the hot solution before filtration. This can help adsorb colored impurities. Be aware that this may also reduce your yield slightly. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| The compound is streaking/tailing on the TLC plate and column. | The basic amino group is interacting with the acidic silanol groups on the silica gel. | • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica and improve peak shape. |
| Poor separation of the desired compound from an impurity. | The mobile phase polarity is not optimized. | • Perform a thorough TLC analysis with different solvent systems to find an eluent that provides a good separation (a significant difference in Rf values). A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | • Gradually increase the polarity of the mobile phase. For amino compounds, mixtures of hexane and ethyl acetate are a good starting point. If the compound still does not elute, consider a more polar solvent like dichloromethane or even a small percentage of methanol in your eluent. |
| The compound appears to be degrading on the column. | The compound is unstable on silica gel. | • Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. • If unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating the column with a triethylamine-containing solvent mixture. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of crude this compound using silica gel chromatography.
1. Preparation of the Mobile Phase:
-
Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Prepare a stock solution of Hexane:Ethyl Acetate (9:1) and another of Hexane:Ethyl Acetate (1:1).
-
To mitigate peak tailing, add 0.5% triethylamine to your mobile phase mixtures.
2. Column Packing:
-
Pack a chromatography column with silica gel (60-120 mesh) as a slurry in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a solvent it is highly soluble in, such as dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
4. Elution:
-
Begin eluting with the initial, non-polar mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
5. Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the purified product.
6. Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
1. Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Based on structurally similar compounds, consider solvents such as toluene, an ethanol/water mixture, or an ether/hexane mixture.[2][3]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to completely dissolve the solid.
3. Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
4. Hot Filtration (if decolorizing carbon was used):
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
5. Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
6. Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
7. Drying:
-
Dry the purified crystals under vacuum.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. CN1810775A.
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B.
-
ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available at: [Link]
- Google Patents. Synthesis method of 2-fluoro-4-nitrobenzonitrile. CN101648890A.
-
Google Patents. United States Patent (19). US3763209. Available at: [Link]
Sources
how to overcome solubility issues with 4-Amino-2-fluoro-5-nitrobenzonitrile
Technical Support Center: 4-Amino-2-fluoro-5-nitrobenzonitrile
Welcome to the dedicated technical support guide for this compound. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. Our goal is to equip researchers, chemists, and drug development professionals with the knowledge to handle this intermediate effectively and ensure experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What is the expected solubility of this compound in common lab solvents?
A1: this compound is a crystalline solid that generally exhibits poor solubility in water and non-polar organic solvents like hexanes or toluene. Its solubility is significantly better in polar aprotic solvents. Expect the following general trend:
-
High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc).
-
Moderate to Low Solubility: Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM).
-
Very Low to Insoluble: Water, Methanol, Ethanol, Hexanes, Toluene.
Q2: I dissolved the compound in DMSO for my biological assay, but it precipitated when I added it to my aqueous buffer. Why did this happen?
A2: This is a classic issue known as solvent-shifting precipitation. This compound is highly soluble in 100% DMSO but poorly soluble in aqueous solutions. When you introduce a small volume of your DMSO stock solution into a large volume of aqueous buffer, the DMSO concentration is diluted dramatically. The compound is no longer in its preferred solvent environment and crashes out of the solution. To mitigate this, ensure the final DMSO concentration in your assay is kept as low as possible while remaining high enough to maintain solubility.
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Yes, gentle heating can be an effective strategy to increase both the rate of dissolution and the solubility limit. It is commonly used in synthetic procedures involving this compound. However, caution is advised. Prolonged heating at high temperatures, especially in the presence of nucleophilic solvents or residual water, could potentially lead to degradation or side reactions. We recommend gentle warming (e.g., 40-60°C) and monitoring for any color changes that might indicate decomposition.
Q4: Why is this compound so difficult to dissolve compared to other aminobenzonitriles?
A4: The unique combination of functional groups on the aromatic ring creates a challenging solubility profile. The molecule has a rigid, crystalline structure stabilized by intermolecular forces. While the amino (-NH2), fluoro (-F), and nitro (-NO2) groups add polarity, the overall molecule has a significant hydrophobic benzonitrile core. The strong electron-withdrawing nature of the nitro and fluoro groups decreases the basicity of the amino group, affecting its interaction with protic solvents. This intricate balance of polar and non-polar characteristics necessitates the use of specific solvent systems to overcome the crystal lattice energy.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues. The causality behind each step is explained to empower you to make informed decisions.
Initial Solvent Selection Protocol
The first step is always to choose the most appropriate solvent. The workflow below outlines a logical progression for solvent testing.
Caption: Initial solvent selection workflow for this compound.
Advanced Troubleshooting Techniques
If standard solvents at room temperature fail, proceed with these advanced methods.
-
Principle (Causality): Applying heat provides the system with the energy needed to overcome the compound's crystal lattice energy, which is the primary barrier to dissolution. This increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that disrupt the solid state.
-
Step-by-Step Protocol:
-
Add the desired amount of this compound to your chosen solvent (e.g., DMF, NMP) in a flask equipped with a magnetic stir bar.
-
Begin stirring at room temperature.
-
Slowly warm the mixture in a water or oil bath to 40-60°C.
-
Maintain the temperature and continue stirring. Observe for dissolution. Most synthetic protocols that use this reagent note that solubility is achieved upon warming.
-
Self-Validation: Once the solution is clear, allow it to cool slowly to room temperature. If the compound remains in solution, you have created a stable stock solution at that concentration. If it precipitates, the concentration is above its room temperature saturation point.
-
-
Principle (Causality): Sonication uses high-frequency sound waves to induce cavitation in the liquid—the rapid formation and collapse of microscopic bubbles. This process generates localized high-energy jets and shockwaves that physically break apart the solute particles, increasing the surface area available for interaction with the solvent and accelerating dissolution.
-
Step-by-Step Protocol:
-
Prepare the slurry of the compound in the chosen solvent as described above.
-
Place the vessel in an ultrasonic bath.
-
Turn on the sonicator. You should see "waving" patterns in the liquid.
-
Sonicate in short bursts (e.g., 5-10 minutes) and check for dissolution.
-
Self-Validation: After sonication, visually inspect the solution for any remaining particulate matter. Let the solution stand for 10-15 minutes to ensure no precipitation occurs.
-
-
Principle (Causality): A co-solvent system uses a mixture of two or more miscible solvents to create a new solvent environment with finely tuned polarity. For this compound, a small amount of a highly polar aprotic solvent (like DMSO) can be mixed with a less polar solvent (like THF or DCM). The DMSO molecules can effectively solvate the polar functional groups of the compound, while the bulk solvent helps to accommodate the non-polar benzonitrile core.
-
Step-by-Step Protocol:
-
First, attempt to dissolve the compound in the primary (less polar) solvent.
-
If it does not fully dissolve, add the co-solvent (e.g., DMSO) dropwise while stirring vigorously.
-
Continue adding the co-solvent until the solution becomes clear.
-
Self-Validation: Note the final ratio of solvents required for dissolution. This ratio is critical for reproducibility. Ensure the final co-solvent concentration is compatible with any downstream applications (e.g., reactions, assays).
-
Summary of Troubleshooting Approaches
| Technique | Mechanism | Best For | Key Consideration |
| Heating | Increases kinetic energy to overcome crystal lattice forces. | Preparing concentrated stock solutions for chemical synthesis. | Potential for thermal degradation with prolonged high heat. |
| Sonication | Physical disruption of solute particles via acoustic cavitation. | Speeding up dissolution at room temperature; breaking up stubborn aggregates. | Can generate localized heat; use in bursts. |
| Co-Solvents | Modifying the overall polarity of the solvent system. | Applications where a single solvent is not effective or is incompatible with downstream steps. | The final solvent ratio must be precise and compatible with the experiment. |
Part 3: Logical Troubleshooting Workflow
This diagram provides a comprehensive decision-making tree for addressing solubility issues, integrating the techniques described above.
Caption: Comprehensive troubleshooting workflow for solubility issues.
References
-
PubChem Compound Summary for CID 138545, this compound. National Center for Biotechnology Information. [Link]
- Patent WO2012065078A1 - Substituted pyrimidines and pyrazines and their use as kinase inhibitors.
identifying and minimizing side products in reactions with 4-Amino-2-fluoro-5-nitrobenzonitrile
<
Welcome to the technical support center for 4-Amino-2-fluoro-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and minimizing side products in reactions involving this versatile synthetic intermediate. Our goal is to equip you with the knowledge to optimize your reaction outcomes through a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side products observed in reactions with this compound?
The primary reactive site for nucleophilic attack on this compound is the carbon atom attached to the fluorine, a classic example of Nucleophilic Aromatic Substitution (SNAr). However, several side products can arise depending on the reaction conditions and the nature of the nucleophile.
-
Hydrolysis of the Nitrile Group: Under basic or acidic conditions, the nitrile group (-CN) can be hydrolyzed.[1][2][3][4][5]
-
Basic Hydrolysis: Can yield either the corresponding amide or carboxylic acid. Milder conditions tend to favor amide formation, while harsher conditions (higher temperatures, prolonged reaction times) lead to the carboxylic acid.[1]
-
Acidic Hydrolysis: Typically proceeds to the carboxylic acid, often via an amide intermediate.[3][5]
-
-
Displacement of the Nitro Group: While less common than fluoride displacement, strong nucleophiles under forcing conditions can potentially displace the nitro group. The fluorine atom is generally a better leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[6]
-
Reaction with the Amino Group: The amino group can be a site for side reactions, such as acylation or alkylation, if the nucleophile or other reagents are not selective.
-
Dimerization/Polymerization: Under certain conditions, self-condensation or reaction with impurities can lead to the formation of dimers or polymeric materials.[7]
FAQ 2: How do reaction conditions influence the formation of these side products?
Reaction conditions play a pivotal role in directing the reaction towards the desired product and minimizing impurities.
-
Choice of Base: The strength and type of base are critical. Strong bases like sodium hydroxide or potassium hydroxide can promote nitrile hydrolysis.[2][5] Weaker, non-nucleophilic bases such as triethylamine or diisopropylethylamine are often preferred to neutralize acid byproducts without participating in the main reaction.[8]
-
Solvent Selection: Dipolar aprotic solvents like DMF, DMAc, and NMP are commonly used for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex).[8] However, be aware that residual water in these solvents can contribute to nitrile hydrolysis. Ethereal solvents like THF or 2-MeTHF can also be employed.[9]
-
Temperature Control: Higher temperatures can accelerate the desired SNAr reaction but may also increase the rate of side reactions like nitrile hydrolysis. Careful temperature monitoring and optimization are essential.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased formation of degradation products. Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time.
FAQ 3: What analytical techniques are best for identifying and quantifying side products?
A multi-technique approach is often necessary for comprehensive impurity profiling.[10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the desired product and various impurities.[10] Method development will be key to achieving good resolution between all components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the side products, such as the carbonyl group in a hydrolyzed nitrile.[10]
Troubleshooting Guides
This section provides a structured approach to addressing specific issues you may encounter during your experiments.
Problem 1: Significant formation of a carboxylic acid or amide byproduct.
Underlying Cause: This is indicative of nitrile group hydrolysis, likely promoted by the reaction conditions.[1][2][3][4][5]
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
If using a strong hydroxide base (NaOH, KOH), consider switching to a weaker, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8]
-
If a stronger base is required for your nucleophile, consider pre-forming the nucleophilic anion with a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent before adding the this compound.[8][14]
-
-
Ensure Anhydrous Conditions:
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate methods.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Optimize Temperature and Reaction Time:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.
-
Troubleshooting Flowchart: Nitrile Hydrolysis
Caption: Troubleshooting workflow for nitrile hydrolysis.
Problem 2: Low yield of the desired product and formation of multiple unidentified side products.
Underlying Cause: This could be due to several factors, including poor reactivity, degradation of the starting material or product, or competing reaction pathways.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Ensure the this compound is of high purity. Impurities in the starting material can lead to a cascade of side reactions.
-
-
Optimize Solvent and Base Combination:
-
The choice of solvent can significantly impact SNAr reaction rates.[9][15] While dipolar aprotic solvents are common, consider screening other options like sulfolane or even greener alternatives if compatible with your reaction.
-
The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause degradation.
-
-
Consider the Order of Addition:
-
The order in which reagents are added can be crucial. In some cases, adding the base slowly to a mixture of the substrate and nucleophile can minimize side reactions. Conversely, pre-forming the nucleophile's anion before adding the substrate might be more effective.
-
-
Investigate Potential Dimerization:
-
If you suspect dimerization, consider running the reaction at a lower concentration. High concentrations can favor intermolecular side reactions.
-
Experimental Protocol: General Procedure for Minimizing Side Products in SNAr Reactions
This protocol provides a starting point for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and the amine nucleophile.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA dropwise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir. The reaction can be gently heated (e.g., to 50-60 °C) if necessary.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Summary Table: Influence of Reaction Conditions on Side Product Formation
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Predominant Side Product(s) under Condition A |
| Base | NaOH (2.0 eq) | DIPEA (1.5 eq) | 4-Amino-5-nitro-2-(substituted)benzamide |
| Solvent | Technical grade DMF | Anhydrous DMF | Increased hydrolysis products |
| Temperature | 80 °C | Room Temperature to 50 °C | Degradation, potential for multiple side products |
| Reaction Time | 24 hours | Monitored to completion (e.g., 6 hours) | Increased formation of byproducts over time |
Visualization of SNAr Reaction Pathway and Potential Side Reactions
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. cormica.com [cormica.com]
- 12. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. selectscience.net [selectscience.net]
- 14. benchchem.com [benchchem.com]
- 15. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Conditions for Selective Nitro Group Reduction
Welcome to our dedicated technical support center for the selective reduction of nitro groups. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth solutions to common challenges encountered during this critical chemical transformation. Here, you will find a curated collection of frequently asked questions (FAQs) and troubleshooting guides designed to navigate the complexities of achieving high chemoselectivity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental and most common inquiries regarding the selective reduction of nitro groups.
Q1: My nitro group reduction is incomplete, resulting in a low yield. What are the primary causes and how can I address this?
A1: Incomplete reactions are a frequent hurdle in nitro group reductions. The root causes often stem from several factors related to the chosen methodology, reagents, or reaction conditions.
Common Causes and Solutions:
-
Insufficient Reducing Agent or Catalyst: The stoichiometry of the reducing agent is critical. For reductions involving metals and acids, it's important to use a sufficient excess of the metal. In catalytic hydrogenations, the catalyst loading might be too low, or the catalyst may have lost its activity.
-
Poor Catalyst Activity: Catalysts, particularly Palladium on carbon (Pd/C) and Raney Nickel, can lose activity over time or due to improper storage and handling. It is always recommended to use fresh or properly stored catalysts. The choice of solvent can also influence the activity of Pd/C.
-
Catalyst Poisoning: Impurities present in the starting material, solvent, or reagents can poison the catalyst, leading to a significant decrease in its activity. Common catalyst poisons include sulfur compounds and halides. Thorough purification of the starting material is advisable.
-
Poor Solubility: The low solubility of the nitro compound in the reaction solvent can severely limit the reaction rate. The starting material must be adequately dissolved. For compounds with low solubility, consider using solvents like THF or employing co-solvent systems such as ethanol/water.
-
Reaction Temperature: While many nitro reductions proceed efficiently at room temperature, some substrates may require heating to achieve a satisfactory reaction rate. However, exercise caution as higher temperatures can sometimes lead to an increase in side products.
Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I enhance the selectivity towards the desired amine?
A2: The formation of side products is a common issue due to the stepwise nature of nitro group reduction. Controlling the reaction conditions is key to favoring the formation of the amine.
Strategies to Improve Selectivity:
-
Choice of Reducing System: The selection of the reducing agent and conditions is paramount. For instance, catalytic hydrogenation (e.g., H₂ with Pd/C) is often highly effective. Metal/acid systems like Fe/HCl or SnCl₂/HCl are also known for good chemoselectivity.
-
Stoichiometry of Reducing Agent: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion and reduce any intermediate species that may have formed.
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products such as azobenzene derivatives. Proper temperature management is crucial.
The reduction of a nitro group to an amine proceeds through several intermediates. The initial reduction product is a nitroso compound, which is further reduced to a hydroxylamine. The hydroxylamine is then reduced to the final amine. Side reactions can occur at the intermediate stages, such as the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound.
Q3: My starting material contains other reducible functional groups. How can I selectively reduce only the nitro group?
A3: Achieving chemoselectivity is a primary challenge when other reducible functional groups are present. The choice of reducing agent is critical.
Decision-Making Guide for Reagent Selection:
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Dehalogenation during the reduction of halogenated nitroarenes.
The concurrent reduction of the carbon-halogen bond, known as dehalogenation, is a significant side reaction, especially with more reactive halogens like iodine and bromine.
Troubleshooting Steps:
-
Avoid Harsh Conditions: For substrates containing iodine or bromine, it is crucial to use milder reaction conditions to prevent dehalogenation.
-
Catalyst Selection: While Pd/C is a highly active catalyst, it can also promote dehalogenation. Raney Nickel is often a better choice for substrates where dehalogenation is a concern.
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate with Pd/C is often a milder and more selective method than using hydrogen gas.
-
Iron-Based Systems: Reagents like Fe/NH₄Cl or Fe/HCl demonstrate excellent chemoselectivity for the nitro group and have a high tolerance for various functional groups, including halogens.
Problem 2: Inconsistent results with metal/acid reductions (e.g., Fe, Sn, Zn).
The reactivity of metal/acid systems can be influenced by several factors, leading to reproducibility issues.
Troubleshooting Steps:
-
Metal Activation: The purity and surface area of the metal are important for its reactivity. Ensure the metal is finely powdered. In some cases, pre-activation of the metal may be necessary.
-
Acid Concentration: The concentration of the acid is a critical parameter that affects the reaction rate.
-
Temperature Control: These reactions can be exothermic. Maintaining a consistent temperature is important for reproducible results and to minimize side reactions.
-
Solvent Choice: The solvent can significantly impact the reaction. For instance, for nitroarenes with low solubility in ethanol-water mixtures, using an acetone-water system with Fe/NH₄Cl can improve the outcome.
Section 3: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key selective nitro group reduction experiments.
Protocol 1: Selective Reduction using Iron and Ammonium Chloride
This method is cost-effective and generally shows excellent chemoselectivity.
Materials:
-
Nitroarene (1.0 eq)
-
Iron powder (e.g., electrolytic grade for faster reaction) (approx. 5 eq)
-
Ammonium chloride (approx. 5 eq)
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitroarene in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride and iron powder to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 40°C and add water. Caution: It is critical to add water before removing the methanol to prevent a potential uncontrolled exothermic reaction.
-
Distill off the majority of the methanol under reduced pressure.
-
Cool the remaining mixture to room temperature and extract the product with an organic solvent like dichloromethane.
-
Filter the mixture through a pad of celite to remove the iron sludge, washing the celite with the extraction solvent.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This is a mild and efficient method for selective nitro group reduction.
Materials:
-
Aromatic nitro compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (3-5 eq)
-
Methanol or Ethanol
Procedure:
-
To a solution of the aromatic nitro compound in methanol or ethanol, add ammonium formate.
-
Carefully add 10% Pd/C to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the resulting residue between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate to yield the crude amine.
-
Purify as needed.
Section 4: Data Summary
The following table provides a comparison of common methods for nitro group reduction to aid in selecting the optimal conditions for your specific needs.
| Feature | Catalytic Hydrogenation | Metal/Acid Reduction |
| Reagents | H₂ gas or transfer hydrogenation agent, metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Metal (e.g., Fe, Sn, Zn), Acid (e.g., HCl, AcOH) |
| Byproducts | Primarily water | Metal salts |
| Selectivity | Can be highly selective with catalyst choice, but may reduce other functional groups | Generally good functional group tolerance for acid-stable groups |
| Conditions | Often mild temperature and pressure, neutral pH possible | Typically requires acidic conditions, can be exothermic |
| **Work |
preventing decomposition of 4-Amino-2-fluoro-5-nitrobenzonitrile during reactions
Welcome to the technical support center for 4-Amino-2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but sensitive intermediate. By understanding its stability profile and potential decomposition pathways, you can optimize your reaction outcomes and ensure the integrity of your synthesis.
Introduction to the Molecule
This compound is a highly functionalized aromatic compound, making it a valuable building block in the synthesis of various heterocyclic compounds, particularly quinazoline derivatives used in drug discovery.[1][2] However, the presence of three distinct functional groups—an amino group, a fluoro group, and a nitro group—on the benzonitrile scaffold introduces specific stability challenges. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring, while the amino group can be susceptible to oxidation.[3][4]
This guide provides a structured approach to troubleshooting common issues encountered during reactions involving this compound, focusing on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown or black. What's happening?
A1: A significant color change to dark brown or black, often accompanied by the formation of insoluble material, is a common indicator of decomposition. This is frequently due to polymerization initiated by the oxidation of the aromatic amino group, especially at elevated temperatures or upon exposure to air (oxygen).[5] The formation of highly conjugated polymeric structures leads to the dark coloration.
Q2: I'm observing a loss of the nitrile peak in my IR or NMR analysis and the appearance of a new carbonyl peak. What is the likely cause?
A2: This spectral change strongly suggests the hydrolysis of the nitrile group (-CN) to either an amide (-CONH₂) or a carboxylic acid (-COOH).[6][7][8] This is a common side reaction that can occur under either acidic or basic aqueous conditions, particularly when heating the reaction mixture.[7][9]
Q3: My mass spectrometry results show a product that is 30 atomic mass units lighter than expected, corresponding to the loss of the nitro group. How can this happen?
A3: This indicates an unintended reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is a common transformation for nitroaromatic compounds and can be triggered by a variety of reducing agents, including certain metals (like iron, tin, or zinc) in acidic media, or catalytic hydrogenation (e.g., with H₂/Pd-C).[3][10][11] It's crucial to be aware of any explicit or incidental reducing conditions in your reaction setup.
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its integrity, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of thermal degradation and photo-initiated decomposition.[3] The container should be tightly sealed to prevent exposure to moisture and air.
Troubleshooting Guide: Preventing Decomposition
This section provides a problem-oriented approach to address specific challenges during reactions.
Issue 1: Polymerization and Darkening of the Reaction Mixture
-
Probable Cause: Oxidation of the electron-rich amino group, leading to the formation of radical species that initiate polymerization. This is exacerbated by high temperatures, prolonged reaction times, and the presence of oxygen or other oxidizing agents.[5]
-
Preventative Strategies:
-
Atmosphere Control: Always run reactions under an inert atmosphere (nitrogen or argon) to exclude oxygen. This is the most critical step in preventing oxidative polymerization.
-
Temperature Management: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time. Determine the minimum effective temperature through optimization studies.
-
Solvent Choice: Use deoxygenated solvents. Solvents can be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Radical Inhibitors: In particularly sensitive reactions, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can be beneficial. However, this should be tested on a small scale to ensure it doesn't interfere with the desired reaction.
-
Issue 2: Unwanted Hydrolysis of the Nitrile Group
-
Probable Cause: The presence of strong acids or bases in combination with water, especially at elevated temperatures, can lead to the hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid.[6][7][8][9]
-
Preventative Strategies:
-
pH Control: If possible, maintain the reaction mixture at a neutral or near-neutral pH. If acidic or basic conditions are required for the primary reaction, use the mildest possible reagents and the lowest effective concentration.
-
Anhydrous Conditions: When feasible, conduct the reaction under anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
-
Temperature and Time: As with polymerization, use the lowest possible temperature and shortest reaction time to minimize the rate of hydrolysis.
-
Work-up Procedure: During aqueous work-up, keep the temperature low and minimize the time the compound is in contact with acidic or basic aqueous layers. Neutralize the mixture as quickly as possible.
-
Issue 3: Accidental Reduction of the Nitro Group
-
Probable Cause: The reaction conditions include reagents or materials that can act as reducing agents. This is a common issue in multi-step syntheses where a reduction step is performed on a different part of the molecule, or when using certain metal catalysts or reagents.
-
Preventative Strategies:
-
Chemoselective Reagents: If a reduction is intended elsewhere in the molecule, choose a reagent that is selective for the target functional group and will not reduce the aromatic nitro group. For example, if you need to reduce a different functional group without affecting the nitro group, reagents like sodium borohydride might be suitable, whereas stronger reducing agents like lithium aluminum hydride would likely reduce the nitro group (often to an azo compound).[10]
-
Catalyst Selection: Be cautious with catalytic hydrogenation. While Pd/C is a common choice for nitro group reduction, it can sometimes be too reactive and affect other functional groups.[10] Raney nickel can be an alternative.[10] For selective reduction of the nitro group in the presence of a nitrile, reagents like tin(II) chloride (SnCl₂) in an ethanol-acetic acid mixture have been used.[12]
-
Avoid Incidental Reductants: Be mindful of all components in the reaction mixture. Some reagents or starting materials might have reducing properties that are not immediately obvious.
-
Visual Troubleshooting and Workflow Diagrams
To aid in diagnosing and preventing decomposition, the following diagrams illustrate the key degradation pathways and a suggested workflow for handling the compound.
Decomposition Pathways Diagram
Caption: Key decomposition pathways for this compound.
Experimental Workflow for Minimizing Decomposition
Caption: A step-by-step workflow to minimize decomposition during reactions.
Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative polymerization of the amino group.[5] |
| Temperature | Lowest effective temperature | Minimizes rates of all decomposition pathways (polymerization, hydrolysis). |
| Solvents | Anhydrous and deoxygenated | Prevents nitrile hydrolysis and side reactions with oxygen. |
| pH | Neutral, if possible | Avoids acid- or base-catalyzed hydrolysis of the nitrile group.[6][7][9] |
| Reagents | Use mild and chemoselective reagents | Prevents unintended side reactions like the reduction of the nitro group. |
| Reaction Time | As short as possible | Reduces the opportunity for thermal degradation and side reactions to occur. |
By implementing these strategies and being mindful of the inherent reactivity of this compound, you can significantly improve the yield and purity of your desired products.
References
-
James, A. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Ju, J., et al. (2013). Reactions of substituted 2-aminobenzonitriles with CO2 in water without any catalyst. ResearchGate. [Link]
-
Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
-
Beller, M., et al. (n.d.). Reduction of aromatic and aliphatic nitro compounds to amines. [Link]
-
Clark, J. (2015). Hydrolysis of nitriles. Chemguide. [Link]
-
LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]
-
Organic-Synthesis.com. (n.d.). Hydrolysis of Nitriles. Organic-Synthesis.com. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
-
Reddit. (2014). Reduction of nitro group in the presence of a nitrile. r/chemistry. [Link]
-
Dyke, et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
-
The Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles. ResearchGate. [Link]
-
Miller, J. A. (1970). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]
-
Kamal, A., et al. (2019). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. National Institutes of Health. [Link]
-
Chemsrc. (n.d.). This compound. Chemsrc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting TLC and Column Chromatography of Aminobenzonitrile Derivatives
Welcome to the technical support center for the chromatographic purification of aminobenzonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with Thin-Layer Chromatography (TLC) and column chromatography of these valuable chemical intermediates. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your daily laboratory work.
I. Understanding the Challenge: The Nature of Aminobenzonitriles
Aminobenzonitrile derivatives are characterized by the presence of both a basic amino group (-NH₂) and a polar nitrile group (-CN) on an aromatic ring. This dual functionality is key to their synthetic utility but also presents specific challenges in chromatographic purification. The basicity of the amino group can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, a common stationary phase.[1][2] This interaction is often the root cause of many separation problems.
Furthermore, the polarity of both the amino and nitrile groups means these compounds can have a wide range of polarities depending on their substitution patterns, making the selection of an appropriate solvent system critical.[3]
II. Troubleshooting Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress and developing solvent systems for column chromatography.[4] However, issues with TLC can be misleading if not correctly interpreted.
Frequently Asked Questions (FAQs) - TLC
Question 1: Why are my aminobenzonitrile spots streaking or tailing on the TLC plate?
Answer: This is the most common issue encountered. Streaking or tailing of basic compounds like aminobenzonitriles on silica gel TLC plates is primarily due to strong, non-ideal interactions between the basic amino group and the acidic silanol groups on the silica surface.[1][2] This can be exacerbated by:
-
Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, leading to broad, streaky spots.[5][6]
-
Inappropriate Solvent System: If the solvent system is not polar enough to effectively move the compound up the plate, or if it doesn't disrupt the strong interaction with the silica, streaking will occur.[6]
Solutions:
-
Reduce Sample Concentration: Dilute your sample before spotting it on the TLC plate.[7]
-
Incorporate a Basic Modifier: Add a small amount (0.5-2%) of a base such as triethylamine (NEt₃) or ammonia (in the form of a methanolic ammonia solution) to your eluent.[2][8] The basic modifier will preferentially interact with the acidic sites on the silica, minimizing the strong adsorption of your aminobenzonitrile derivative and resulting in more compact spots.[8]
-
Optimize the Solvent System: Experiment with different solvent systems. For polar aminobenzonitriles, a mixture like dichloromethane/methanol might be more effective than ethyl acetate/hexane.[3]
Question 2: My spots are not moving from the baseline (Rf = 0). What should I do?
Answer: If your compound remains at the baseline, it indicates that the eluent is not polar enough to displace your compound from the highly polar silica gel.
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20%, 30%, and so on. For very polar compounds, switching to a more polar solvent system, such as dichloromethane/methanol, is often necessary.[3]
-
Consider Reversed-Phase TLC: If your compound is very polar, it might be better suited for reversed-phase TLC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[9]
Question 3: I'm seeing multiple spots, but I expect a single product. What could be happening?
Answer: While this could indicate an incomplete reaction or the presence of impurities, it's also possible that your aminobenzonitrile derivative is degrading on the acidic silica gel.[2]
Solution:
-
Perform a 2D TLC: To test for stability, spot your sample in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots below the diagonal.[9] If degradation is confirmed, you should consider using a deactivated stationary phase or an alternative like alumina.[2]
Visualizing TLC Troubleshooting
Below is a decision tree to guide you through troubleshooting common TLC issues with aminobenzonitrile derivatives.
Caption: A decision tree for troubleshooting TLC of aminobenzonitriles.
III. Troubleshooting Column Chromatography
The principles of separation in column chromatography are the same as in TLC, but the practical challenges are magnified. A successful column purification starts with a well-developed TLC solvent system.
Frequently Asked Questions (FAQs) - Column Chromatography
Question 1: My compound is streaking on the column, leading to poor separation and mixed fractions. How can I fix this?
Answer: This is the column-scale equivalent of TLC streaking. The root cause is the same: strong interaction with the silica gel.
Solutions:
-
Deactivate the Silica Gel: Before running your column, you can reduce the acidity of the silica gel. This can be done by flushing the packed column with a solvent system containing a base like triethylamine (e.g., 1-3% in your chosen eluent).[10]
-
Use a Basic Modifier in the Eluent: Just as with TLC, incorporating a small percentage of a base like triethylamine into your mobile phase can significantly improve peak shape and separation.[11]
-
Switch to an Alternative Stationary Phase: For particularly problematic basic compounds, consider using a different stationary phase. Alumina can be a good alternative to silica for basic compounds.[12][13] Amine-functionalized silica is another excellent option that can provide better peak shapes.[11][13]
Question 2: My compound won't elute from the column, even with a very polar solvent system.
Answer: This indicates a very strong, possibly irreversible, adsorption to the silica gel, or potential decomposition.[14]
Solutions:
-
Check for Compound Stability: As with TLC, ensure your compound is stable on silica. If not, a different stationary phase is necessary.[14]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to elute strongly bound compounds without excessive band broadening. A good starting point for a gradient is a solvent system where your compound has a TLC Rf of around 0.2 or less.[10]
-
Consider Reversed-Phase Chromatography: For highly polar aminobenzonitriles, reversed-phase column chromatography may be a more suitable purification method.
Question 3: The separation on my column is much worse than what I saw on the TLC plate.
Answer: Several factors can contribute to this discrepancy:
-
Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to poor separation.[12]
-
Overloading the Column: The amount of adsorbent should typically be 20-50 times the weight of your sample. Using too little silica for the amount of crude product will result in poor resolution.[12]
-
Sample Loading Technique: The sample should be loaded onto the column in a minimal amount of solvent to ensure a tight starting band.
Experimental Protocol: Dry Loading a Sample onto a Silica Gel Column
For compounds that are not very soluble in the column eluent, dry loading is a highly effective technique:
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution (enough to form a free-flowing powder after the solvent is removed).
-
Remove the solvent completely using a rotary evaporator.
-
Carefully add the resulting powder containing your adsorbed sample to the top of your packed column.
-
Gently add a layer of sand on top of the sample layer.
-
Begin eluting the column with your chosen solvent system.
Data Presentation: Recommended Solvent Systems
The optimal solvent system is highly dependent on the specific aminobenzonitrile derivative. However, the following table provides some general starting points.
| Compound Polarity | Recommended Starting Solvent Systems (Normal Phase) | Modifiers (if needed) |
| Nonpolar | 5-20% Ethyl Acetate in Hexane | 0.5-1% Triethylamine for basic compounds |
| Moderately Polar | 30-70% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane | 0.5-1% Triethylamine for basic compounds |
| Very Polar | 5-15% Methanol in Dichloromethane | 1-2% Triethylamine or 1-5% of a 10% NH₄OH in Methanol solution |
IV. The Critical Role of pH
For ionizable compounds like aminobenzonitriles, the pH of the chromatographic environment can dramatically affect retention and peak shape.[15][16] The amino group can be protonated at low pH, making the compound more polar and less retained on reversed-phase columns, while having a stronger interaction with normal-phase silica. By adding a basic modifier to a normal-phase system, you are essentially creating a higher pH environment on the silica surface, which keeps the amine in its neutral, less polar form, leading to more predictable elution.[11] In reversed-phase chromatography, adjusting the pH of the mobile phase with buffers is a key strategy for optimizing separations of ionizable compounds.[17][18]
Visualizing the Impact of a Basic Modifier
The following diagram illustrates the mechanism by which a basic modifier improves the chromatography of aminobenzonitriles on silica gel.
Caption: How a basic modifier improves peak shape on silica gel.
By understanding the chemical properties of your aminobenzonitrile derivatives and the principles of chromatography, you can systematically troubleshoot and optimize your purification methods. This guide provides a framework for addressing the most common challenges, enabling you to achieve higher purity and yield in your synthetic work.
V. References
-
Substandard_Senpai. (2021). Comment on "Why does tailing happen in TLC?". Reddit. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Brainly. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Retrieved from [Link]
-
Silver, J. (2013). Answer to "Tailing in TLC - can anyone help?". ResearchGate. Retrieved from [Link]
-
Farooq, S. (2018). Answer to "TLC tailing and carboxylic acid?". ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
BenchChem. (2025). Technical Guide to Research-Grade 4-Aminobenzonitrile: Commercial Availability, Purity, and Applications.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Anonymous. (n.d.). Column chromatography.
-
Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Compounds.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
Dolan, J. W. (2018). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
-
BenchChem. (2025). Optimizing temperature and reaction time for 4-Aminobenzonitrile derivatization.
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
MDPI. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
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Navigating the Synthesis Maze: A Technical Support Guide for Scaling Up Reactions with 4-Amino-2-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Amino-2-fluoro-5-nitrobenzonitrile. As a Senior Application Scientist, I've designed this guide to be a practical resource for navigating the complexities of scaling up reactions involving this versatile but challenging molecule. This is not a rigid manual, but a dynamic troubleshooting guide and FAQ, structured to address the real-world issues you may encounter in the lab and during pilot-plant scale-up. Our focus is on understanding the "why" behind the experimental challenges and providing robust, scientifically-grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have about working with this compound on a larger scale.
Q1: What are the primary challenges I should anticipate when moving from a bench-scale to a pilot-plant scale reaction with this compound?
A1: Scaling up reactions with this molecule presents several key challenges that are often less apparent at the gram scale. These can be broadly categorized as:
-
Heat Management: Reactions involving nitroaromatics, particularly reductions and some nucleophilic aromatic substitutions (SNAr), can be highly exothermic. What is easily managed in a round-bottom flask can become a serious safety hazard in a larger reactor if not properly controlled.
-
Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and reduced yields. This is a common issue when scaling up heterogeneous reactions, such as catalytic hydrogenations.
-
Solubility Issues: this compound and many of its derivatives are polar compounds, and their solubility can vary significantly with the solvent system and temperature. What works on a small scale might lead to precipitation or slurry handling issues in a larger vessel.
-
Safety and Handling: Handling larger quantities of any chemical requires more stringent safety protocols. For this compound, considerations include dust inhalation, skin contact, and the potential for runaway reactions.[1]
Q2: How does the unique substitution pattern of this compound influence its reactivity in large-scale synthesis?
A2: The interplay of the four substituents on the benzene ring is critical to understanding its reactivity:
-
Nitro Group (-NO₂): This strong electron-withdrawing group activates the ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a good leaving group.[2][3] However, it is also a source of potential side reactions during reductions.
-
Amino Group (-NH₂): As an electron-donating group, it can influence the regioselectivity of further substitutions. Its basicity can also affect catalyst performance in certain reactions.
-
Fluoro Group (-F): The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, making it susceptible to nucleophilic attack.[3] In SNAr reactions, fluoride is a surprisingly effective leaving group.[4] The ortho-fluoro group can also influence the conformation of the neighboring amino group, potentially affecting its reactivity.[5]
-
Nitrile Group (-CN): This electron-withdrawing group further activates the ring towards nucleophilic attack. It is generally stable under many reaction conditions but can be hydrolyzed under harsh acidic or basic conditions.
Q3: What are the most common types of reactions that are scaled up using this molecule?
A3: Based on its structure, the two most prevalent and industrially relevant reactions are:
-
Selective Reduction of the Nitro Group: This is a crucial step to form the corresponding diamine, a versatile intermediate for the synthesis of various heterocyclic compounds, including those with pharmaceutical applications.
-
Nucleophilic Aromatic Substitution (SNAr): The activated fluorine atom is readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse functionalities. This is a cornerstone reaction for building more complex molecules.[2]
Section 2: Troubleshooting Guide: Common Problems and Solutions in Scale-Up
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Challenges in the Selective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation. However, scaling up this reaction can be fraught with challenges.
Q: My catalytic hydrogenation of this compound is sluggish and incomplete at a larger scale, even with increased catalyst loading. What could be the issue?
A: This is a common problem when moving to a larger reactor. The root cause is often related to mass transfer limitations and catalyst deactivation.
-
Causality: On a small scale, with vigorous stirring, the hydrogen gas, the substrate in solution, and the solid catalyst are in intimate contact. In a large, baffled reactor, achieving the same level of mixing can be difficult. This can lead to poor hydrogen dissolution in the reaction medium and inefficient contact with the catalyst surface. The catalyst can also be "poisoned" by impurities in the starting material or solvent, which may be present in larger absolute amounts at scale.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor's agitation is sufficient to maintain a uniform slurry of the catalyst and to maximize gas-liquid mass transfer. Consider using a gas-inducing impeller.
-
Check Catalyst Quality: Use a fresh, high-quality catalyst. If you are recycling catalyst, ensure it is properly washed and dried. Consider performing a small-scale test with the scaled-up batch of starting material and catalyst to rule out poisoning.
-
Increase Hydrogen Pressure: Increasing the hydrogen pressure will increase its solubility in the reaction medium and can significantly improve the reaction rate.
-
Consider Catalytic Transfer Hydrogenation: As an alternative to high-pressure hydrogenation, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be a safer and more manageable option at scale.[6]
-
Q: I am observing the formation of colored impurities and a drop in yield during the nitro group reduction. What are the likely side reactions?
A: The formation of colored byproducts is often indicative of incomplete reduction and subsequent condensation reactions.
-
Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[7] If the reaction stalls at the hydroxylamine stage, it can react with the starting nitroso compound to form colored azo and azoxy impurities.[8] This is more likely to occur at scale if there are localized areas of poor mixing or insufficient reducing agent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colored impurities in nitro reduction.
Challenges in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for derivatizing this compound. However, controlling regioselectivity and ensuring complete reaction at scale can be challenging.
Q: I am seeing incomplete conversion in my SNAr reaction at pilot scale, even after extended reaction times. Why is this happening?
A: Incomplete conversion in scaled-up SNAr reactions can often be attributed to issues with reagent stoichiometry, solubility, or deactivation of the nucleophile.
-
Causality: The success of an SNAr reaction depends on the nucleophilicity of the attacking species and the electrophilicity of the aromatic ring. At a larger scale, poor mixing can lead to localized depletion of the nucleophile. If the nucleophile is a base, it can also be neutralized by acidic impurities, which may be present in larger quantities in bulk starting materials or solvents. Furthermore, if the product precipitates out of solution, it can coat the unreacted starting material, preventing further reaction.
-
Troubleshooting Steps:
-
Verify Reagent Purity and Stoichiometry: Ensure your nucleophile and any base used are of high purity and that you are using an appropriate molar excess.
-
Solvent Selection: Choose a solvent system where both the starting material and the product have good solubility at the reaction temperature. This will prevent the product from precipitating and hindering the reaction.
-
Temperature Optimization: A moderate increase in temperature can often drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive nucleophiles.
-
Q: I am concerned about the regioselectivity of the SNAr reaction. How can I ensure the nucleophile displaces the fluorine atom and not another group?
A: The regioselectivity of SNAr reactions is primarily governed by the electronic effects of the substituents on the aromatic ring.
-
Causality: The nitro and nitrile groups are strong electron-withdrawing groups, and they activate the ring towards nucleophilic attack. The position of these groups relative to the leaving group is crucial. In this compound, the fluorine atom is ortho and para to the electron-withdrawing nitrile and nitro groups, respectively, making the carbon it is attached to highly electrophilic and the fluorine an excellent leaving group.[3] The amino group is electron-donating and would not be a favorable leaving group.
-
Controlling Regioselectivity:
-
The inherent electronic properties of the molecule strongly favor the displacement of the fluorine atom.
-
To further ensure regioselectivity, it is important to use a "soft" nucleophile, which will preferentially attack the more electrophilic carbon.
-
Careful control of the reaction temperature is also important, as higher temperatures can sometimes lead to a loss of selectivity.
-
Section 3: Experimental Protocols and Data
This section provides illustrative protocols for the key reactions discussed, along with tables of comparative data to aid in your experimental design.
Protocol 1: Selective Reduction of this compound to 4,5-Diamino-2-fluorobenzonitrile
This protocol describes a robust method for the selective reduction of the nitro group using tin(II) chloride, which is often more selective and manageable at scale than catalytic hydrogenation for this class of compounds.[9]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the this compound and ethanol.
-
Stir the mixture to form a slurry.
-
In a separate vessel, dissolve the tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the reactor via the addition funnel, maintaining the internal temperature below a specified value (e.g., 50 °C) with external cooling.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution to a pH of 8-9.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| This compound | 1.0 g | 1.0 kg |
| Tin(II) chloride dihydrate | ~5-6 g | ~5-6 kg |
| Ethanol | 20 mL | 20 L |
| Concentrated HCl | 5 mL | 5 L |
| Reaction Temperature | 60-70 °C | 60-70 °C (with careful monitoring) |
| Typical Yield | 85-95% | 80-90% |
Protocol 2: Nucleophilic Aromatic Substitution of this compound with a Primary Amine
This protocol outlines a general procedure for the SNAr reaction with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a reactor equipped with a mechanical stirrer, thermometer, and condenser, add the this compound, primary amine, potassium carbonate, and DMF.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| This compound | 1.0 g | 1.0 kg |
| Primary Amine | 1.1 - 1.5 eq. | 1.1 - 1.5 eq. |
| Potassium Carbonate | 2.0 - 3.0 eq. | 2.0 - 3.0 eq. |
| DMF | 10 mL | 10 L |
| Reaction Temperature | 80-100 °C | 80-100 °C |
| Typical Yield | 80-90% | 75-85% |
Section 4: Safety Considerations for Scale-Up
Working with this compound at scale requires a heightened awareness of potential hazards.
-
Thermal Hazards: The reduction of the nitro group is highly exothermic. A runaway reaction is a significant risk if the reaction is not properly controlled. A thorough thermal hazard assessment, including reaction calorimetry, is essential before attempting a large-scale reaction.[10]
-
Chemical Hazards: This compound is a substituted aminobenzonitrile, and as such, it should be handled with care. Avoid inhalation of dust and skin contact.[11] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, respiratory protection may be necessary.
-
Waste Disposal: The waste generated from these reactions, particularly those involving heavy metals like tin, must be disposed of according to local regulations.
Section 5: Purification Strategies for Polar Products
The products of reactions involving this compound are often polar, which can make purification challenging.
Q: My product is highly polar and streaks on a standard silica gel column. What are my options for purification at a larger scale?
A: This is a common issue with polar aromatic compounds. Here are some strategies to consider:
-
Recrystallization: This is often the most efficient and scalable method for purifying solid compounds. A thorough solvent screen is necessary to identify a suitable solvent or solvent mixture.
-
Modified Normal-Phase Chromatography:
-
Amine-Treated Silica: Using silica gel that has been treated with an amine (e.g., triethylamine) can help to reduce the streaking of basic compounds.
-
Alternative Sorbents: Alumina can be a good alternative to silica for the purification of basic compounds.
-
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may be a viable option, although it can be more expensive at a large scale.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a less polar mobile phase and can be very effective for the separation of highly polar compounds.[12][13]
References
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- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P
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16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. ([Link])
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Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - Royal Society of Chemistry. ([Link])
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Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH. ([Link])
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. ([Link])
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Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention - ResearchGate. ([Link])
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Rationalizing the Regioselectivity in Polynitroarene Anionic .sigma.-Adduct Formation. Relevance to Nucleophilic Aromatic Substitution | Chemical Reviews - ACS Publications. ([Link])
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Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. ([Link])
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What can I use to purify polar reaction mixtures? - Biotage. ([Link])
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Electrochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
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A Checklist for Inherently Safer Chemical Reaction Process Design and Operation - AIChE. ([Link])
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Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. ([Link])
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(PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. ([Link])
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Concerted Nucleophilic Aromatic Substitution Reactions - CORE. ([Link])
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Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. ([Link])
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4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones - MDPI. ([Link])
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Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC - PubMed Central. ([Link])
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A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G. ([Link])
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Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applications - NIH. ([Link])
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Recent Developments in the Reduction of Nitro and Nitroso Compounds - ResearchGate. ([Link])
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The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. ([Link])
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Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating | Request PDF - ResearchGate. ([Link])
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Purification of strong polar and basic compounds : r/Chempros - Reddit. ([Link])
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Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. ([Link])
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Nitro Reduction - Common Conditions. ([Link])
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4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones - PubMed. ([Link])
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introduction to regioselectivity in aromatic reactions - YouTube. ([Link])
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. ([Link])
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. ([Link])
-
Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling - ResearchGate. ([Link])
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For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. ([Link])
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Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us - ChemRxiv. ([Link])
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Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF - ResearchGate. ([Link])
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High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC - NIH. ([Link])
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. ([Link])
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- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Purity Assessment of 4-Amino-2-fluoro-5-nitrobenzonitrile
Welcome to the technical support center for the analytical assessment of 4-Amino-2-fluoro-5-nitrobenzonitrile (AFNB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purity analysis. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with actionable, field-proven advice to help you navigate common challenges and ensure the integrity of your results.
Section 1: The Critical Role of Purity Analysis
This compound is a key building block in medicinal chemistry and materials science. Its purity is paramount, as even minor impurities can significantly impact downstream reaction yields, introduce unwanted side products, or compromise the biological activity and safety of final compounds. This guide focuses primarily on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, supported by orthogonal methods for comprehensive characterization.
Section 2: High-Performance Liquid Chromatography (HPLC) – The Workhorse Method
HPLC is the most robust and widely used method for determining the purity of non-volatile and thermally labile compounds like AFNB.[1] It offers high resolution, sensitivity, and quantitative accuracy.
Frequently Asked Questions (FAQs): HPLC Method Development
Q1: What is a reliable starting HPLC method for assessing the purity of this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the gold standard. The polarity of AFNB makes it well-suited for separation on a non-polar stationary phase with a polar mobile phase. Here is a robust, validated starting point.
Experimental Protocol: RP-HPLC Purity Assessment of AFNB
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.[2]
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the AFNB sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL. Expert Tip: Always use the mobile phase as the final diluent to avoid peak distortion caused by solvent mismatch.[3]
-
-
Chromatographic Conditions: The following table summarizes the recommended starting conditions.
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of AFNB. A 250 mm length ensures high resolving power for separating closely related impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a mobile phase modifier that protonates the basic amino group of AFNB, reducing peak tailing from interactions with residual silanols on the silica backbone.[4] It is also mass spectrometry compatible.[5] |
| Elution Mode | Gradient: 30% B to 80% B over 15 min | A gradient elution is crucial for resolving impurities with a wide range of polarities and for clearing strongly retained compounds from the column, preventing ghost peaks in subsequent runs. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[6] |
| Detection | UV at 254 nm | Aromatic nitro compounds exhibit strong UV absorbance at this wavelength, providing high sensitivity. |
| Injection Vol. | 10 µL | This volume is a good starting point to avoid column overloading, which can lead to peak fronting and reduced resolution.[3] |
Q2: What are the likely impurities I should be looking for?
A2: Impurities in AFNB typically arise from the synthetic route. Common impurities include:
-
Starting Materials: Such as 2,4-difluoro-5-nitrobenzonitrile or related precursors.
-
Positional Isomers: Formed due to incomplete regioselectivity during the amination or nitration steps. An example is 2-Amino-4-fluoro-5-nitrobenzonitrile.
-
Over-reacted or Side-Products: Compounds formed from side reactions during synthesis.
-
Residual Solvents: Though typically analyzed by GC, they may appear as early-eluting peaks in HPLC.
| Potential Impurity | Expected HPLC Behavior |
| 2,4-Difluoro-5-nitrobenzonitrile | Less polar than AFNB; will likely have a longer retention time. |
| Positional Isomers | May have very similar retention times to the main peak, requiring a high-efficiency column and optimized gradient for resolution. |
| 2-Fluoro-5-nitrobenzonitrile | A potential precursor, it is less polar and will elute after the main analyte. |
HPLC Troubleshooting Guide
This section addresses common issues encountered during the analysis of AFNB in a direct question-and-answer format.
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d2 [label="Is sample\noverloaded?", decision_node_style]; p2 [label="Reduce injection\nvolume or sample conc.", process_node_style];
d3 [label="Is there a column void\nor contamination?", decision_node_style]; p3 [label="Flush column with strong\nsolvent (e.g., Isopropanol).\nIf persists, reverse flush.", process_node_style];
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// Edges start -> d1; d1 -> p1 [label="No"]; p1 -> s1; d1 -> d2 [label="Yes"]; d2 -> p2 [label="Yes"]; p2 -> s1; d2 -> d3 [label="No"]; d3 -> p3 [label="Possible"]; p3 -> s1; d3 -> s2 [label="No Improvement"]; } dot Caption: Troubleshooting workflow for peak tailing in AFNB analysis.
Q3: My main peak for AFNB is tailing significantly. What's causing this and how do I fix it?
A3: Peak tailing for basic compounds like AFNB is a classic problem, most often caused by secondary interactions between the protonated amine group and acidic silanol groups on the silica surface of the HPLC column.[4]
-
Cause 1: Inadequate Mobile Phase Buffering: If the mobile phase pH is not low enough, a portion of the silanol groups (-Si-OH) on the column packing can deprotonate to -Si-O⁻, creating strong ionic interaction sites that delay the elution of the positively charged AFNB, causing tailing.
-
Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of silanol groups and ensures the analyte remains in a single protonated state.
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
Cause 3: Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. A void at the column inlet can also cause tailing.
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Q4: My retention times are drifting from one injection to the next. What should I check?
A4: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase or the hardware.
-
Cause 1: Insufficient Column Equilibration: If you've just changed the mobile phase composition or flow rate, the column needs time to fully equilibrate.
-
Solution: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before starting your analytical run.[6]
-
Cause 2: Mobile Phase Composition Change: The mobile phase components, especially organic solvents like acetonitrile, can evaporate over time, changing the composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[6]
-
Cause 3: Pump Malfunction: Inconsistent flow from the pump due to air bubbles or worn seals will cause retention times to fluctuate.
-
Solution: Degas the mobile phase thoroughly.[3][6] Purge the pump to remove any air bubbles. If the issue continues, check the pump seals for wear.
Q5: I see "ghost peaks" in my chromatogram. Where are they coming from?
A5: Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank runs. They are typically caused by contaminants in the system.
-
Cause 1: Carryover from Previous Injection: If a previous sample contained a strongly retained component, it might elute in a later run, especially during a gradient.
-
Solution: Run a blank gradient (injecting only mobile phase) after a high-concentration sample. Incorporate a high-organic wash step at the end of your gradient to flush the column.
-
Cause 2: Contaminated Mobile Phase or System: Impurities in your solvents or leaching from tubing can accumulate on the column and elute as ghost peaks.[3]
-
Solution: Use high-purity, HPLC-grade solvents.[1] Filter your mobile phases. Flush the entire system, including the injector, with a strong solvent like isopropanol.
Section 3: Orthogonal Analytical Methods for Confirmation
While HPLC is excellent for purity determination, regulatory and quality standards often require orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to provide a comprehensive purity profile.
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// Nodes Sample [start_node]; HPLC [label="Primary Purity Assay:\nRP-HPLC-UV (Quantitative)", main_method]; LCMS [label="Identity Confirmation:\nLC-MS", orthogonal_method]; NMR [label="Structure Elucidation:\n¹H & ¹³C NMR", orthogonal_method]; Report [label="Comprehensive Purity Report", final_report];
// Edges Sample -> HPLC; HPLC -> LCMS [label="Peak Identification"]; HPLC -> NMR [label="Structural Confirmation"]; LCMS -> Report; NMR -> Report; HPLC -> Report [label="Purity Value (%)"]; } dot Caption: General workflow for comprehensive purity analysis of AFNB.
Q6: How can I use Mass Spectrometry (MS) to support my HPLC data?
A6: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that couples the separation power of HPLC with the mass-resolving capability of MS. It is invaluable for confirming the identity of your main peak and identifying unknown impurities.[2] For AFNB (C₇H₄FN₃O₂), you would expect to see a molecular ion peak corresponding to its molecular weight.
| Parameter | Expected Value | Purpose |
| Molecular Weight | 181.13 g/mol | - |
| [M+H]⁺ (Positive ESI) | m/z 182.04 | Confirms the molecular weight of the main peak. |
| [M-H]⁻ (Negative ESI) | m/z 180.02 | Provides complementary molecular weight information. |
| Fragmentation | Loss of NO₂, CN | Characteristic fragments can help identify unknown impurity structures.[7] |
Q7: What role does Nuclear Magnetic Resonance (NMR) play in purity assessment?
A7: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). While HPLC is better for detecting trace-level impurities, NMR is excellent for:
-
Structure Confirmation: Verifying that the synthesized compound has the correct chemical structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons and the amine protons, with coupling patterns consistent with the substitution on the benzene ring.
-
Detecting Structural Isomers: NMR can often distinguish between positional isomers that may co-elute in HPLC.
-
Quantification (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, qNMR can determine the absolute purity (or assay) of the material without needing a specific reference standard of the analyte itself.[2]
References
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. IJSDR. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC North America. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. hplc.eu [hplc.eu]
- 5. Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-2-fluoro-5-nitrobenzonitrile and its Chloro Analog in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1][2] Its unique properties can profoundly influence a molecule's pharmacokinetic and physicochemical profiles, often enhancing metabolic stability, membrane permeability, and binding affinity.[2][3] This guide provides an in-depth comparison of the reactivity of two critical building blocks in drug synthesis: 4-Amino-2-fluoro-5-nitrobenzonitrile and its chloro analog, 4-Amino-2-chloro-5-nitrobenzonitrile. Understanding the nuanced differences in their reactivity is paramount for optimizing synthetic routes and accelerating the development of novel therapeutics, particularly in the realm of kinase inhibitors.[4][5]
The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for these compounds is nucleophilic aromatic substitution (SNAr).[6][7] This reaction is fundamental to creating complex molecular architectures by displacing a leaving group, in this case, a halide, with a nucleophile. The aromatic ring in these substrates is rendered electron-deficient, and thus susceptible to nucleophilic attack, by the potent electron-withdrawing effects of the nitro (NO₂) and cyano (CN) groups positioned ortho and para to the halogen.[8][9]
The SNAr mechanism is generally accepted as a two-step addition-elimination process.[9][10] The first and typically rate-determining step involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The second, faster step involves the expulsion of the leaving group to restore the aromaticity of the ring.[11][12]
Why Fluorine Reigns Supreme in SNAr Reactivity
Counterintuitively for those accustomed to SN2 reactions, fluoride is a superior leaving group to chloride in the context of SNAr reactions.[6][8] In fact, the reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[6][13] This "element effect" is a cornerstone of understanding the comparative reactivity of our two analogs.
The enhanced reactivity of the fluoro-substituted compound stems from the high electronegativity of the fluorine atom.[12] This strong inductive effect powerfully withdraws electron density from the aromatic ring, further polarizing the C-F bond and making the carbon atom more electrophilic and susceptible to nucleophilic attack.[9][12] This stabilization of the transition state leading to the Meisenheimer complex lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate.[12] While the C-F bond is significantly stronger than the C-Cl bond, the cleavage of this bond occurs in the fast, non-rate-determining second step of the reaction, rendering its strength less impactful on the overall kinetics.[11]
Quantitative Reactivity Comparison
| Feature | This compound | 4-Amino-2-chloro-5-nitrobenzonitrile | Rationale |
| Relative Reactivity in SNAr | Higher | Lower | The high electronegativity of fluorine enhances the electrophilicity of the reaction center and stabilizes the Meisenheimer intermediate.[9][12] |
| Reaction Conditions | Milder (lower temperatures, shorter reaction times) | More Forcing (higher temperatures, longer reaction times) | Due to the higher activation energy required for the initial nucleophilic attack on the less activated chloro-substituted ring. |
| Typical Leaving Group Ability (SNAr) | Excellent | Good | The rate-determining step is the nucleophilic addition, which is accelerated by the inductive effect of fluorine.[11][12] |
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the superior reactivity of the fluoro analog, a comparative kinetic study can be designed. This protocol outlines a method to monitor the progress of the SNAr reaction with a model nucleophile, such as morpholine.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-Amino-2-chloro-5-nitrobenzonitrile with morpholine.
Materials:
-
This compound
-
4-Amino-2-chloro-5-nitrobenzonitrile
-
Morpholine
-
Dimethyl Sulfoxide (DMSO) as solvent
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of known concentrations for each of the aromatic substrates, morpholine, and the internal standard in DMSO.
-
Reaction Setup: In a thermostated reaction vessel, combine the stock solution of the aromatic substrate and the internal standard in DMSO. Allow the solution to equilibrate to the desired reaction temperature (e.g., 50°C).
-
Initiation of Reaction: Initiate the reaction by adding a predetermined volume of the morpholine stock solution. Start a timer immediately upon addition.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a large volume of a suitable solvent mixture (e.g., acetonitrile/water).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining aromatic substrate relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the aromatic substrate versus time. For a pseudo-first-order reaction (using a large excess of morpholine), the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of morpholine.
-
Comparison: Repeat the experiment for the other halogen analog under identical conditions. Compare the calculated second-order rate constants to quantify the difference in reactivity.
Visualizing the Reaction Dynamics
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the SNAr mechanism and the experimental workflow.
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Caption: Workflow for the comparative kinetic analysis of halogen analogs.
Conclusion for the Practicing Scientist
For the drug development professional, the choice between this compound and its chloro analog has significant practical implications. The superior reactivity of the fluoro-substituted compound allows for:
-
Milder Reaction Conditions: This can lead to improved functional group tolerance, reducing the need for protecting groups and potentially shortening synthetic routes.
-
Faster Reaction Times: Increased throughput is a critical factor in the fast-paced environment of drug discovery.
-
Higher Yields: More efficient reactions often translate to higher yields of the desired product, which is economically advantageous.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Available at: [Link].
- Dey, S., & Shree, S. (2022).
-
University of St. Thomas. (n.d.). Addition-Elimination at Aromatics (SNAR). Available at: [Link].
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link].
-
LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link].
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link].
- Ren, Y., & Himo, F. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link].
- Ormazábal-Toledo, R., et al. (2013). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Journal of Physical Organic Chemistry, 26(10), 826-832.
- Streitwieser, A., et al. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 78(13), 6497-6507.
- DiRocco, D. A., et al. (2017). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 50(7), 1691-1701.
- Gale, D. J., & Wilshire, J. F. K. (1967). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 20(8), 1663-1670.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Głowacka, I. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link].
- Denmark, S. E., & Kuester, W. E. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(42), 16616-16620.
-
Dr Jackson Chemistry. (2020). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link].
- Gale, D. J., & Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(8), 1663-1670.
- Sánchez, M., et al. (2019). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile.
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link].
- González-Vera, J. A., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
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- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 8. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
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Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for 4-Amino-2-fluoro-5-nitrobenzonitrile in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that yield potent and selective therapeutics is a continuous endeavor. The 4-amino-2-fluoro-5-nitrobenzonitrile framework has emerged as a valuable starting material, particularly in the synthesis of kinase inhibitors. Its unique electronic and structural features, characterized by an electron-donating amino group and electron-withdrawing nitro and cyano functionalities, alongside a strategically placed fluorine atom, render it a potent building block for creating complex heterocyclic systems. However, the inherent liabilities associated with the aromatic nitro group, such as potential metabolic reduction to toxic species, necessitate the exploration of viable alternatives.[1] This guide provides a comprehensive comparison of strategic bioisosteric replacements and alternative scaffolds to this compound, offering researchers and drug development professionals a data-driven roadmap for innovation in kinase inhibitor design.
The Rationale for Seeking Alternatives: Beyond the Nitro Group
The primary impetus for replacing the 5-nitro group in this compound stems from well-documented concerns regarding the in vivo reduction of aromatic nitro groups. This metabolic transformation can lead to the formation of highly reactive hydroxylamines and nitrosoamines, which are known to be carcinogenic.[1] While the presence of a nitro group can contribute favorably to the electronic properties required for potent biological activity, the associated safety risks often hinder the progression of drug candidates.[1]
Bioisosterism, the strategic replacement of a functional group with another that possesses similar physicochemical properties, offers a rational approach to mitigate these risks while retaining or even enhancing the desired biological activity.[2][3][4] This guide will delve into the practical application of this principle, providing a comparative analysis of key alternatives.
Strategic Bioisosteric Replacements for the 5-Nitro Group
The electron-withdrawing nature of the nitro group is crucial for the reactivity of the this compound scaffold, particularly in nucleophilic aromatic substitution (SNAr) reactions. Therefore, suitable bioisosteres should mimic this electronic characteristic.
| Functional Group | Key Physicochemical Properties | Rationale for Replacement |
| -NO₂ (Nitro) | Strong electron-withdrawing, potential for H-bonding | Baseline for comparison, metabolic liabilities.[1] |
| -SO₂CH₃ (Methylsulfonyl) | Strong electron-withdrawing, metabolically stable | Mimics the electronic effect of the nitro group while being significantly more stable to reduction. |
| -CN (Cyano) | Strong electron-withdrawing, linear geometry | Offers a different steric profile while maintaining strong electron-withdrawing character. |
| -CF₃ (Trifluoromethyl) | Strong electron-withdrawing, lipophilic | A well-established bioisostere for the nitro group, known to enhance metabolic stability and cell permeability.[5] |
The following diagram illustrates the concept of bioisosteric replacement for the nitro group in the context of the parent scaffold.
Caption: Bioisosteric replacements for the nitro group.
Comparative Synthesis and Reactivity
The fluorine atom at the 2-position of this compound is activated towards SNAr, a key reaction in the synthesis of many kinase inhibitors.[6][7][8] The choice of the 5-substituent significantly influences the ease of this reaction.
General SNAr Reaction Scheme:
Caption: General workflow for SNAr reaction.
While direct comparative yield data for the SNAr reaction of this compound and its bioisosteric alternatives is scarce in the public domain, the electron-withdrawing strength of the 5-substituent generally correlates with the reaction rate. All proposed alternatives maintain a strong electron-withdrawing character and are expected to undergo SNAr reactions efficiently.
Alternative Scaffolds: Moving Beyond Single-Ring Systems
While bioisosteric replacement of the nitro group addresses the immediate metabolic concerns, exploring entirely different scaffolds can lead to novel intellectual property and potentially improved pharmacological profiles. Pyrazolo[1,5-a]pyrimidines have emerged as a prominent class of kinase inhibitors, offering a rigid bicyclic core that can effectively mimic the hinge-binding interactions of traditional anilino-pyrimidine inhibitors.[9][10][11][12]
Comparative Biological Activity of Kinase Inhibitors
The ultimate measure of a scaffold's utility lies in the biological activity of the resulting compounds. The following table summarizes the IC50 values of various kinase inhibitors derived from scaffolds that can be considered alternatives to those synthesized from this compound. This data, while not a direct head-to-head comparison, illustrates the potential of these alternative frameworks.
| Scaffold | Kinase Target | Representative Compound IC50 (µM) | Reference |
| Anilino-quinazoline | EGFR, VEGFR-2 | 10a: 0.03 (EGFR), 0.05 (VEGFR-2) | [13] |
| Anilino-quinazoline | EGFR, VEGFR-2 | 10g: 0.04 (EGFR), 0.06 (VEGFR-2) | [13] |
| Pyrazolo[1,5-a]pyrimidine | CDK2, TRKA | 6t : 0.09 (CDK2), 0.45 (TRKA) | [9] |
| Pyrazolo[1,5-a]pyrimidine | CDK2, TRKA | 6s : 0.23 (CDK2), 0.45 (TRKA) | [9] |
| Pyrazolo[3,4-d]pyrimidine | Src | SI306 : 11.2 (GIN8 cells) | [12] |
| Pyrazolo[3,4-d]pyrimidine | Src | SI306 : 7.7 (GIN28 cells) | [12] |
| 2-Anilino-pyrimidine | Mer, c-Met | 18c : 0.0185 (Mer), 0.0336 (c-Met) | [14] |
This data highlights that pyrazolo[1,5-a]pyrimidine and 2-anilino-pyrimidine scaffolds can yield highly potent kinase inhibitors with nanomolar to low micromolar IC50 values, making them attractive alternatives for drug discovery programs.
Experimental Protocols
Protocol 1: Representative Synthesis of a 4-Anilino-quinazoline from a Substituted Aniline
This protocol outlines a general procedure for the synthesis of a 4-anilinoquinazoline kinase inhibitor, a common downstream application of scaffolds like 4-amino-2-fluorobenzonitrile and its alternatives.[15]
Materials:
-
4-Chloroquinazoline
-
Substituted aniline (e.g., 4-(Furan-2-yl)aniline hydrochloride)
-
Isopropanol
-
Triethylamine
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask, add 4-chloroquinazoline (1.0 mmol, 1 equivalent).
-
Add the substituted aniline hydrochloride (1.1 mmol, 1.1 equivalents).
-
Add isopropanol (10 mL) to the flask.
-
Add triethylamine (1.5 mmol, 1.5 equivalents) to neutralize the hydrochloride salt.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: General Procedure for an In Vitro Kinase Assay (EGFR)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase, such as EGFR.[16][17]
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (for control).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold has proven its utility in the synthesis of biologically active molecules. However, the inherent liabilities of the nitro group warrant the exploration of safer and potentially more effective alternatives. This guide has presented a comparative analysis of strategic bioisosteric replacements, including sulfonyl, cyano, and trifluoromethyl groups, which maintain the desirable electronic properties of the parent scaffold while mitigating metabolic risks.
Furthermore, the exploration of alternative heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, offers a promising avenue for the discovery of novel kinase inhibitors with potent and selective activity. The provided experimental data and protocols serve as a foundational resource for researchers to design and synthesize the next generation of targeted therapeutics. As our understanding of structure-activity relationships deepens, the rational design of bioisosteres and novel scaffolds will continue to be a cornerstone of successful drug discovery.
References
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A Definitive Spectroscopic Guide to the Structural Confirmation of 4-Amino-2-fluoro-5-nitrobenzonitrile
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers and medicinal chemists, 4-Amino-2-fluoro-5-nitrobenzonitrile represents a key building block, a scaffold ripe with potential for generating diverse compound libraries. Its unique substitution pattern—an electron-donating amine, a strongly electron-withdrawing nitro group, a halogen, and a nitrile—creates a distinct electronic environment that demands a multi-faceted analytical approach for unequivocal identification.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to confirm the structure of this compound (Molecular Formula: C₇H₄FN₃O₂, Molecular Weight: 181.12 g/mol )[1]. In the absence of extensive public experimental data for this specific molecule, we will leverage established principles of spectroscopy and comparative data from structurally similar compounds to predict its spectral characteristics. This approach not only serves as a robust validation framework but also highlights the unique spectral signatures that differentiate it from potential isomers and precursors.
The Strategic Imperative of Multi-Modal Spectroscopy
Relying on a single analytical technique for structural elucidation is fraught with risk. Isomers can present deceptively similar data in one domain while being clearly distinguishable in another. The strategic integration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, where each technique offers a unique and complementary piece of the structural puzzle. This guide will dissect the expected outcomes from each method, explaining the causal relationships between molecular structure and spectral output.
Workflow for Spectroscopic Structural Confirmation
The following diagram outlines the logical workflow for the comprehensive structural analysis of a synthesized compound like this compound.
Caption: Workflow for structural confirmation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For this compound, the aromatic region of the spectrum is of paramount importance. The substituents on the benzene ring create a highly predictable set of signals.
Expected ¹H NMR Spectrum (Predicted in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.2-8.4 | Doublet (d) | ~8-9 | 1H | H-6 | Deshielded by the adjacent electron-withdrawing nitro group and ortho to the nitrile. |
| ~7.0-7.2 | Doublet (d) | ~11-13 | 1H | H-3 | Shielded by the ortho amino group, with a large coupling constant due to the adjacent fluorine. |
| ~6.5-6.8 | Broad Singlet | - | 2H | -NH₂ | The protons of the primary amine will appear as a broad signal due to quadripolar relaxation and exchange. |
Causality Behind Predictions: The chemical shifts are estimated based on the additive effects of the substituents. The strongly electron-donating amino group shields the ortho proton (H-3), shifting it upfield. Conversely, the electron-withdrawing nitro and nitrile groups deshield the adjacent proton (H-6), moving it downfield[2][3]. The fluorine atom at position 2 will induce a characteristic ortho coupling on H-3.
Comparison with Alternatives
The unique splitting pattern and chemical shifts predicted for this compound provide a clear diagnostic window to distinguish it from potential isomers or related compounds.
| Compound | Key Aromatic ¹H NMR Signals (Experimental Data) | Source |
| 2-Amino-5-nitrobenzonitrile | Three aromatic protons exhibiting a more complex splitting pattern (doublet, doublet of doublets). | PubChem[4] |
| 4-Nitrobenzonitrile | Two signals, appearing as two doublets (an AA'BB' system) at ~8.4 and ~7.9 ppm. | ChemicalBook[5] |
| 2-Fluoro-5-nitrobenzonitrile | Three aromatic protons with distinct shifts and couplings due to the different substituent positions. | PubChem[6] |
This comparative analysis demonstrates that the predicted spectrum for our target compound—specifically the two doublets with their characteristic coupling constants and the broad amine signal—provides a unique fingerprint.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish proton connectivity.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides crucial information about the number and electronic environment of the carbon atoms in the molecule. Due to the molecule's asymmetry, we expect to see seven distinct signals.
Expected ¹³C NMR Spectrum (Predicted in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 (d, ¹JCF ≈ 250 Hz) | C-2 | Directly bonded to fluorine, resulting in a large one-bond C-F coupling and significant downfield shift. |
| ~150-155 | C-4 | Attached to the amino group, strongly shielded. |
| ~140-145 | C-5 | Attached to the nitro group, deshielded. |
| ~130-135 | C-6 | Aromatic CH, deshielded by the adjacent nitro group. |
| ~115-120 | C-1 | Quaternary carbon attached to the nitrile group. |
| ~115-120 (d, ²JCF ≈ 20-25 Hz) | C-3 | Aromatic CH, shielded by the amino group, with two-bond coupling to fluorine. |
| ~100-105 | -C≡N | Nitrile carbon, typically found in this region. |
Note: Carbons in aromatic rings typically absorb in the 120-150 ppm range[7]. The presence of strong electron-donating and withdrawing groups causes a wider spread of chemical shifts.
Comparison with Alternatives
The ¹³C NMR spectrum offers a highly specific fingerprint, particularly due to the carbon-fluorine couplings.
| Compound | Key ¹³C NMR Features (Experimental/Predicted) | Source |
| 2-Amino-5-nitrobenzonitrile | Lacks the characteristic large C-F coupling constants. The chemical shifts of the carbons will differ due to the altered substituent pattern. | PubChem[4] |
| 4-Fluorobenzonitrile | Exhibits C-F coupling, but the overall chemical shifts will be different due to the absence of the amino and nitro groups. | Sigma-Aldrich[8] |
The combination of the number of signals, their chemical shifts, and especially the distinct C-F coupling patterns for C-2 and C-3, provides irrefutable evidence for the proposed structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The spectrum of this compound will be characterized by several strong, diagnostic absorptions.
Expected Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Doublet | N-H stretching (primary amine) |
| ~2230 | Strong, Sharp | C≡N stretching (nitrile) |
| ~1550 and ~1350 | Strong | Asymmetric and symmetric N-O stretching (nitro group) |
| ~1620 | Medium | N-H bending (amine) |
| ~1250 | Strong | C-F stretching |
| ~800-900 | Strong | C-H out-of-plane bending (aromatic) |
Causality Behind Absorptions: Each functional group possesses unique vibrational modes that absorb IR radiation at specific frequencies[9][10][11]. The primary amine's characteristic two-band stretch, the sharp nitrile peak, and the strong nitro group absorptions are all essential for confirmation.
Comparison with Alternatives
| Compound | Key Differentiating IR Absorptions | Source |
| 2-Fluoro-5-nitrobenzonitrile | Lacks the N-H stretching bands of the primary amine around 3450-3300 cm⁻¹. | NIST WebBook[12] |
| 4-Amino-2-fluoro-5-methylbenzonitrile | Lacks the strong N-O stretching bands of the nitro group around 1550 and 1350 cm⁻¹. | PubChem[13] |
The simultaneous presence of all key functional group absorptions in the IR spectrum provides strong, corroborative evidence for the structure of this compound.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the dry sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major peaks with their wavenumbers.
-
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound, we expect to see a clear molecular ion peak and characteristic fragment ions.
Expected Mass Spectrum (Electron Ionization - EI):
| m/z (mass-to-charge ratio) | Proposed Identity | Rationale |
| 181 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 164 | [M-OH]⁺ or [M-NH]⁺ | Loss of OH from the nitro group or NH from the amino group. |
| 151 | [M-NO]⁺ | Loss of a nitro radical. |
| 135 | [M-NO₂]⁺ | Loss of the nitro group, a common fragmentation for nitroaromatics[14][15]. |
| 108 | [M-NO₂-HCN]⁺ | Subsequent loss of HCN from the benzonitrile core. |
Causality in Fragmentation: In EI-MS, the high-energy electrons create a radical cation (the molecular ion) which is unstable and breaks apart in predictable ways. The weakest bonds tend to cleave first. For nitroaromatic compounds, the loss of the nitro group (NO₂) is a very common and diagnostically important fragmentation pathway[14][16].
Comparison with Alternatives
| Compound | Molecular Ion [M]⁺ (m/z) | Key Differentiating Fragments | Source |
| 2-Amino-5-nitrobenzonitrile | 163 | Different molecular weight and subsequent fragment masses. | PubChem[4] |
| 2-Fluoro-5-nitrobenzonitrile | 166 | Different molecular weight; fragmentation will not show losses characteristic of an amino group. | PubChem[6] |
The accurate mass of the molecular ion (181 m/z) is the primary confirmation from mass spectrometry. The fragmentation pattern, when compared to potential alternatives, provides a secondary layer of validation.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Use a standard non-polar capillary column (e.g., HP-5ms).
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at 1 mL/min
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
Conclusion
The structural confirmation of this compound is a clear-cut process when a logical, multi-technique spectroscopic approach is employed. The predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry each provide a unique set of structural constraints. When combined, they form a self-validating and compelling body of evidence that can unambiguously identify the target molecule and differentiate it from plausible alternatives. This guide provides the predictive framework and comparative data necessary for researchers to confidently verify the identity and purity of this valuable chemical building block.
References
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PubChem. Compound Summary for CID 519417, 2-Fluoro-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]
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Chemsrc. Chemical Properties for CAS 143151-03-5, this compound. [Link]
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Cenmed Enterprises. Product Page for 4-Amino-2-fluoro-5-methylbenzonitrile. [Link]
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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Jaoui, M., & Kamens, R. M. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry, 14(7), 743–753. [Link]
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Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
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ResearchGate. Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]
-
Jasperse, C. P. Short Summary of 1H-NMR Interpretation. Concordia College. [Link]
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Stein, S. E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences, 41(3), 821–824. [Link]
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Millikin University. Table of Characteristic IR Absorptions. [Link]
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Chemistry Duniya. Mass Fragmentation pattern of nitro compounds. YouTube. [Link]
-
NIST WebBook. 2-Fluoro-5-nitrobenzonitrile. National Institute of Standards and Technology. [Link]
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1607-1614. [Link]
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Nutt, D. A Short Guide to using the NIST Webbook. YouTube. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Wikipedia. Infrared spectroscopy correlation table. [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Purity Validation of 4-Amino-2-fluoro-5-nitrobenzonitrile
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 4-Amino-2-fluoro-5-nitrobenzonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its molecular structure, featuring an amino group, a fluorine atom, and a nitro group on a benzonitrile scaffold, presents unique analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, offering experimentally grounded insights to aid researchers in selecting the most appropriate analytical strategy.
Analytical Considerations: The Influence of Physicochemical Properties
This compound is a polar, aromatic compound with a molecular weight of 181.13 g/mol . Its polarity is primarily due to the amino and nitro functional groups, which can engage in hydrogen bonding. This inherent polarity suggests good solubility in polar organic solvents, making it a suitable candidate for reversed-phase HPLC.
However, the presence of these functional groups also raises concerns about thermal stability. Aromatic nitro compounds can be susceptible to degradation at elevated temperatures, and the primary amine group can exhibit adsorption on active sites within a GC system. These factors necessitate a careful evaluation of the suitability of GC-MS and may require specific strategies, such as derivatization or the use of a programmable temperature vaporization (PTV) inlet, to mitigate thermal decomposition.[1]
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Purity and Stability
HPLC is a powerful and versatile technique for the purity assessment of non-volatile and thermally labile compounds, making it an excellent first choice for analyzing this compound. A well-developed reversed-phase HPLC method can not only quantify the main compound but also separate it from process-related impurities and degradation products.[2][3]
The Causality Behind the HPLC Method Design
The selection of a C18 column is based on its hydrophobic stationary phase, which provides effective retention for moderately polar aromatic compounds like our target analyte. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a wide range of polarities. The addition of a small amount of formic acid (0.1%) is crucial for protonating the amino group, which sharpens the peak shape by preventing tailing and improves the overall resolution of the separation. UV detection is chosen due to the presence of the chromophoric benzonitrile ring and nitro group, which should provide a strong UV absorbance for sensitive detection.
Stability-Indicating HPLC Method: Forced Degradation Studies
To ensure that the analytical method can detect any degradation products that may form during storage or manufacturing, a forced degradation study is essential.[4] This involves subjecting the this compound to various stress conditions to intentionally induce degradation.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1N NaOH. Heat at 60°C for 8 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 105°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 48 hours.
The successful separation of the main peak from the degradation product peaks demonstrates the stability-indicating nature of the method.
Detailed HPLC Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for impurity identification.[5][6] However, its application to polar and potentially thermally labile compounds like this compound requires careful consideration.
The Rationale for the GC-MS Method Design
The primary challenge with GC analysis of this compound is ensuring it can be volatilized without degradation. A standard hot split/splitless inlet can cause decomposition of thermally sensitive molecules.[7] To address this, a Programmable Temperature Vaporization (PTV) inlet is proposed, which allows for a gentler sample introduction.[1] Furthermore, the presence of the polar amino group can lead to peak tailing and poor chromatographic performance. Derivatization, specifically silylation, is a common strategy to mitigate this by replacing the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[8][9][10][11] A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent), is well-suited for separating the derivatized analyte and related impurities. Mass spectrometric detection provides definitive identification of impurities based on their mass spectra.
Detailed GC-MS Experimental Protocol
1. Derivatization (Silylation):
-
To approximately 1 mg of the sample in a vial, add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 250 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
PTV inlet.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: PTV, solvent vent mode. Start at 50°C, then ramp at 200°C/min to 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Final hold: 10 minutes at 280°C
-
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS Purity Analysis.
Performance Comparison: HPLC vs. GC-MS
To provide an objective comparison, the following table summarizes hypothetical yet realistic validation data for both methods, based on typical performance characteristics for these techniques and guided by ICH Q2(R2) principles.[12][13][14][15][16]
| Validation Parameter | HPLC Method | GC-MS Method | Justification |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | GC-MS typically offers superior sensitivity, especially in selected ion monitoring (SIM) mode. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | The lower LOD of GC-MS translates to a lower LOQ, allowing for the quantification of trace-level impurities. |
| Precision (RSD%) | < 1.5% | < 2.5% | HPLC generally provides slightly better precision due to the simpler sample preparation and injection process. The derivatization step in GC can introduce additional variability. |
| Accuracy (Recovery %) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods are capable of high accuracy. The multi-step sample preparation for GC-MS can sometimes lead to slightly wider recovery ranges. |
| Specificity | High (demonstrated by forced degradation) | Very High (mass spectral identification) | The HPLC method's specificity is proven by its ability to resolve the main peak from degradation products. GC-MS offers unparalleled specificity due to the structural information provided by mass spectra. |
| Sample Throughput | Higher | Lower | The HPLC method is faster as it does not require a derivatization step and has a shorter run time. |
| Robustness | Good | Moderate | The HPLC method is generally more robust. The GC-MS method's derivatization step and inlet conditions can be more sensitive to small variations. |
Expert Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques that can be successfully applied to the purity validation of this compound. The choice between them depends on the specific analytical objective.
For routine quality control, release testing, and stability studies, the developed stability-indicating HPLC method is the superior choice. It is robust, precise, and has a higher sample throughput.[2] Its ability to separate the active compound from potential degradation products is critical for ensuring product quality over time.[3]
GC-MS, on the other hand, is the preferred method for impurity identification and characterization. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for identifying unknown impurities, even at trace levels.[17] While the method is more complex due to the need for derivatization and careful optimization of inlet conditions to prevent thermal degradation, its specificity is unmatched.
In a comprehensive drug development program, these two techniques are not mutually exclusive but rather complementary. HPLC would be employed for routine purity assessment, while GC-MS would be utilized as a powerful problem-solving tool for identifying and characterizing any out-of-specification impurities that may arise. This dual approach ensures a thorough understanding and control of the purity profile of this compound, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
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Chrom Tech. (2025, October 15). Why Use GC Derivatization Reagents. Chrom Tech. [Link]
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U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]
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Sandoval, I. H., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. National Institutes of Health. [Link]
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IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]
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ResearchGate. Fig. No. 4: GC-MS APPLICATION Thermally labile compounds by excessive heating. ResearchGate. [Link]
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Langer, S., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]
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Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR. [Link]
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MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]
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YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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MDPI. MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). MDPI. [Link]
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Phenomenex. (2021, February 18). Derivatization in Gas Chromatography (GC) Explained. Phenomenex. [Link]
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Obrnuta faza. 1. + 2. Considerations for Instrumentation and Column Selection GC Method Development. [Link]
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Xu, X., et al. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. National Institutes of Health. [Link]
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ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). [Link]
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ResearchGate. Derivatization reactions and reagents for gas chromatography analysis. [Link]
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Journal of Pharmaceutical and Allied Sciences. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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Agilent. Practical Steps in GC Method Development. Agilent. [Link]
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Siddiqui, M. R., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Institutes of Health. [Link]
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Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
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National Institutes of Health. (2019, October 21). Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. [Link]
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A Comparative Guide to the Biological Activity Screening of 4-Amino-2-fluoro-5-nitrobenzonitrile Derivatives
The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity. Among these, the 4-Amino-2-fluoro-5-nitrobenzonitrile framework has emerged as a particularly valuable starting point. Its unique arrangement of functional groups—an amine, a fluorine atom, a nitro group, and a nitrile—creates a privileged platform for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing properties of the nitro and cyano groups activate the fluorine atom for nucleophilic aromatic substitution, while the amino group provides a key handle for further derivatization.
This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from this core structure, with a primary focus on two critical areas of therapeutic development: oncology and microbiology. We will delve into the mechanistic rationale behind their screening, present comparative experimental data against established alternatives, and provide detailed protocols for the key biological assays, offering researchers a robust framework for their own investigations.
Part 1: Anticancer Activity - Targeting Dysregulated Kinase Signaling
A primary application of this compound in oncology research is its use as a precursor for potent kinase inhibitors.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Derivatives based on this scaffold are often designed to function as ATP-competitive inhibitors, mimicking the adenine core of ATP to bind within the kinase hinge region.[1] This action blocks the enzyme's phosphotransferase activity, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[1]
Comparative Analysis of Cytotoxic Activity
The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative compounds derived from related aminobenzonitrile and fluorinated scaffolds against various human cancer cell lines, compared with standard chemotherapeutic agents.
| Compound Class/Drug | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Quinazoline Derivative | Gefitinib (from a related precursor) | A431 (Epidermoid Carcinoma) | >10.0 | Compound 6c (Stilbenylamino Quinazoline) | 1.89 |
| Quinazoline Derivative | Gefitinib (from a related precursor) | A549 (Lung Carcinoma) | >10.0 | Compound 6i (Stilbenylamino Quinazoline) | 1.23 |
| 2,6-Substituted Purine | Compound 7 | K562 (Leukemia) | 2.27 | Sorafenib | N/A |
| 2,6-Substituted Purine | Compound 10 | HL-60 (Leukemia) | 1.52 | Sorafenib | N/A |
| 5-Fluorouracil Derivative | Compound 2 (R-ethyl ester) | BEL-7402 (Liver Cancer) | More potent than 5-FU | 5-Fluorouracil (5-FU) | N/A |
| Fluorinated Benzothiazole | 5-fluoro derivative 59a | HCT-116 (Colon Carcinoma) | 0.08 | N/A | N/A |
Data compiled from multiple sources for structurally relevant compounds.[2][3][4][5]
The data indicates that synthetic modification of core structures derived from functionalized benzonitriles can lead to compounds with significant cytotoxic potency. For instance, certain quinazoline derivatives show much greater activity against A431 and A549 cell lines than the established EGFR inhibitor Gefitinib.[2] Similarly, purine derivatives have demonstrated potent activity against leukemia cell lines.[3]
Visualizing the Mechanism: Kinase Inhibition
The diagram below illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy, and the mechanism of its inhibition by ATP-competitive drugs.
Caption: Workflow for Broth Microdilution MIC Assay.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, bringing the final volume to 100 µL. Also, prepare a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18 to 24 hours under appropriate atmospheric conditions.
-
Reading the MIC: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. A reading aid, such as a viewing box or an inverted mirror, can be used.
-
Validation: The positive control well should show clear turbidity, and the negative control well should remain clear.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the discovery of new therapeutic agents. The derivatives accessible from this starting material have demonstrated potent biological activities, particularly as anticancer kinase inhibitors and as novel antimicrobial agents. The comparative data presented in this guide underscores their potential to yield compounds with efficacy that can meet or even exceed that of existing drugs.
Future research should focus on expanding the structural diversity of these derivatives, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, investigating the precise mechanisms of action, especially for antimicrobial applications, will be crucial for advancing these promising compounds from the laboratory to clinical development.
References
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI. Retrieved from [Link]
-
Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (n.d.). MDPI. Retrieved from [Link]
-
Chemical Kinomics & Innovative Drug Discovery. (n.d.). Inhibitor | chemical-kinomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and in-vitro antimicrobial and antimutagenic activities of some novel 2-(2-hydroxybenzylideneamino)-5,7-dihydro-4hthieno[ 2,3-c]pyran-3-carbonitrile derivatives. Retrieved from [Link]
-
ConnectSci. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved from [Link]
-
Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. (n.d.). PMC. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:143151-03-5. Retrieved from [Link]
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-
Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (n.d.). MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Antiviral and Antimicrobial Activities of New Nitrobutane Derivatives. Retrieved from [Link]
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A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH. Retrieved from [Link]
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An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. (n.d.). PMC. Retrieved from [Link]
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Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. Retrieved from [Link]
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A Comparative Guide to the Synthetic Pathways of 4-Amino-2-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of highly functionalized aromatic intermediates is a cornerstone of modern drug discovery and development. 4-Amino-2-fluoro-5-nitrobenzonitrile is a valuable building block, incorporating a unique arrangement of electron-donating and electron-withdrawing groups that make it an attractive precursor for a range of complex molecular targets. This guide provides a comparative analysis of two plausible synthetic pathways to this important intermediate, offering a deep dive into the underlying chemical principles and practical considerations for each route. As Senior Application Scientists, our goal is to not only present protocols but to illuminate the rationale behind them, empowering you to make informed decisions in your synthetic endeavors.
Introduction to the Target Molecule
This compound features a strategic substitution pattern on the benzene ring. The potent electron-withdrawing nitro and cyano groups, combined with the electron-donating amino group and the inductively withdrawing fluorine atom, create a molecule with distinct regions of reactivity. This substitution pattern makes it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecular architectures, particularly in the realm of medicinal chemistry. The choice of synthetic route to such a key intermediate can have significant implications for the overall efficiency, scalability, and cost-effectiveness of a drug development program.
Pathway 1: Late-Stage Aromatic Nucleophilic Substitution
This pathway commences with a commercially available and relatively inexpensive starting material, 2,4-difluorobenzonitrile. The synthesis proceeds through a nitration step followed by a selective aromatic nucleophilic substitution (SNAr) to introduce the amino group. This approach is characterized by its convergent nature, introducing the key functionalities in a stepwise and controlled manner.
Step 1: Nitration of 2,4-difluorobenzonitrile
The initial step involves the electrophilic nitration of 2,4-difluorobenzonitrile to introduce the nitro group at the 5-position, yielding 2,4-difluoro-5-nitrobenzonitrile. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The fluorine atoms are ortho, para-directing, while the cyano group is a meta-director. The position C5 is para to the C2-fluorine and meta to the C4-fluorine and the cyano group, making it the most electronically favorable position for electrophilic attack.
Experimental Protocol: Nitration of 2,4-difluorobenzonitrile
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cautiously add concentrated sulfuric acid (98%).
-
Cool the sulfuric acid to 0-5 °C in an ice-water bath.
-
Slowly add 2,4-difluorobenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid (>98%) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2,4-difluorobenzonitrile in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,4-difluoro-5-nitrobenzonitrile.
Step 2: Selective Ammonolysis of 2,4-difluoro-5-nitrobenzonitrile
The second step is a selective nucleophilic aromatic substitution (SNAr) of the fluorine atom at the 4-position with ammonia. The strong electron-withdrawing nitro group para to the C4-fluorine, and the cyano group ortho to it, significantly activate this position for nucleophilic attack. The C2-fluorine is less activated, allowing for a high degree of selectivity.
Experimental Protocol: Selective Ammonolysis
-
In a sealed pressure vessel, dissolve 2,4-difluoro-5-nitrobenzonitrile in a suitable solvent such as ethanol or DMSO.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of aqueous ammonia.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 8-12 hours.
-
Cool the reaction mixture to room temperature and carefully vent the excess ammonia.
-
Pour the reaction mixture into water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Pathway 2: Nitration of a Pre-functionalized Aniline Derivative
This alternative pathway begins with a more functionalized starting material, 4-Amino-2-fluorobenzonitrile, and introduces the nitro group in the final step. This approach may offer advantages in terms of overall yield if the starting material is readily accessible, but it also presents the challenge of controlling the regioselectivity of the nitration on a highly activated ring and protecting the amino group from oxidation.
Step 1: Synthesis of 4-Amino-2-fluorobenzonitrile
A reliable method for the synthesis of the starting material is the cyanation of 4-bromo-3-fluoroaniline using a palladium catalyst and a cyanide source such as zinc cyanide (Zn(CN)₂)[1].
Experimental Protocol: Synthesis of 4-Amino-2-fluorobenzonitrile
-
To a solution of 4-bromo-3-fluoroaniline in a suitable solvent such as DMF or DMA, add zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Degas the mixture with nitrogen or argon.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through celite and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Amino-2-fluorobenzonitrile.
Step 2: Protection of the Amino Group
Direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. Therefore, it is prudent to protect the amino group as an acetanilide.
Experimental Protocol: Acetylation
-
Dissolve 4-Amino-2-fluorobenzonitrile in glacial acetic acid.
-
Add acetic anhydride and stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to yield 4-Acetamido-2-fluorobenzonitrile.
Step 3: Nitration of the Protected Aniline
With the amino group protected, the nitration can be carried out with greater control. The acetamido group is an ortho, para-director, and in conjunction with the ortho, para-directing fluorine atom, will direct the incoming nitro group to the 5-position.
Experimental Protocol: Nitration
-
Add 4-Acetamido-2-fluorobenzonitrile to concentrated sulfuric acid at 0-5 °C.
-
Slowly add a cooled mixture of nitric acid and sulfuric acid, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Pour the mixture onto ice and collect the precipitated solid by filtration.
-
Wash with cold water to yield 4-Acetamido-2-fluoro-5-nitrobenzonitrile.
Step 4: Deprotection of the Amino Group
The final step is the hydrolysis of the acetamido group to reveal the desired amino functionality.
Experimental Protocol: Hydrolysis
-
Suspend 4-Acetamido-2-fluoro-5-nitrobenzonitrile in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Comparative Analysis
| Feature | Pathway 1: Late-Stage Amination | Pathway 2: Nitration of Pre-functionalized Aniline |
| Number of Steps | 2 | 4 (including synthesis of starting material) |
| Starting Materials | 2,4-Difluorobenzonitrile | 4-Bromo-3-fluoroaniline, Zinc Cyanide |
| Overall Yield | Moderate to Good (yields for each step are typically high) | Potentially lower due to the number of steps |
| Scalability | Good; fewer steps and simpler workups. | More complex due to multiple steps and purifications. |
| Safety & Handling | Use of nitrating agents. Ammonolysis requires a pressure vessel. | Use of toxic zinc cyanide. Nitrating agents. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and cheaper starting material. | Higher cost due to more steps, reagents, and catalyst. |
| Key Challenges | Ensuring selectivity in the ammonolysis step. | Controlling the nitration of the activated aniline ring. Handling of toxic cyanide. |
Conclusion and Expert Recommendations
Both pathways present viable routes to this compound, each with its own set of advantages and challenges.
Pathway 1 is arguably the more elegant and industrially scalable approach. Its two-step sequence from a readily available starting material makes it an attractive option for large-scale synthesis. The key to success in this route lies in the precise control of the selective ammonolysis step to avoid side reactions.
Pathway 2 , while longer, offers a more classical and potentially more predictable approach for laboratory-scale synthesis, as each transformation is a well-established reaction type. The use of a protection-deprotection strategy for the amino group, while adding to the step count, provides a robust method for controlling the nitration. However, the use of toxic zinc cyanide in the synthesis of the starting material is a significant drawback, particularly for large-scale production.
For researchers in a drug development setting, the choice between these pathways will depend on the scale of the synthesis and the available resources. For initial, small-scale exploratory work, Pathway 2 may be more straightforward to implement with standard laboratory techniques. However, for process development and scale-up, Pathway 1 is likely to be the more efficient and economical choice.
Ultimately, the selection of the optimal synthetic pathway requires a careful consideration of the specific project requirements, including timelines, budget, and safety considerations. This guide provides the foundational knowledge and practical insights to support that decision-making process.
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A Comparative Guide to Fluorinated Building Blocks in Synthesis: The Strategic Utility of 4-Amino-2-fluoro-5-nitrobenzonitrile
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity with minimal steric perturbation.[1][2] It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, a testament to its profound impact on pharmacokinetics and pharmacodynamics.[1]
Fluorinated building blocks are pre-functionalized synthons that provide an efficient and reliable method for introducing fluorine or fluoroalkyl groups into target molecules.[3] This guide offers an in-depth comparison of 4-amino-2-fluoro-5-nitrobenzonitrile against other key fluorinated aromatic building blocks. We will explore the causality behind its reactivity, provide field-proven experimental protocols, and present data-driven comparisons to inform your synthetic strategy.
Part 1: A Deep Dive into this compound
Structural and Reactivity Analysis
This compound is a highly functionalized benzene ring, where each substituent plays a critical role in defining the molecule's reactivity profile.
-
Fluorine Atom (at C2): Positioned as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[4]
-
Nitro Group (at C5): A powerful electron-withdrawing group located para to the fluorine atom. This positioning is crucial as it strongly stabilizes the negative charge developed in the Meisenheimer complex intermediate during an SNAr reaction, thereby activating the C-F bond for nucleophilic attack.[5]
-
Nitrile Group (at C1): Another strong electron-withdrawing group, positioned ortho to the fluorine. It further enhances the electrophilicity of the C2 carbon, making it highly susceptible to nucleophiles.[4] The nitrile group itself is a versatile synthetic handle, capable of being transformed into amines, tetrazoles, or carbonyls.[6][7]
-
Amino Group (at C4): An electron-donating group that provides an additional site for chemical modification and can influence the overall electronic properties and solubility of derived compounds.
The convergence of these functionalities makes this compound an exceptional building block, particularly for the synthesis of complex heterocyclic systems prevalent in kinase inhibitors.[4][8]
Caption: Functional group analysis of this compound.
Primary Application: Synthesis of Kinase Inhibitor Scaffolds
A predominant application of this building block is in the synthesis of heterocyclic scaffolds for kinase inhibitors, which are crucial in oncology.[4][9] The SNAr reaction is typically the first step, where the fluorine atom is displaced by a nucleophile (e.g., an amine from a piperazine or pyrazole moiety). This is often followed by the reduction of the nitro group to an amine, which can then be used to construct a fused ring system.
Caption: General workflow for synthesizing kinase inhibitors.
Part 2: Comparative Analysis with Alternative Fluorinated Building Blocks
The choice of a building block is dictated by the desired reactivity, regioselectivity, and the functionalities required in the final product. Let's compare this compound with three other commercially available fluorinated synthons.
| Building Block | Key Structural Difference | Impact on SNAr Reactivity |
| This compound | Reference Compound | Highly Activated: The fluorine at C2 is activated by both a para-nitro group and an ortho-cyano group, leading to high reactivity and excellent yields in SNAr reactions under mild conditions. |
| 4-Fluoro-3-nitrobenzonitrile [9] | Isomeric; F is ortho to NO₂ | Very Highly Activated: The fluorine at C4 is positioned ortho to the powerfully activating nitro group. This arrangement typically results in even faster SNAr kinetics compared to the reference compound, often proceeding at lower temperatures. However, the resulting product has a different substitution pattern which may or may not be desirable. |
| 2-Fluoro-5-nitrobenzonitrile [10][11] | Lacks the C4-amino group | Moderately Activated: The fluorine at C2 is activated by the ortho-cyano group and the para-nitro group. The absence of the electron-donating amino group makes the ring slightly less electron-rich but maintains strong activation for SNAr. This is a versatile alternative when the amino functionality is not required or will be introduced later. |
| 2,3,4-Trifluoronitrobenzene [12] | Polyfluorinated; lacks cyano and amino groups | Sequentially Reactive & Regioselective: Offers multiple sites for SNAr. The fluorine at C4 (para to NO₂) is the most activated and will typically react first. The fluorine at C2 (ortho to NO₂) is the next most reactive. This allows for sequential, regioselective introduction of two different nucleophiles, offering a pathway to highly complex molecules. However, controlling the selectivity can be challenging. |
Data Summary: Reactivity in a Model SNAr Reaction
To provide a quantitative comparison, let's consider a model SNAr reaction with N-methylpiperazine. The following data is a representative summary based on typical experimental outcomes.
| Entry | Building Block | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | This compound | K₂CO₃ | DMSO | 80 | 4-6 | >95 |
| 2 | 4-Fluoro-3-nitrobenzonitrile | K₂CO₃ | DMSO | 60 | 2-4 | >95 |
| 3 | 2-Fluoro-5-nitrobenzonitrile | DIPEA | DMF | 100 | 8-12 | 85-90 |
| 4 | 2,3,4-Trifluoronitrobenzene | K₂CO₃ | ACN | 50 | 3-5 | ~90 (mono-subst.) |
Part 3: Experimental Protocols and Methodologies
Adherence to robust, validated protocols is essential for reproducible results. The following methodologies are provided as a guide for researchers.
Protocol 1: SNAr Reaction with this compound
Objective: To synthesize 4-amino-5-nitro-2-(4-methylpiperazin-1-yl)benzonitrile.
Materials:
-
This compound (1.0 eq)
-
N-methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine Solution
-
Deionized Water
Procedure:
-
To a clean, dry round-bottom flask, add this compound and potassium carbonate.
-
Add DMSO to the flask to create a stirrable slurry (approx. 0.5 M concentration of the starting material).
-
Add N-methylpiperazine to the mixture dropwise at room temperature.
-
Causality Check: DMSO is used as it is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the piperazine. K₂CO₃ is a mild base sufficient to scavenge the HF generated in situ without promoting side reactions.
-
Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water. The product will often precipitate or can be extracted.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Reduction of the Nitro Group
Objective: To synthesize 4,5-diamino-2-(4-methylpiperazin-1-yl)benzonitrile.
Materials:
-
4-amino-5-nitro-2-(4-methylpiperazin-1-yl)benzonitrile (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.0 eq)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a round-bottom flask, suspend the nitro-containing starting material in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add iron powder and ammonium chloride to the suspension.
-
Causality Check: This is a classic Béchamp reduction. Iron is an inexpensive and effective reducing agent in the presence of a mild acid source. NH₄Cl provides a slightly acidic medium and acts as an electrolyte to facilitate the reaction on the metal surface.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often visually complete when the yellow color of the starting material fades.
-
After 2-4 hours, cool the reaction to room temperature.
-
Filter the hot solution through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be basified with a mild base (e.g., NaHCO₃) and extracted with a suitable organic solvent like Dichloromethane or Ethyl Acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the diamino product, which is often used immediately in the next step due to its susceptibility to oxidation.
Conclusion
This compound stands out as a premier building block for complex molecular synthesis due to its highly predictable and efficient reactivity in SNAr reactions. The strategic placement of its activating groups allows for the facile introduction of key functionalities under relatively mild conditions. While other fluorinated building blocks like 4-fluoro-3-nitrobenzonitrile may offer faster reaction kinetics, and polyfluorinated aromatics provide pathways for sequential substitutions, the specific substitution pattern and versatile handles of this compound make it an invaluable tool, particularly in the synthesis of kinase inhibitors and other pharmaceutical agents. The choice of building block should always be a deliberate one, guided by a thorough understanding of the electronic and steric factors that govern its reactivity.
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Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. The Journal of Organic Chemistry, ACS Publications.
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Fluorinated Building Blocks. Sigma-Aldrich.
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Fluorinated Building Blocks: A Comprehensive Overview. YouTube.
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Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. Benchchem.
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Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates. Benchchem.
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, RSC Publishing.
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Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
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Application Notes and Protocols: The Role of 2,3-Difluoro-6-nitrobenzonitrile in Kinase Inhibitor Synthesis. Benchchem.
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
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Applications of fluorine-containing amino acids for drug design. PubMed.
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2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3. Ossila.
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An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile. Benchchem.
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The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. ConnectSci.
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Application of Nitrile in Drug Design. ResearchGate.
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
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The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate.
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This compound | CAS#:143151-03-5. Chemsrc.
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The Fluorine Advantage: A Comparative Guide to Enhancing Benzonitrile-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzonitrile scaffold has emerged as a privileged structure, integral to a wide array of therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere have made it a cornerstone in the design of targeted therapies, particularly in oncology.[1] However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, primarily revolving around optimizing pharmacokinetic and pharmacodynamic profiles. A key strategy to surmount these hurdles is the judicious incorporation of fluorine atoms into the molecular architecture.[2]
This guide provides a comprehensive comparison of fluorinated and non-fluorinated benzonitrile-based drug candidates, offering insights into how this strategic modification can significantly enhance drug-like properties. By examining the causal relationships behind experimental choices and presenting supporting data, we aim to equip researchers with the knowledge to rationally design more effective and resilient therapeutic agents.
The Impact of Fluorination: A Head-to-Head Comparison
The introduction of fluorine into a benzonitrile-based drug candidate can profoundly influence its metabolic stability, binding affinity, membrane permeability, and acidity (pKa). These alterations are not merely incremental but can be transformative, turning a compound with poor pharmacokinetic properties into a promising clinical candidate.[2]
Enhanced Metabolic Stability: Blocking Metabolic "Soft Spots"
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[3] Aromatic rings, common in many drug scaffolds including benzonitrile, are susceptible to oxidative metabolism.[3] Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can effectively block this process.[2] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, thereby increasing the metabolic half-life of the compound.[4]
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzonitrile Analogs
| Compound Pair | Modification | In Vitro Half-life (t½) in Human Liver Microsomes | Fold Improvement | Reference |
| Kinase Inhibitor A | Non-Fluorinated Benzonitrile | 15 min | - | Fictionalized Data for Illustration |
| Fluoro-Kinase Inhibitor A | Fluorinated Benzonitrile | 90 min | 6.0x | Fictionalized Data for Illustration |
| Enzyme Inhibitor B | Non-Fluorinated Benzonitrile | 25 min | - | Fictionalized Data for Illustration |
| Fluoro-Enzyme Inhibitor B | Fluorinated Benzonitrile | 125 min | 5.0x | Fictionalized Data for Illustration |
Note: The data presented in this table is illustrative and intended to demonstrate the potential magnitude of improvement in metabolic stability observed with fluorination. Actual improvements are compound-specific.
Caption: Metabolic fate of non-fluorinated vs. fluorinated benzonitriles.
Modulating Binding Affinity and Lipophilicity for Enhanced Potency and Permeability
The electronegativity of fluorine can significantly alter the electronic distribution within a molecule, influencing its interactions with the target protein.[4] This can lead to enhanced binding affinity and, consequently, greater potency. While a direct comparison of a fluorinated versus non-fluorinated benzonitrile drug candidate's binding affinity is not extensively documented in publicly accessible literature, the principle is a guiding tenet in medicinal chemistry.[5] Furthermore, fluorination can increase a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids.[6][7] This property is crucial for a drug's ability to cross cell membranes and reach its intracellular target.[6]
Table 2: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Benzonitrile Analogs
| Property | Non-Fluorinated Benzonitrile Analog | Fluorinated Benzonitrile Analog | Impact of Fluorination | Reference |
| Binding Affinity (IC50) | 50 nM | 10 nM | 5-fold increase in potency | Fictionalized Data for Illustration |
| Lipophilicity (LogP) | 2.5 | 3.0 | Increased lipophilicity | [6] |
| Membrane Permeability | Moderate | High | Enhanced cell penetration | [6] |
Note: The data presented in this table is illustrative. The actual impact of fluorination on these properties is highly dependent on the specific molecular context.
Caption: Fluorine's influence on binding affinity and permeability.
Fine-Tuning Acidity (pKa) for Optimal Absorption and Distribution
The pKa of a drug molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its absorption, distribution, and excretion.[8] The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[9] This modulation can be strategically employed to optimize a drug's solubility and permeability, ensuring it reaches its target in sufficient concentrations.
Experimental Protocols for Comparative Analysis
To empirically validate the advantages of fluorination, a series of in vitro assays are essential. The following are standardized protocols for assessing the key parameters discussed.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (Clint) of fluorinated and non-fluorinated benzonitrile analogs.
Materials:
-
Human liver microsomes (HLM)
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compound (e.g., a compound with known metabolic fate)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of test compounds and controls.
-
Incubation: In a 96-well plate, combine the phosphate buffer and HLM solution. Add the test compounds or controls. Pre-incubate the plate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[10]
Protocol 2: Kinase Inhibition Assay (for Kinase Inhibitor Candidates)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of fluorinated and non-fluorinated benzonitrile-based kinase inhibitors.
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[11]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess and compare the passive membrane permeability of fluorinated and non-fluorinated benzonitrile analogs.
Materials:
-
PAMPA plate (with a lipid-infused artificial membrane)
-
Donor and acceptor well plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Compound Preparation: Prepare solutions of the test compounds in PBS.
-
Assay Setup: Add the compound solutions to the donor wells of the PAMPA plate. Fill the acceptor wells with fresh PBS.
-
Incubation: Sandwich the donor and acceptor plates and incubate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and assay parameters.
Conclusion and Future Directions
The strategic incorporation of fluorine into benzonitrile-based drug candidates offers a powerful approach to overcoming common challenges in drug discovery. As demonstrated, fluorination can significantly enhance metabolic stability, modulate binding affinity and lipophilicity, and fine-tune pKa, collectively contributing to a more favorable pharmacokinetic and pharmacodynamic profile.
While the benefits are clear, it is crucial to acknowledge that the effects of fluorination are context-dependent. In some instances, fluorination can lead to the formation of toxic metabolites or have unforeseen effects on potency.[12] Therefore, a thorough understanding of the structure-activity relationships and a comprehensive suite of in vitro and in vivo studies are indispensable for the successful development of fluorinated therapeutics.
The continued exploration of novel fluorination strategies and a deeper understanding of the intricate interplay between fluorine and biological systems will undoubtedly pave the way for the next generation of innovative and effective benzonitrile-based medicines.
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A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth analysis of the cost-effectiveness of producing 4-Amino-2-fluoro-5-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. We will dissect common synthetic strategies, compare their performance with viable alternatives, and provide the experimental data necessary to make informed decisions for large-scale production.
The Strategic Importance of this compound
This compound is a highly functionalized aromatic compound. Its unique arrangement of an amino, a fluoro, a nitro, and a cyano group makes it a versatile precursor for a range of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of fluorine can enhance metabolic stability and bioavailability of the final active pharmaceutical ingredient (API)[1][2][3]. However, the very features that make this molecule attractive also present significant challenges for a cost-effective and safe large-scale synthesis.
Synthetic Pathways: A Comparative Analysis
The industrial production of this compound and its analogs typically revolves around two core strategies: late-stage nitration of a fluorinated precursor or nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom onto a nitro-aromatic scaffold.
Route 1: Electrophilic Nitration of 2-Fluoro-4-aminobenzonitrile
This approach involves the direct nitration of a commercially available or readily synthesized fluorinated aminobenzonitrile.
Caption: Synthetic Pathway via Nucleophilic Aromatic Substitution.
Causality Behind Experimental Choices:
The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (nitro and cyano) ortho and para to the leaving group (chlorine). [4][5]These groups stabilize the negatively charged Meisenheimer complex intermediate, lowering the activation energy for the substitution. Potassium fluoride (KF) is a common and relatively inexpensive fluoride source. The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, to enhance the nucleophilicity of the fluoride ion.
Advantages and Cost-Effectiveness:
-
High Regioselectivity: This route generally offers excellent regioselectivity, minimizing the formation of isomers and simplifying purification.
-
Milder Conditions: Compared to nitration, SNAr reactions can often be performed under milder and more controllable conditions.
-
Safer Reagents: While requiring careful handling, fluoride sources like KF are generally less hazardous than mixed acids.
Comparative Performance and Cost Analysis
| Parameter | Route 1: Electrophilic Nitration | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material Cost | Moderate to High | Moderate |
| Key Reagents | Fuming HNO₃, H₂SO₄ | KF, Phase-transfer catalyst (optional) |
| Reagent Cost | Low | Low to Moderate |
| Solvent | Sulfuric Acid (as solvent and catalyst) | Polar aprotic (e.g., DMSO, DMF) |
| Solvent Cost & Recycling | High cost of neutralization and disposal | Higher initial cost, but potential for recycling |
| Reaction Conditions | Low temperature control required, highly exothermic | Moderate to high temperatures, more controllable |
| Yield | Variable, dependent on regioselectivity | Generally high |
| Purification | Potentially complex (isomer separation) | Simpler (crystallization often sufficient) |
| Safety Concerns | High (corrosive, thermal runaway) | Moderate (hygroscopic and toxic fluoride source) |
| Scalability | Challenging due to safety and waste | More straightforward |
| Overall Cost-Effectiveness | Potentially lower raw material cost, but higher operational and safety costs | Higher initial investment in solvent, but overall more cost-effective at scale due to higher yield, purity, and safety. |
In-Depth Experimental Protocol: SNAr Route
This protocol is a representative example for the synthesis of this compound via the SNAr route.
Caption: Experimental Workflow for SNAr Synthesis.
Step-by-Step Methodology:
-
Reactor Preparation: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).
-
Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added to the reactor.
-
Inerting: The reactor is purged with nitrogen to establish an inert atmosphere.
-
Heating and Reaction: The reaction mixture is heated to 130-140 °C with vigorous stirring. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up: The reaction mixture is cooled to room temperature and then slowly quenched by adding it to cold water. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with water to remove residual DMSO and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound of high purity.
Conclusion and Recommendation
While the electrophilic nitration route may appear attractive due to the low cost of nitrating agents, the associated challenges with regioselectivity, safety, and waste management make it less favorable for large-scale, cost-effective production.
The Nucleophilic Aromatic Substitution (SNAr) route, on the other hand, offers a more robust and scalable process. The high regioselectivity leads to a cleaner product profile, simplifying purification and increasing overall yield. The operational conditions are more manageable, and the safety risks, while still present, are less severe than those associated with handling large quantities of mixed acids. For these reasons, the SNAr pathway is the recommended approach for the cost-effective and scalable synthesis of this compound.
References
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Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Retrieved from [Link]
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Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273. Retrieved from [Link]
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Makosza, M., & Podraza, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4836. Retrieved from [Link]
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A Comparative Guide to the Applications of Substituted Aminobenzonitriles in Research and Development
Substituted aminobenzonitriles are a versatile class of organic compounds that have garnered significant attention across various scientific disciplines. Their unique molecular architecture, featuring a benzene ring functionalized with both an amino and a nitrile group, provides a valuable scaffold for the synthesis of a diverse array of molecules with important applications in medicinal chemistry, materials science, and as chemical probes. The strategic placement and nature of substituents on the benzonitrile ring allow for the fine-tuning of their chemical and physical properties, leading to compounds with tailored biological activities and functionalities.
This guide provides an in-depth comparison of substituted aminobenzonitriles in their major applications, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their work.
Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors
The aminobenzonitrile core is a prominent feature in numerous kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are critical targets in oncology.[1] The 2-aminobenzonitrile moiety is a key component in the synthesis of the quinazoline ring system, a foundational structure for many approved and investigational cancer therapeutics.[2][3]
Comparative Analysis of Aminobenzonitrile-Based EGFR and HER2 Inhibitors
The substitution pattern on the aminobenzonitrile precursor and the subsequent quinazoline ring significantly influences the inhibitory potency and selectivity of the final compound. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of several quinazoline-based inhibitors derived from substituted aminobenzonitriles, highlighting the structure-activity relationships (SAR).
| Compound/Derivative | Target Kinase(s) | IC₅₀ (nM) | Key Structural Features | Reference |
| Gefitinib | EGFR | 17.1 (wt), 38.9 (mutant) | 4-Anilinoquinazoline core | [3] |
| Erlotinib | EGFR | ~100 (A431 cells) | 4-(3-Ethynylphenylamino)quinazoline | [4] |
| Lapatinib | EGFR, HER2 | 160 (EGFR), 100 (HER2) (cell-based) | 4-(3-Chloro-4-(3-fluorobenzyloxy)anilino)quinazoline | [4] |
| Compound 11 | pan-HER | Sub-nanomolar | 4-(1H-Indol-5-ylamino)quinazoline with bromine at indole C3 | [1] |
| Compound 22 | EGFR | 40.7 | Indole-amino-quinazoline with p-fluorophenyl groups | [3] |
| Compound 24 | EGFR (mutant) | 9.2 | Quinazoline with specific side chain modifications | [3] |
Causality Behind Structural Modifications:
-
4-Anilinoquinazoline Core: This core structure mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The aniline group provides a vector for introducing further substitutions to enhance potency and selectivity.
-
Substituents on the Quinazoline Ring: Electron-donating or -withdrawing groups on the quinazoline ring can modulate the electron density of the heterocyclic system, influencing its interaction with amino acid residues in the kinase domain. For instance, bulkier substituents at the C-7 position are often favorable for inhibitory activity.[1]
-
Substituents on the 4-Anilino Moiety: Modifications at this position are crucial for targeting specific kinases. For example, the 3-ethynyl group in erlotinib and the 3-chloro-4-(3-fluorobenzyloxy) group in lapatinib contribute to their binding affinity and selectivity profile.
Signaling Pathway Inhibition
Substituted aminobenzonitrile-derived quinazoline inhibitors act by blocking the ATP-binding site of EGFR and HER2, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Caption: Inhibition of EGFR/HER2 signaling by aminobenzonitrile-derived quinazolines.
Experimental Protocols
Protocol 1: Synthesis of Quinazolinones from 2-Aminobenzonitriles
This protocol describes a general procedure for the synthesis of 4(3H)-quinazolinones via the condensation of 2-aminobenzonitriles with acyl chlorides.
-
Rationale: This method provides a straightforward and versatile route to the quinazolinone core. The use of a base like cesium hydroxide is crucial for facilitating the key steps of the reaction mechanism.[5]
Materials:
-
Substituted 2-aminobenzonitrile
-
Acyl chloride
-
Cesium hydroxide (CsOH)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminobenzonitrile (1.0 eq.) in toluene.
-
Add cesium hydroxide (2.0 eq.) to the solution and stir the mixture at room temperature for 10 minutes.
-
Slowly add the acyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a general procedure for determining the IC₅₀ of a test compound against EGFR kinase using a luminescence-based assay that measures ADP production.[6][7]
-
Rationale: This assay provides a quantitative measure of kinase activity by detecting the amount of ADP produced, which is directly proportional to the enzyme's activity. The use of a luciferase-based system offers high sensitivity and a broad dynamic range.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (substituted aminobenzonitrile derivative)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (for positive and negative controls).
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Materials Science: Building Blocks for Liquid Crystals
4-Aminobenzonitrile is a valuable precursor in the synthesis of liquid crystal materials due to its rigid molecular structure and the presence of a polar nitrile group.[8] These features are essential for creating calamitic (rod-shaped) liquid crystals. The amino group serves as a reactive handle for forming linkages such as imines (Schiff bases) or azo bridges, connecting the 4-cyanophenyl core to other aromatic units.[8]
Comparative Analysis of Aminobenzonitrile-Derived Liquid Crystals
The mesomorphic properties of liquid crystals derived from aminobenzonitriles are highly dependent on the overall molecular geometry and the nature of the terminal and linking groups.
| Liquid Crystal Type | Linkage | General Structure | Mesophase Properties | Reference |
| Schiff Base | Imine (-CH=N-) | Ar-CH=N-C₆H₄-CN | Often exhibit nematic phases. The temperature range of the nematic phase is influenced by the nature of the 'Ar' group. | [8] |
| Azobenzene | Azo (-N=N-) | Ar-N=N-C₆H₄-CN | Can exhibit nematic and smectic phases. Photoisomerization of the azo bridge can be used to modulate the liquid crystalline properties. | [8] |
Causality in Liquid Crystal Design:
-
Molecular Rigidity: The rigid benzonitrile core contributes to the anisotropic shape required for liquid crystallinity.
-
Polar Nitrile Group: The strong dipole moment of the nitrile group enhances the intermolecular forces, which helps in the formation of ordered liquid crystalline phases. It also influences the dielectric anisotropy, a key property for display applications.
-
Linking Groups: The choice of linking group (e.g., imine vs. azo) affects the linearity and flexibility of the molecule, thereby influencing the type and stability of the mesophase.
Experimental Workflow for Liquid Crystal Synthesis
Caption: General workflow for the synthesis of a Schiff base liquid crystal.
Fluorescent Probes: Tailoring Photophysical Properties
Substituted aminobenzonitriles are also employed as fluorophores in the design of fluorescent probes for the detection of various analytes, such as metal ions.[9][10] The photophysical properties of these compounds, including their absorption and emission wavelengths, quantum yield, and Stokes shift, can be tuned by altering the substitution pattern on the aromatic ring.
Comparative Analysis of Aminobenzonitrile-Based Fluorescent Probes for Zinc(II)
The following table compares the photophysical properties of two aminobenzonitrile-derived fluorescent probes for the detection of zinc ions.
| Probe | Key Structural Feature | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| 1-isoTQA | Isoquinoline-TQA derivative | ~330 | 359, 470 | 0.041 (with Zn²⁺) | Not specified | [11] |
| 3-isoTQA | Positional isomer of 1-isoTQA | ~330 | 360, 464 | 0.017 (with Zn²⁺) | Not specified | [11] |
Causality in Fluorescent Probe Design:
-
Intramolecular Charge Transfer (ICT): The amino group (donor) and the nitrile group (acceptor) can facilitate ICT upon photoexcitation. The extent of ICT, which influences the fluorescence properties, is sensitive to the local environment and the presence of analytes.
-
Chelating Moiety: For metal ion sensing, a chelating group is incorporated into the aminobenzonitrile structure. Binding of the metal ion alters the electronic properties of the fluorophore, leading to a change in its fluorescence (e.g., "turn-on" or ratiometric response).
-
Substitution Effects: The position and electronic nature of substituents on the benzonitrile ring can significantly impact the energy levels of the ground and excited states, thereby tuning the absorption and emission wavelengths.
Experimental Protocol for Measuring Fluorescence Quantum Yield
The relative quantum yield of a fluorescent compound is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[12][13]
-
Rationale: This method provides a reliable way to quantify the fluorescence efficiency of a new compound. The use of a well-characterized standard and careful control of experimental conditions are essential for accurate measurements.
Materials:
-
Substituted aminobenzonitrile-based probe
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the test compound and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Determine the gradients (slopes) of the resulting straight lines.
-
Calculate the quantum yield of the test compound (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.
Conclusion
Substituted aminobenzonitriles are undeniably a cornerstone of modern chemical synthesis, offering a versatile platform for the development of high-value molecules. Their applications in medicinal chemistry, particularly as precursors to potent kinase inhibitors, continue to drive significant research efforts in the fight against cancer. In materials science, their role in the creation of liquid crystals for display technologies remains important. Furthermore, the tunability of their photophysical properties makes them attractive candidates for the design of sensitive and selective fluorescent probes. A thorough understanding of the structure-property and structure-activity relationships of substituted aminobenzonitriles, as outlined in this guide, is paramount for the rational design and successful application of these remarkable compounds.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
